Product packaging for 2,2'-Methylenebis(4-t-butylphenol)(Cat. No.:CAS No. 799-13-3)

2,2'-Methylenebis(4-t-butylphenol)

Cat. No.: B3057375
CAS No.: 799-13-3
M. Wt: 312.4 g/mol
InChI Key: RXAGDDKHRDAVLM-UHFFFAOYSA-N
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Description

2,2'-Methylenebis(4-t-butylphenol) (CAS 119-47-1), also known as antioxidant AO2246, is a significant synthetic phenolic antioxidant (SPA) of low molecular weight. Its chemical formula is C23H32O2, with a molar mass of 340.51 g/mol . This compound is characterized by its sterically hindered phenol structure, which is central to its primary function as an effective antioxidant and stabilizer. The tert-butyl groups provide steric hindrance that stabilizes the molecule and enhances its efficacy in preventing oxidative degradation in various materials .This compound finds broad application in industrial and materials science research, where it is investigated for its role in protecting polymers, plastics, lubricants, and cosmetics from oxidative decay, thereby extending product shelf life . Furthermore, it serves as a critical reagent in environmental and toxicological studies. Recent research has detected this compound in various environmental matrices and human biological samples, including maternal plasma, cord plasma, and breast milk, highlighting its bioaccumulation potential and raising important safety questions . Consequently, it is now a model compound for studying the developmental and neurobehavioral toxicity of synthetic phenolic antioxidants. Studies on zebrafish embryos have shown that exposure to this compound can lead to a significant decrease in hatching and survival rates, impact normal development, and induce hypoactivity in larvae, suggesting specific neurobehavioral toxicity . Its mechanism of action as an antioxidant involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby interrupting oxidative chain reactions . Researchers utilize this compound to explore its effects on neuronal electrophysiology, dopaminergic signaling, and its potential as an endocrine disruptor, given that some related TBP-AOs have been identified as potential endocrine disruptors and may cause organ damage . This product is intended For Research Use Only and is a vital tool for scientists advancing our understanding of material stabilization and environmental toxicology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O2 B3057375 2,2'-Methylenebis(4-t-butylphenol) CAS No. 799-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-[(5-tert-butyl-2-hydroxyphenyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-20(2,3)16-7-9-18(22)14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)23/h7-10,12-13,22-23H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAGDDKHRDAVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286883
Record name 2,2'-methylenebis(4-t-butylphenol)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799-13-3
Record name NSC48161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-methylenebis(4-t-butylphenol)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), a widely utilized antioxidant in the polymer, rubber, and petroleum industries. The document details the core chemical reactions, presents comparative quantitative data from various methodologies, and outlines detailed experimental protocols.

Introduction

2,2'-Methylenebis(4-methyl-6-tert-butylphenol), also known as Antioxidant 2246, is a highly effective, non-discoloring, and non-staining phenolic antioxidant. Its molecular structure, featuring two sterically hindered phenol moieties linked by a methylene bridge, allows it to function as a potent free radical scavenger, thereby preventing oxidative degradation of materials. The primary synthesis route involves the acid-catalyzed condensation of 2-tert-butyl-4-methylphenol with a methylene source, typically formaldehyde or an acetal. This guide explores the nuances of this synthesis, focusing on the use of various condensing agents and catalysts.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) is achieved through an acid-catalyzed electrophilic aromatic substitution reaction. The reaction proceeds in several key steps:

  • Activation of the Condensing Agent: In the presence of a strong acid catalyst (e.g., H₂SO₄), the condensing agent (formaldehyde or an acetal like methylal) is protonated. This activation step generates a highly reactive electrophile, a carbocation.

  • Electrophilic Attack: The electron-rich ring of 2-tert-butyl-4-methylphenol performs a nucleophilic attack on the electrophile. The ortho position to the hydroxyl group, which is activated and sterically accessible, is the primary site of attack. This forms a resonance-stabilized carbocation intermediate (a sigma complex).

  • Re-aromatization: The intermediate is deprotonated, restoring the aromaticity of the ring and forming a hydroxymethyl-substituted phenol.

  • Second Condensation: The newly formed alcohol group is protonated again by the acid catalyst, leading to the loss of a water molecule and the formation of a new benzylic carbocation. This electrophile is then attacked by a second molecule of 2-tert-butyl-4-methylphenol.

  • Final Product Formation: Following a final deprotonation step, the methylene bridge is formed, yielding the final product, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), and regenerating the acid catalyst.

Reaction_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: First Electrophilic Attack cluster_step3 Step 3: Second Condensation cluster_step4 Step 4: Product Formation R1 2-tert-butyl-4-methylphenol A1 Nucleophilic Attack by Phenol R1->A1 B3 Attack by Second Phenol R1->B3 R2 Methylal (CH₂(OCH₃)₂) E1 Protonation of Methylal R2->E1 + H⁺ Cat H⁺ (Acid Catalyst) E2 Formation of Carbocation (Electrophile) E1->E2 - CH₃OH E2->A1 A2 Sigma Complex (Resonance Stabilized) A1->A2 A3 Re-aromatization A2->A3 - H⁺ Intermediate Hydroxymethyl Intermediate A3->Intermediate B1 Protonation of Intermediate Intermediate->B1 + H⁺ B2 Formation of Benzylic Carbocation B1->B2 - H₂O B2->B3 P1 Final Deprotonation B3->P1 Product 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) P1->Product - H⁺ Cat_Regen Catalyst Regeneration P1->Cat_Regen

Caption: Acid-catalyzed synthesis mechanism.

Data Presentation: Comparison of Synthesis Protocols

The yield and purity of the final product are highly dependent on the choice of condensing agent, catalyst, and reaction conditions. The following tables summarize quantitative data from various published experimental protocols, primarily adapted from patent literature.[1]

Table 1: Synthesis using Sulfuric Acid (H₂SO₄) as Catalyst

Condensing AgentPhenol Molar Eq.Temp. (°C)Time (hrs)Yield (%)M.p. (°C)
Methylal160-70298128-129
Diethylformal185-952.586128-129
Dimethylacetal164-702.5--
Methylal185-95290118-119

Table 2: Synthesis using Alternative Acid Catalysts

Condensing AgentCatalystTemp. (°C)Time (hrs)Yield (%)M.p. (°C)
MethylalPerchloric Acid30-40385128-129
MethylalPhosphoric Acid95-110383125-126
DimethylacetalToluene Sulfonic Acid75-802.5--
MethylalCation-Exchange Resin30-703--
MethylalCation-Exchange Resin135-140199129-130

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the tables above. These protocols are intended for a laboratory setting and should be performed with appropriate safety precautions.

General Experimental Workflow

The synthesis generally follows a consistent workflow, which can be adapted for batch or continuous processing. The key stages involve charging the reactor, executing the reaction under controlled temperature, and then proceeding with a workup to isolate and purify the product.

Workflow cluster_workup Product Work-Up start Start reactor Charge Reactor: - 2-tert-butyl-4-methylphenol - Acetal (Solvent/Reagent) start->reactor add_catalyst Add Acid Catalyst (e.g., H₂SO₄ or Resin) reactor->add_catalyst reaction Heat and Stir (30-140 °C, 1-4 hrs) add_catalyst->reaction cooling Cool Reaction Mixture to Room Temperature reaction->cooling neutralize Neutralize Catalyst (e.g., add CaO) cooling->neutralize If liquid catalyst filter_solid Filter to Remove Resin Catalyst cooling->filter_solid If solid resin catalyst filter_liquid Filter Mixture neutralize->filter_liquid distill Distill Filtrate to Remove Unreacted Acetal (Recycle) filter_liquid->distill filter_solid->distill isolate Isolate Molten Product distill->isolate end_product Final Product: Crystalline Solid isolate->end_product

Caption: General experimental workflow for synthesis.
Protocol 1: Synthesis using Sulfuric Acid and Methylal[1]

  • Reactants:

    • 4-methyl-2-tert-butylphenol: 82 g

    • Methylal: 200 ml

    • Concentrated Sulfuric Acid: 2.5 g

    • Calcium Oxide (for neutralization)

  • Procedure:

    • A reactor equipped with a thermometer, condenser, and stirrer is charged with 82 g of 4-methyl-2-tert-butylphenol, 200 ml of methylal, and 2.5 g of concentrated sulfuric acid.

    • The contents of the reactor are stirred for 2 hours while maintaining a temperature of 60-70°C.

    • The reaction mixture is then cooled to 20°C.

    • Calcium oxide is added to neutralize the sulfuric acid, and the mixture is stirred for an additional 20 minutes.

    • The mixture is filtered to remove the neutralized catalyst.

    • The unreacted methylal is distilled off from the filtrate.

    • The residue is the final product, 2,2'-methylenebis(4-methyl-6-tert-butylphenol).

  • Results:

    • Yield: 98% of theoretical

    • Melting Point: 128-129°C

Protocol 2: Synthesis using Cation-Exchange Resin[1]
  • Reactants:

    • 4-methyl-2-tert-butylphenol: 82 g

    • Methylal: 75 ml

    • Cation-exchange resin (e.g., sulfated copolymer of styrene with divinylbenzene): 60 g

  • Procedure:

    • An air-tight steel reactor fitted with a stirrer is charged with 60 g of the cation-exchange resin and a solution of 82 g of 4-methyl-2-tert-butylphenol in 75 ml of methylal.

    • The contents of the reactor are stirred for 1 hour at a temperature of 135-140°C.

    • The reactor is cooled and opened.

    • The catalyst is separated by filtration.

    • The unreacted methylal is distilled off from the filtrate to yield the desired product.

  • Results:

    • Yield: 99% of theoretical

    • Melting Point: 129-130°C

Product Characterization

The identity and purity of the synthesized 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) can be confirmed using various analytical techniques.

  • Melting Point: A sharp melting point in the range of 125-132°C is indicative of high purity.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad peak for the O-H stretch of the phenolic groups and sharp peaks corresponding to C-H stretches of the alkyl and aromatic groups.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule, showing distinct signals for the aromatic protons, the methylene bridge protons, and the protons of the methyl and tert-butyl groups.[3][5]

    • ¹³C NMR: The carbon NMR spectrum confirms the presence of all unique carbon atoms in the structure.[3]

This guide provides foundational knowledge for the synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). Researchers can use this information as a starting point for further optimization of reaction conditions to improve yield, purity, and process efficiency.

References

An In-depth Technical Guide to the Solubility of CAS 119-47-1 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of CAS 119-47-1, chemically known as 2,2'-Methylenebis(6-tert-butyl-4-methylphenol). This compound is a widely utilized sterically hindered phenolic antioxidant, critical for preventing oxidative degradation in various materials such as plastics, rubbers, and synthetic resins.[1][2][3] Understanding its solubility is paramount for formulation development, quality control, and ensuring its efficacy in diverse applications.

Core Properties of CAS 119-47-1

2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is a white to off-white crystalline powder with a slight phenolic odor.[3][4] Upon prolonged exposure to air, it may develop a slight yellowish-pink hue.[2][4] Its primary function is to act as a free radical scavenger, which interrupts the chain reactions of oxidation, thereby protecting materials from degradation.[1]

Solubility Profile

The solubility of a compound is a critical physical property that influences its application and performance. CAS 119-47-1 exhibits a distinct solubility profile, characterized by high solubility in many organic solvents and very low solubility in aqueous solutions.

Quantitative and Qualitative Solubility Data

While extensive qualitative data is available, specific quantitative solubility measurements for CAS 119-47-1 in many common organic solvents are not widely published in publicly accessible literature. The available data is summarized in the table below.

SolventCAS NumberSolubilityTemperature (°C)Notes
Organic Solvents
Acetone67-64-1Soluble / Easily Soluble[1][2][3][4][5]Not SpecifiedQualitative description.
Benzene71-43-2Easily Soluble[2][4][5]Not SpecifiedQualitative description.
Chloroform67-66-3Soluble[1]Not SpecifiedQualitative description.
Dimethyl Sulfoxide (DMSO)67-68-555.00 mg/mL (161.53 mM)Not SpecifiedSonication is recommended.
Ethanol64-17-5Soluble[1][3]Not SpecifiedQualitative description.
Petroleum Ether8032-32-4Soluble[3]Not SpecifiedQualitative description.
Aromatic SolventsN/ASolubleNot SpecifiedGeneral qualitative description.
Aqueous Solvents
Water7732-18-50.007 mg/L[4][6]20Practically insoluble.
Water7732-18-50.02 mg/L[7][8][9]25

Note: The term "soluble" or "easily soluble" indicates a qualitative assessment from technical datasheets and chemical databases. For precise formulation work, experimental determination of quantitative solubility is recommended.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the substance.

Principle

An excess amount of the solid compound (CAS 119-47-1) is added to the solvent of interest. The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment
  • Analyte: CAS 119-47-1, crystalline powder

  • Solvents: High-purity organic solvents (e.g., acetone, ethanol, DMSO)

  • Apparatus:

    • Analytical balance

    • Glass vials with screw caps or flasks with stoppers

    • Orbital shaker or wrist-action shaker

    • Temperature-controlled incubator or water bath

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation: Add an excess amount of CAS 119-47-1 powder to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of CAS 119-47-1.

  • Data Analysis: Calculate the solubility of CAS 119-47-1 in the solvent, expressed in units such as mg/mL or mol/L, based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G A 1. Preparation Add excess CAS 119-47-1 to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Agitate at constant temperature (e.g., 24-48 hours) B->C D 4. Phase Separation Sedimentation or Centrifugation C->D E 5. Sample Collection Withdraw and filter supernatant D->E F 6. Dilution Dilute sample to known concentration E->F G 7. Quantification Analyze via HPLC or UV-Vis F->G H 8. Result Calculate Solubility G->H

Workflow for Shake-Flask Solubility Determination.
Antioxidant Mechanism of Action

CAS 119-47-1 is a hindered phenolic antioxidant. Its mechanism involves donating a hydrogen atom from one of its hydroxyl (-OH) groups to a highly reactive free radical (R•), effectively neutralizing it. The resulting antioxidant radical is stabilized by resonance and steric hindrance from the adjacent tert-butyl groups, preventing it from initiating further oxidation reactions.

G cluster_0 Oxidation Process cluster_1 Intervention by Antioxidant A Polymer Chain (RH) B Free Radical (R•) (Reactive) A->B Initiation (e.g., Heat, UV) C Oxidative Degradation B->C Propagation E Stable Radical (ArO•) (Non-reactive) B->E Radical Scavenging F Neutralized Molecule (RH) B->F Stabilization D Hindered Phenol (ArOH) (CAS 119-47-1) D->E H• Donation

Free Radical Scavenging Mechanism of Hindered Phenols.

References

Spectroscopic Analysis of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note on Chemical Nomenclature: The compound requested, 2,2'-Methylenebis(4-t-butylphenol), is an uncommon name. This guide details the spectroscopic data for the structurally similar and widely studied compound, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) , also known by its CAS number 119-47-1 .[1][2][3] It is presumed that this is the compound of interest for researchers and drug development professionals.

This technical document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,2'-Methylenebis(6-tert-butyl-4-methylphenol). Detailed experimental protocols and data presented in tabular format are included to support researchers in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the summarized ¹H and ¹³C NMR data for 2,2'-Methylenebis(6-tert-butyl-4-methylphenol).

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0Singlet2HAr-H
~6.8Singlet2HAr-H
~4.8Singlet2HOH
~3.8Singlet2HCH₂
~2.2Singlet6HAr-CH₃
~1.4Singlet18HC(CH₃)₃

Data sourced from publicly available spectral databases. The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)

Chemical Shift (ppm)Assignment
~150C-OH
~136C-C(CH₃)₃
~128Ar-C
~126Ar-C
~125Ar-C
~124Ar-C
~34C (CH₃)₃
~30C(C H₃)₃
~21Ar-CH₃
~30CH₂

Data represents typical values and may vary based on experimental conditions.[1]

Experimental Protocol for NMR Spectroscopy

A representative protocol for obtaining NMR spectra of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans will be necessary due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Absorption Data

Table 3: Key IR Absorption Bands for 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)

Wavenumber (cm⁻¹)IntensityAssignment
~3650-3400Strong, BroadO-H stretch (phenolic)
~3000-2850Medium-StrongC-H stretch (aliphatic)
~1600, ~1480MediumC=C stretch (aromatic)
~1230StrongC-O stretch (phenolic)
~870StrongAr-H bend (substituted benzene)

Data obtained from various spectral databases and may show slight variations.[1][5]

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a solid sample like 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the KBr pellet or the ATR accessory in the sample compartment of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of air (or the empty ATR crystal) to subtract from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Peaks for 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)

m/zRelative IntensityAssignment
340High[M]⁺ (Molecular Ion)
325High[M - CH₃]⁺
177Medium[Fragment]⁺
163High[Fragment]⁺
57High[C(CH₃)₃]⁺

Fragmentation patterns can vary depending on the ionization technique used (e.g., EI, ESI).[1][6] The molecular weight of the compound is 340.50 g/mol .[2]

Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is:

  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a gas chromatograph coupled to a mass spectrometer for separation prior to analysis.

  • Ionization:

    • Electron Ionization (EI): This is a common technique for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

    • Electrospray Ionization (ESI): This is a soft ionization technique often used for liquid chromatography-mass spectrometry (LC-MS), which typically results in less fragmentation and a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound Prep Sample Preparation (Dissolving, Pelletizing, etc.) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing (FT, Baseline Correction, etc.) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of the widely used antioxidant, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). The following sections detail the crystallographic data, experimental protocols for its determination, and a logical workflow for crystallographic analysis, offering valuable insights for professionals in chemical research and drug development.

Crystallographic Data Summary

The crystal structure of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) has been determined by X-ray diffraction, revealing an orthorhombic crystal system. The key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the molecule's solid-state conformation. This information is crucial for understanding its physical properties and potential interactions in a crystalline state.

ParameterValue
Crystal System Orthorhombic
Space Group Pna21 (33)
Unit Cell Dimensions
a1.6203(5) nm
b1.2827(5) nm
c1.0197(3) nm
Volume 2.119 nm³
Z 4

Experimental Protocols

While the specific experimental details for the deposition of the crystal structure in the Crystallography Open Database (COD) under entry 4316186 are not publicly detailed in the primary literature, a general and representative protocol for the synthesis and single-crystal X-ray diffraction analysis of similar bisphenol compounds is outlined below.

Synthesis and Crystallization

A common synthetic route to 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) involves the condensation reaction of 4-methyl-6-tert-butylphenol with formaldehyde in the presence of an acid or base catalyst. The crude product is then purified by recrystallization from a suitable solvent, such as n-hexane, to yield single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves a meticulous process using a single-crystal X-ray diffractometer. The fundamental steps are illustrated in the workflow diagram below.

experimental_workflow Experimental Workflow for Crystal Structure Determination crystal_selection Crystal Selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation

A simplified workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is carefully selected and mounted on the goniometer head of the diffractometer. The crystal is then cooled to a low temperature, typically 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.

The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal, leading to the assignment of the space group. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated diffraction pattern closely matches the observed pattern. Finally, the refined structure is validated to ensure its quality and accuracy.

Structural Insights

The crystal structure of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) provides a precise three-dimensional map of the molecule. This information is invaluable for:

  • Understanding intermolecular interactions: Analysis of the packing of molecules in the crystal lattice reveals the nature and geometry of non-covalent interactions, such as hydrogen bonding and van der Waals forces.

  • Correlating structure with physical properties: The crystalline arrangement influences properties like melting point, solubility, and stability.

  • Computational modeling: The experimentally determined structure serves as a crucial starting point for theoretical calculations and molecular modeling studies to predict its behavior and interactions in different environments.

As this compound is primarily used as an antioxidant, there are no known signaling pathways directly associated with its function in a biological context in the way a drug molecule would have. Its primary role is to inhibit oxidation by scavenging free radicals.

logical_relationship Information Flow in Structural Analysis diffraction_data X-ray Diffraction Data unit_cell Unit Cell & Space Group diffraction_data->unit_cell structure_solution Structure Solution unit_cell->structure_solution refined_structure Refined Structure structure_solution->refined_structure structural_parameters Bond Lengths, Angles, etc. refined_structure->structural_parameters

Logical flow from experimental data to detailed structural parameters.

This technical guide provides a foundational understanding of the crystal structure of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). The provided data and protocols are essential for researchers and scientists working with this compound, enabling further investigation into its properties and applications.

An In-depth Technical Guide on the Free Radical Scavenging Mechanism of Bisphenolic Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenolic antioxidants are a significant class of synthetic antioxidants characterized by the presence of two phenolic moieties. Their unique structural features, particularly the hydroxyl groups attached to the aromatic rings, make them highly effective scavengers of free radicals. This guide provides a comprehensive overview of the core mechanisms by which bisphenolic antioxidants neutralize free radicals, details the experimental protocols used to evaluate their efficacy, and explores the key signaling pathways they modulate in biological systems.

Core Free Radical Scavenging Mechanisms

The antioxidant activity of bisphenolic compounds primarily stems from their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. The principal mechanisms involved are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation.

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom from its hydroxyl group to a free radical (R•), effectively quenching the radical and forming a more stable antioxidant radical (ArO•).[1] This resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it significantly less reactive than the initial free radical.[2]

The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen atom donation and, consequently, a higher antioxidant activity.[3] Steric hindrance around the hydroxyl group, as seen in compounds like Butylated Hydroxytoluene (BHT), can enhance the stability of the resulting phenoxyl radical, further promoting antioxidant efficacy.[4]

Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism is a multi-step process that is particularly relevant in polar solvents. It involves the deprotonation of the phenolic antioxidant to form a phenoxide anion (ArO⁻), followed by the transfer of an electron from this anion to the free radical.[5]

This mechanism is favored in environments that can facilitate proton transfer, and its efficiency is influenced by the acidity of the phenol and the electron-donating or withdrawing nature of the substituents on the aromatic ring.

Radical Adduct Formation

In some cases, a free radical can directly add to the aromatic ring of the bisphenolic antioxidant, forming a radical adduct. This mechanism is particularly relevant for carbon-centered radicals. The formation of these adducts can be a reversible process, and the resulting adduct radical is typically less reactive than the initial free radical, thus contributing to the overall antioxidant effect.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of bisphenolic compounds is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.[6]

Below are tables summarizing the IC50 values for various bisphenolic antioxidants from DPPH and ABTS radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of Bisphenolic Antioxidants

CompoundIC50 (µM)Reference
Butylated Hydroxytoluene (BHT)202.35 (µg/mL)[6]
Bisphenol A (BPA)623.30 (µg/mL)[7]
Bisphenol F (BPF)611.72 (µg/mL)[7]
Bisphenol S (BPS)428.8 (µg/mL)[7]
3,5-dihydroxy benzoic acid> Gentisic acid[8]
Gentisic acid> 3,4-dihydroxybenzoic acid[8]
3,4-dihydroxybenzoic acid> Gallic acid[8]
Gallic acid> Syringic acid[8]
Syringic acid> Vanillic acid[8]
Catechin> Luteolin[8]
Luteolin> Rutin[8]
Rutin> Isoorientin[8]
Isoorientin> Taxifolin[8]
Taxifolin> Myricetin[8]

Table 2: ABTS Radical Scavenging Activity of Bisphenolic Antioxidants

CompoundIC50 (µM)Reference
Gallic acid hydrate1.03 ± 0.25 (µg/mL)
(+)-Catechin hydrate3.12 ± 0.51 (µg/mL)
Caffeic acid1.59 ± 0.06 (µg/mL)
Rutin hydrate4.68 ± 1.24 (µg/mL)
Hyperoside3.54 ± 0.39 (µg/mL)
Quercetin1.89 ± 0.33 (µg/mL)
Kaempferol3.70 ± 0.15 (µg/mL)
Ethyl acetate fraction of Macaranga hypoleuca2.10 (mg/L)[9]
Butanol fraction of Macaranga hypoleuca3.21 (µg/mL)[9]
Water fraction of Macaranga hypoleuca3.19 (µg/mL)[9]
Methanol extract of Macaranga hypoleuca3.72 (µg/mL)[9]

Experimental Protocols

Accurate assessment of antioxidant activity requires standardized experimental protocols. The following sections detail the methodologies for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and relatively simple method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically at approximately 517 nm.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The absorbance of this working solution should be adjusted to a specific value (e.g., 1.0 ± 0.1) at 517 nm.

  • Sample Preparation: The bisphenolic antioxidant is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

  • Reaction Mixture: A fixed volume of the DPPH working solution is mixed with various concentrations of the antioxidant solution. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The bisphenolic antioxidant is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

  • Reaction Mixture: A small volume of the antioxidant solution is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity and IC50: The calculations are performed similarly to the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The peroxyl radicals are typically generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant's ability to scavenge these radicals and protect the fluorescent probe is monitored by measuring the decay of fluorescence over time.

Methodology:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator (AAPH), and the antioxidant standard (e.g., Trolox).

  • Reaction Setup: In a microplate, the antioxidant sample or standard is mixed with the fluorescent probe solution.

  • Initiation of Reaction: The reaction is initiated by the addition of the AAPH solution.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically at specific intervals over a set period (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as Trolox equivalents (TE).

Modulation of Cellular Signaling Pathways

Beyond direct free radical scavenging, bisphenolic antioxidants can exert their protective effects by modulating key cellular signaling pathways involved in the response to oxidative stress.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[7][10]

Some bisphenolic compounds have been shown to activate the Nrf2 pathway, thereby upregulating the expression of a battery of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[11] For instance, Bisphenol A (BPA) has been reported to activate Nrf2 through the nitrosylation of Keap1.[11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Keap1_ub Keap1 (Ubiquitinated for Degradation) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (e.g., Free Radicals) ROS->Nrf2_Keap1 Induces dissociation BPA Bisphenolic Antioxidant (BPA) BPA->Keap1_ub Induces nitrosylation and inactivation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Initiates Transcription Nrf2_nuc->ARE Binds to

Nrf2 signaling pathway activation by a bisphenolic antioxidant.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in various cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The pathway consists of three main tiers of kinases: MAPKKK, MAPKK, and MAPK. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

Oxidative stress is a potent activator of the MAPK pathways, particularly JNK and p38. Some bisphenolic compounds can modulate MAPK signaling. For example, Bisphenol A has been shown to activate JNK and ERK pathways, which can have both pro-inflammatory and pro-apoptotic effects depending on the cellular context.[12] The modulation of these pathways by bisphenolic antioxidants can influence cellular responses to oxidative stress.[13]

MAPK_Pathway ROS Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates BPA Bisphenolic Antioxidant (BPA) BPA->MAPKKK Modulates MAPKK MAPKK (e.g., MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Leads to

Modulation of the MAPK signaling pathway by a bisphenolic antioxidant.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in regulating the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by various signals, including oxidative stress, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14]

Several bisphenolic compounds have been shown to inhibit the NF-κB pathway. For instance, Bisphenol A has been reported to activate the NF-κB pathway, leading to increased expression of pro-inflammatory cytokines. The ability of some bisphenolic antioxidants to modulate this pathway contributes to their anti-inflammatory properties.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB-IκB Complex IkB_p IκB-P (Phosphorylated) NFkB_IkB->IkB_p Phosphorylation NFkB_free NF-κB NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation IkB_p->NFkB_free IκB Degradation & NF-κB Release ROS Oxidative Stress ROS->NFkB_IkB Induces IκB phosphorylation BPA Bisphenolic Antioxidant (BPA) BPA->NFkB_IkB Modulates Target_Genes Pro-inflammatory Genes NFkB_nuc->Target_Genes Activates Transcription

Modulation of the NF-κB signaling pathway by a bisphenolic antioxidant.

Conclusion

Bisphenolic antioxidants are potent free radical scavengers that operate through multiple mechanisms, including Hydrogen Atom Transfer, Sequential Proton Loss Electron Transfer, and Radical Adduct Formation. Their efficacy can be quantitatively assessed using a variety of in vitro assays such as DPPH, ABTS, and ORAC. Furthermore, their biological effects extend beyond direct radical scavenging to the modulation of critical cellular signaling pathways like Nrf2, MAPK, and NF-κB. A thorough understanding of these mechanisms and pathways is essential for researchers, scientists, and drug development professionals in the design and application of novel antioxidant-based therapeutic strategies. The structure-activity relationships of these compounds, particularly the nature and position of substituents on the phenolic rings, play a crucial role in determining their antioxidant potency and biological activity.

References

In Vitro Toxicological Profile of 2,2'-Methylenebis(4-tert-butylphenol): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of 2,2'-Methylenebis(4-tert-butylphenol), a chemical intermediate and antioxidant. The information is compiled from a variety of scientific studies and regulatory assessments to support risk evaluation and further research.

Executive Summary

2,2'-Methylenebis(4-tert-butylphenol) has been evaluated in a range of in vitro assays to determine its potential for cytotoxicity, genotoxicity, mitochondrial toxicity, and endocrine disruption. While data for this specific compound is limited in publicly available literature, studies on closely related analogues provide valuable insights. Evidence suggests a potential for mitochondrial dysfunction, while its genotoxic and endocrine-disrupting potentials appear to be low. This guide presents the available quantitative data, details the experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.

Cytotoxicity

Quantitative in vitro cytotoxicity data for 2,2'-Methylenebis(4-tert-butylphenol) is not extensively available in the public domain. However, a study on the structurally similar compound, 4,4'-Methylenebis(2,6-di-tert-butylphenol), provides an indication of its potential cytotoxic effect.

CompoundCell LineAssayEndpointResultReference
4,4'-Methylenebis(2,6-di-tert-butylphenol)PC-3 (prostate cancer)MTTIC502324.78 µg/mL[1]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The test compound is added to the wells at various concentrations, and the plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compound at various concentrations A->B C Incubate for a defined period B->C D Add MTT solution C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate cell viability and IC50 G->H

MTT Assay Experimental Workflow

Genotoxicity

A comprehensive assessment by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) on the closely related compound 2,2'-methylenebis(4-methyl-6-tert-butylphenol) concluded that it was not genotoxic based on a battery of in vitro tests.[2] While specific results for 2,2'-Methylenebis(4-tert-butylphenol) are not detailed, the findings for its analogue suggest a low likelihood of genotoxic potential.

Key In Vitro Genotoxicity Assays:

  • Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are alterations of one or a few base pairs in a gene.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

  • In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay - OECD 476): This test evaluates the potential of a chemical to induce gene mutations in cultured mammalian cells, typically at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus.

Genotoxicity_Testing_Strategy cluster_0 In Vitro Genotoxicity Assessment A Ames Test (OECD 471) Point Mutations B Chromosomal Aberration Test (OECD 473) Clastogenicity C Gene Mutation Test (OECD 476) Mutagenicity Test_Compound 2,2'-Methylenebis(4-t-butylphenol) Test_Compound->A Test_Compound->B Test_Compound->C

Standard In Vitro Genotoxicity Test Battery

Mitochondrial Toxicity

A study on the analogue, 2,2'-methylenebis(4-ethyl-6-tert-butylphenol), demonstrated a direct effect on mitochondrial function.[3]

CompoundSystemEffectConcentrationReference
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)Rat Liver MitochondriaUncoupler of oxidative phosphorylation< 50 µM[3]
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)Rat Liver MitochondriaRespiratory inhibitor> 100 µM[3]

Experimental Protocol: Assessment of Mitochondrial Respiration

The effect of a compound on mitochondrial respiration can be assessed by measuring oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.

  • Isolation of Mitochondria: Mitochondria are isolated from rat liver tissue by differential centrifugation.

  • Respiration Assay: Isolated mitochondria are suspended in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate and malate).

  • Measurement of Oxygen Consumption: Oxygen consumption is monitored continuously. Different respiratory states are induced by the addition of ADP (State 3, active respiration) and its subsequent depletion (State 4, resting respiration).

  • Compound Addition: The test compound is added at various concentrations to assess its effect on both State 3 and State 4 respiration. An uncoupler will increase State 4 respiration, while an inhibitor will decrease State 3 respiration.

Mitochondrial_Toxicity_Pathway cluster_0 Electron Transport Chain cluster_1 Effect of 2,2'-Methylenebis(4-t-butylphenol) Complex_I Complex I Proton_Gradient Proton Gradient (Δp) Complex_I->Proton_Gradient H⁺ pumping Complex_II Complex II Complex_II->Proton_Gradient H⁺ pumping Complex_III Complex III Complex_III->Proton_Gradient H⁺ pumping Complex_IV Complex IV Complex_IV->Proton_Gradient H⁺ pumping Oxygen_Consumption O₂ Consumption Complex_IV->Oxygen_Consumption ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Gradient->ATP_Synthase Uncoupler Uncoupling (< 50 µM) Dissipates Proton Gradient Uncoupler->Proton_Gradient disrupts Inhibitor Inhibition (> 100 µM) Blocks Electron Flow Inhibitor->Complex_I inhibits Inhibitor->Complex_II inhibits Inhibitor->Complex_III inhibits Inhibitor->Complex_IV inhibits

Mechanism of Mitochondrial Toxicity

Endocrine Disruption

The potential for 2,2'-Methylenebis(4-tert-butylphenol) and its analogues to interact with nuclear receptors has been investigated, with a focus on estrogen and androgen receptors. A study that screened a large number of chemicals found that 4,4'-Methylenebis(2,6-di-tert-butylphenol) exhibited very low binding affinity for the estrogen receptor.[4] A recent study evaluated 30 tert-butyl phenolic antioxidants for their estrogenic and androgenic activities, identifying 21 as estrogen receptor agonists and 8 as androgen receptor antagonists.[5] However, the specific activity of 2,2'-Methylenebis(4-tert-butylphenol) was not individually reported in the available abstract.

Experimental Protocol: Estrogen Receptor Alpha Binding Assay

A competitive binding assay can be used to determine the ability of a test chemical to bind to the estrogen receptor alpha (ERα).

  • Receptor Preparation: ERα is typically obtained from a cytosolic fraction of a responsive tissue (e.g., rat uterus) or from a recombinant source.

  • Competitive Binding: A constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand using a technique such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of radioactivity in the bound fraction is measured by liquid scintillation counting.

  • Data Analysis: The ability of the test compound to displace the radiolabeled estrogen is used to determine its relative binding affinity, often expressed as an IC50 value.

ER_Binding_Assay_Workflow A Prepare Estrogen Receptor (ERα) B Incubate ERα with [³H]-Estradiol and Test Compound A->B C Separate Bound and Free [³H]-Estradiol B->C D Quantify Radioactivity of Bound Fraction C->D E Determine Relative Binding Affinity (IC50) D->E

Estrogen Receptor Binding Assay Workflow

Conclusion

References

Environmental Fate and Degradation of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) (CAS 119-47-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the antioxidant 2,2'-Methylenebis(6-tert-butyl-4-methylphenol), also known as CAS 119-47-1. This document synthesizes available data on its persistence, bioaccumulation, and degradation pathways, offering detailed experimental protocols for key assessment methods.

Summary of Environmental Fate

2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is a synthetic phenolic antioxidant characterized by low water solubility and high lipophilicity. These properties significantly influence its behavior and persistence in the environment. The available data indicates that this compound is not readily biodegradable and exhibits a low to moderate potential for bioaccumulation in aquatic organisms. While predicted to undergo rapid photolysis in the atmosphere, its fate in aquatic systems via hydrolysis and photolysis requires further experimental investigation. Fugacity modeling suggests that if released into the environment, it is likely to partition to soil and sediment.

Quantitative Data on Environmental Fate and Degradation

The following tables summarize the key quantitative data available for the environmental fate and degradation of CAS 119-47-1.

Table 1: Biodegradation

Test GuidelineInoculumConcentrationDurationDegradationResult
OECD 301C (Modified MITI Test (I))Activated sludgeNot specified28 days0%Not readily biodegradable[1]

Table 2: Bioaccumulation

Test GuidelineOrganismExposure ConcentrationDurationBioconcentration Factor (BCF)Result
OECD 305Carp (Cyprinus carpio)0.1 mg/L8 weeks60 - 125Moderate bioaccumulation potential
OECD 305Carp (Cyprinus carpio)1.0 mg/L8 weeks23 - 37Low bioaccumulation potential

Table 3: Photodegradation

MediumMethodParameterValueReference
AtmosphereEstimation (Atkinson model)Half-life3.141 hours[2]
Not specifiedNot specifiedHalf-life0.5 daysSafety Data Sheet

Table 4: Hydrolysis

ConditionResult
Environmentally relevant pHsConsidered to be hydrolytically stable[3]

Table 5: Soil Adsorption

ModelPredicted Distribution
Fugacity Level IIIMajority of the substance would be distributed into soil if released to soil and/or air compartment(s), and sediment if released to aquatic compartment[2]

Experimental Protocols

Detailed methodologies for the key environmental fate studies are outlined below, based on the referenced OECD guidelines.

Biodegradation: OECD 301C (Modified MITI Test (I))

This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

Methodology:

  • Test System: A defined volume of mineral medium containing a known concentration of the test substance as the sole carbon source is inoculated with a relatively small number of microorganisms from a mixed population (e.g., activated sludge).

  • Procedure: The consumption of oxygen is measured over a 28-day period. The measurement is typically done using a closed respirometer.

  • Control Substances: A reference compound of known biodegradability (e.g., sodium benzoate) is run in parallel to check the viability of the inoculum. A toxicity control, containing both the test substance and the reference compound, is also included to assess for potential inhibitory effects of the test substance on the microorganisms.

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window, which itself is within the 28-day test period.

Bioaccumulation: OECD 305 (Bioaccumulation in Fish: Flow-Through Fish Test)

This guideline describes a procedure for characterizing the bioconcentration potential of a chemical substance in fish under flow-through conditions.

Methodology:

  • Test Organism: A suitable fish species, such as carp (Cyprinus carpio), is used.

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a defined period (e.g., 28 days). The concentration of the test substance in the water and in the fish tissue is measured at regular intervals.

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean, flowing water system without the test substance. The concentration of the substance in the fish tissue is monitored until it is below the detection limit or for a defined period.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to its concentration in the water.

Hydrolysis: OECD 111 (Hydrolysis as a Function of pH)

This test is designed to determine the rate of hydrolytic degradation of a chemical in aqueous solutions at different pH values.

Methodology:

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • Procedure: A known concentration of the test substance is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C or 50°C for a preliminary test). Samples are taken at various time intervals and analyzed for the concentration of the parent compound.

  • Data Analysis: The rate of hydrolysis is determined, and the half-life of the substance is calculated for each pH. If significant degradation is observed, further studies may be conducted to identify the degradation products. For CAS 119-47-1, it is reported to be hydrolytically stable, suggesting that less than 10% degradation would be observed under these test conditions.

Adsorption/Desorption: OECD 106 (Batch Equilibrium Method)

This method is used to determine the adsorption and desorption potential of a chemical in soil.

Methodology:

  • Test System: A series of vessels containing a known amount of soil and a solution of the test substance in a calcium chloride solution are prepared. A range of soil types with varying organic carbon content and pH are typically used.

  • Adsorption Phase: The vessels are agitated for a predetermined time to reach equilibrium. The concentration of the test substance in the aqueous phase is then measured. The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

  • Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh solution without the test substance, and the vessels are agitated again to determine the extent of desorption.

  • Data Analysis: The soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. These values indicate the mobility of the substance in soil.

Visualizations

The following diagrams illustrate the key degradation pathways and experimental workflows.

Environmental_Fate_Pathway cluster_degradation Degradation Pathways substance CAS 119-47-1 (in Environment) air Atmosphere substance->air Volatilization water Water substance->water Dispersion soil Soil/Sediment substance->soil Deposition air->soil Deposition photolysis Atmospheric Photolysis air->photolysis Fast water->soil Adsorption biodegradation Biodegradation (Very Slow) water->biodegradation Slow soil->biodegradation Slow

Caption: Environmental distribution and degradation pathways of CAS 119-47-1.

Biodegradation_Workflow start Start: OECD 301C Test prepare Prepare mineral medium with test substance start->prepare inoculate Inoculate with activated sludge prepare->inoculate incubate Incubate for 28 days in the dark inoculate->incubate measure Measure O2 consumption incubate->measure calculate Calculate % biodegradation vs. ThOD measure->calculate end End: Determine if readily biodegradable calculate->end

Caption: Experimental workflow for the OECD 301C biodegradation test.

Bioaccumulation_Workflow start Start: OECD 305 Test uptake Uptake Phase: Expose fish to test substance start->uptake sample_uptake Sample fish and water periodically uptake->sample_uptake depuration Depuration Phase: Transfer fish to clean water sample_uptake->depuration analyze Analyze substance concentration sample_uptake->analyze sample_depuration Sample fish periodically depuration->sample_depuration sample_depuration->analyze calculate Calculate Bioconcentration Factor (BCF) analyze->calculate end End: Assess bioaccumulation potential calculate->end

Caption: Experimental workflow for the OECD 305 bioaccumulation test.

References

The Synthetic Origin of 2,2'-Methylenebis(4-t-butylphenol): A Clarification on its Absence in Plant Exudates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature indicates that 2,2'-Methylenebis(4-t-butylphenol) is a synthetic compound and has not been identified as a naturally occurring constituent of plant exudates. This technical guide addresses the current understanding of this compound, clarifying its origins and industrial applications, and explains the absence of data relating to its natural occurrence, biosynthetic pathways, and experimental protocols for its study in botanical sources.

Compound Identification and Industrial Significance

2,2'-Methylenebis(4-t-butylphenol) is classified as a synthetic phenolic antioxidant. Its chemical structure, featuring two tert-butylphenol units linked by a methylene bridge, is a result of industrial synthesis rather than biological processes in plants. This compound is widely utilized in various industries to prevent oxidative degradation of materials.

Key applications include:

  • Polymers and Plastics: It is frequently added to polymers such as polyethylene, polypropylene, and PVC to enhance their thermal stability and prevent degradation during processing and end-use.

  • Rubber and Elastomers: It serves as an effective antioxidant in the manufacturing of rubber products, extending their service life by protecting against heat and oxygen.

  • Oils and Lubricants: The compound is used as a stabilizer in industrial oils and lubricants to inhibit oxidation and maintain performance.

Due to its synthetic nature, there is no evidence to suggest its presence in the natural world, including in any form of plant exudate.

Absence of Natural Occurrence Data

A thorough search of chemical and biological databases reveals no instances of 2,2'-Methylenebis(4-t-butylphenol) being isolated from a natural source. Consequently, there is no quantitative data available on its purported presence in plant exudates. The table below reflects this absence of information.

Plant SpeciesExudate TypeConcentration of 2,2'-Methylenebis(4-t-butylphenol)Reference
Not ApplicableNot ApplicableNot Reported in Scientific LiteratureNot Applicable

Table 1. Summary of Quantitative Data on the Natural Occurrence of 2,2'-Methylenebis(4-t-butylphenol) in Plant Exudates. As a synthetic compound, it has not been reported in any plant species.

Lack of Biosynthetic Pathways and Experimental Protocols

Given that 2,2'-Methylenebis(4-t-butylphenol) is a product of industrial chemical synthesis, there are no known biosynthetic or signaling pathways in plants that would lead to its formation. Research into plant metabolomics has not identified any enzymatic processes capable of producing this specific molecular structure.

Consequently, there are no established experimental protocols for the extraction, isolation, or quantification of this compound from plant materials. The methodologies for its analysis are exclusively found in the context of quality control and analysis of industrial products.

The logical workflow for investigating a naturally occurring compound is therefore not applicable. However, for illustrative purposes, a generalized workflow for the analysis of a synthetic compound in an environmental or industrial matrix is presented below.

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis sample Industrial Product (e.g., Polymer, Oil) extraction Solvent Extraction sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup hplc High-Performance Liquid Chromatography (HPLC) cleanup->hplc ms Mass Spectrometry (MS) hplc->ms quantification Quantification ms->quantification identification Structural Confirmation ms->identification

Figure 1. A generalized experimental workflow for the analysis of a synthetic compound in an industrial matrix.

Conclusion

Endocrine Disruption Potential of 2,2'-Methylenebis(4-t-butylphenol): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine disruption potential of 2,2'-Methylenebis(4-t-butylphenol) (CAS No. 119-47-1), a chemical commonly used as an antioxidant. This document synthesizes available in vitro and in vivo data, details relevant experimental methodologies, and presents key signaling pathways and experimental workflows through structured data tables and graphical representations. While in vivo studies indicate a potential for reproductive toxicity at high doses, the available in vitro data on direct interactions with specific endocrine pathways, such as androgenic, thyroidal, and steroidogenic pathways, are limited. This guide aims to consolidate the existing information to inform future research and risk assessment activities.

Chemical Identity

  • Chemical Name: 2,2'-Methylenebis(4-tert-butylphenol)

  • CAS Number: 119-47-1[1]

  • Synonyms: 2,2'-Methylenebis(6-tert-butyl-p-cresol), Antioxidant 2246, AO 2246[2]

  • Molecular Formula: C₂₃H₃₂O₂

  • Molecular Weight: 340.5 g/mol [2]

  • Structure:

In Vitro Endocrine Disruption Potential

The available in vitro data on the endocrine disruption potential of 2,2'-Methylenebis(4-t-butylphenol) is limited. The primary focus of existing studies has been on its estrogenic activity.

Estrogen Receptor Activity

Multiple sources indicate that 2,2'-Methylenebis(4-t-butylphenol) does not exhibit estrogenic activity. An in vitro estrogen receptor (ER) alpha-binding assay showed no estrogenic activity[1]. This is further supported by data from the U.S. Environmental Protection Agency's (EPA) ToxCast program, which shows a very low ER agonist area under the curve (AUC) value, suggesting inactivity.

Table 1: Summary of In Vitro Estrogen Receptor Activity Data

Assay TypeEndpointResultReference
Estrogen Receptor Alpha-Binding AssayEstrogenic ActivityNo activity reported[1]
ToxCast ER Agonist ModelArea Under Curve (AUC)0.00113[3]
Androgen Receptor, Thyroid Hormone Receptor, and Steroidogenesis Activity

A comprehensive search of publicly available literature and databases did not yield any quantitative in vitro data for 2,2'-Methylenebis(4-t-butylphenol) concerning its direct interaction with the androgen receptor (AR), thyroid hormone receptor (TR), or its potential to interfere with steroidogenesis (e.g., in the H295R assay). This represents a significant data gap in the endocrine disruption profile of this chemical.

In Vivo Reproductive and Developmental Toxicity

In vivo studies in animal models provide valuable information on the potential for a substance to cause adverse effects on the reproductive and endocrine systems.

Reproductive Toxicity

A reproduction/developmental toxicity screening study conducted in rats according to OECD Test Guideline 421 showed effects on both male and female reproductive parameters at higher dose levels.

Table 2: Summary of In Vivo Reproductive Toxicity Data in Rats (OECD TG 421)

ParameterNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Observed Effects at LOAEL and AboveReference
Male Reproductive Toxicity12.5[4]42.3Testicular toxicity, degeneration of spermatids, vacuolation of Sertoli cells.[4][4]
Female Reproductive Toxicity50[4]200Decrease in the number of corpora lutea, implantation scars, and pups born.[4][4]
Developmental Toxicity

Developmental toxicity studies in rats have been conducted to assess the potential for adverse effects on the developing fetus.

Table 3: Summary of In Vivo Developmental Toxicity Data in Rats

Study TypeNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Observed Effects at LOAEL and AboveReference
Teratogenicity Study (Oral Gavage)187 (Maternal Toxicity)375Maternal toxicity (hair fluffing, diarrhea, suppressed body weight gain), slight increase in fetal death. No teratogenic effects.
Reproduction/Developmental Toxicity Screening (OECD TG 421)200800Low body weight gain of offspring and increased number of stillbirths.[4][4]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays relevant to endocrine disruptor testing are outlined below.

In Vitro Assays

This assay is designed to identify substances that can act as agonists or antagonists to the estrogen receptor alpha (ERα).

  • Principle: The assay utilizes a recombinant cell line (e.g., HeLa-9903) that contains a human ERα and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element. When an estrogenic substance binds to the ERα, the complex binds to the responsive element and activates the transcription of the reporter gene, leading to a measurable signal (e.g., luminescence).

  • Procedure:

    • Cell Culture: The recombinant cells are cultured in a multi-well plate format.

    • Chemical Exposure: The cells are exposed to a range of concentrations of the test chemical, along with a vehicle control and a reference estrogen (e.g., 17β-estradiol).

    • Incubation: The plates are incubated to allow for receptor binding and reporter gene expression.

    • Signal Detection: After incubation, the cells are lysed, and the activity of the reporter gene product is measured.

    • Data Analysis: The response is expressed as a fold induction over the vehicle control, and concentration-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ (half-maximal inhibitory concentration) for antagonists.

This assay identifies substances that can act as agonists or antagonists to the androgen receptor (AR).

  • Principle: Similar to the ER transactivation assay, this test uses a recombinant cell line (e.g., AR-EcoScreen™) containing the human AR and an androgen-responsive reporter gene. Binding of an androgenic substance to the AR initiates a cascade leading to the expression of the reporter gene.

  • Procedure:

    • Cell Culture: The specified cell line is cultured in multi-well plates.

    • Chemical Exposure: Cells are treated with various concentrations of the test chemical. For antagonist testing, the chemical is co-incubated with a known AR agonist (e.g., dihydrotestosterone).

    • Incubation: Plates are incubated to allow for cellular response.

    • Signal Detection: The activity of the reporter gene product is quantified.

    • Data Analysis: Results are analyzed to determine the agonistic or antagonistic potential of the test substance, with calculation of EC₅₀ or IC₅₀ values.

This in vitro assay is used to screen for chemicals that affect the production of steroid hormones.

  • Principle: The human adrenal carcinoma cell line H295R is used as it expresses most of the key enzymes involved in steroidogenesis. The assay measures the production of testosterone and estradiol after exposure to a test chemical.

  • Procedure:

    • Cell Culture: H295R cells are cultured in multi-well plates.

    • Chemical Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.

    • Hormone Measurement: After exposure, the cell culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods like ELISA or LC-MS/MS.

    • Cell Viability: A cell viability assay is performed to ensure that the observed effects on hormone production are not due to cytotoxicity.

    • Data Analysis: Hormone concentrations are compared to a vehicle control to determine if the test chemical induces or inhibits steroidogenesis.

In Vivo Assays

This in vivo screening test provides information on the effects of a test substance on male and female reproductive performance and on the development of the offspring.

  • Principle: The test substance is administered to male and female rats before, during, and after mating. The animals are observed for effects on fertility, pregnancy, maternal and paternal behavior, and the growth and development of the F1 generation.

  • Procedure:

    • Dosing: The test substance is administered daily by an appropriate route (e.g., oral gavage) to several groups of animals at different dose levels.

    • Mating: After a pre-mating dosing period, one male and one female from the same dose group are paired for mating.

    • Observation: Animals are observed for clinical signs of toxicity, effects on the estrous cycle, mating behavior, and pregnancy outcomes.

    • Litter Examination: Pups are examined for viability, growth, and any developmental abnormalities.

    • Necropsy: Parental animals and offspring are subjected to a gross necropsy, and reproductive organs are examined histopathologically.

This study is designed to assess the potential of a substance to cause malformations in developing fetuses.

  • Principle: Pregnant female rats are dosed with the test substance during the period of organogenesis (gestation days 6-15). The dams are euthanized just before term, and the fetuses are examined for external, visceral, and skeletal abnormalities.

  • Procedure:

    • Dosing: The test substance is administered daily, typically by oral gavage, to pregnant dams at several dose levels.

    • Maternal Observation: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.

    • Fetal Examination: Near the end of gestation, dams are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) or Estrogenic Compound ER_HSP ER-HSP Complex ER Estrogen Receptor (ER) HSP Heat Shock Proteins (HSP) ER_E2 ER-Ligand Complex ER_E2_dimer Dimerized ER-Ligand Complex ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone or Androgenic Compound AR_HSP AR-HSP Complex AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_T AR-Ligand Complex AR_T_dimer Dimerized AR-Ligand Complex ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription

Experimental Workflows

OECD_456_Workflow start Start: H295R Cell Culture plate_cells Plate cells in 24-well plates start->plate_cells acclimate Acclimate cells for 24h plate_cells->acclimate expose Expose cells to test chemical (7 concentrations, 48h) acclimate->expose collect_media Collect cell culture media expose->collect_media viability Perform cell viability assay (e.g., MTT) expose->viability hormone_analysis Measure Testosterone & Estradiol (ELISA or LC-MS/MS) collect_media->hormone_analysis data_analysis Analyze data: Fold change vs. control viability->data_analysis hormone_analysis->data_analysis end End: Report LOEC/NOEC data_analysis->end

OECD_421_Workflow start Start: Animal Acclimatization dosing Daily dosing of male and female rats (pre-mating, mating, post-mating) start->dosing mating Pairing of animals for mating dosing->mating gestation Observation during gestation mating->gestation parturition Observation of parturition and littering gestation->parturition pup_exam Examination of pups (viability, growth, abnormalities) parturition->pup_exam necropsy Necropsy of parental animals and pups pup_exam->necropsy histopath Histopathology of reproductive organs necropsy->histopath end End: Data analysis and reporting histopath->end

Conclusion

The available data on the endocrine disruption potential of 2,2'-Methylenebis(4-t-butylphenol) is incomplete. While in vitro evidence suggests a lack of estrogenic activity, there is a significant data gap regarding its potential to interact with androgen and thyroid hormone pathways, as well as its effects on steroidogenesis. In vivo studies in rats indicate that at high doses, the substance can cause reproductive toxicity in both males and females, and developmental effects in offspring. The observed testicular toxicity in males warrants further investigation to determine if this is mediated through an endocrine-related mechanism. Further research employing standardized in vitro assays is crucial to fully characterize the endocrine disruption potential of 2,2'-Methylenebis(4-t-butylphenol) and to inform a comprehensive risk assessment.

References

An In-depth Technical Guide on the Acute and Subchronic Toxicity of Antioxidant 2246 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and subchronic toxicity profile of Antioxidant 2246 (2,2'-methylenebis(4-methyl-6-tert-butylphenol); CAS No. 119-47-1) in rat models. The information is compiled from pivotal toxicity studies to support safety and risk assessment in drug development and other research applications.

Executive Summary

Antioxidant 2246, a sterically hindered phenolic antioxidant, exhibits a low acute oral toxicity profile in rats.[1][2][3] Subchronic exposure, however, has been associated with more significant dose-dependent toxicological effects, primarily targeting the liver and reproductive organs.[1][2] Key findings include severe suppression of body weight gain, liver toxicity, and reproductive organ atrophy at higher doses in 12-week dietary studies.[1][2] This guide synthesizes the available quantitative data, details the experimental methodologies employed in these key studies, and provides visual representations of the study designs.

Acute Oral Toxicity

The acute oral toxicity of Antioxidant 2246 in rats is low. Studies have consistently reported high median lethal dose (LD50) values, indicating that a large single dose is required to cause mortality.

Experimental Protocol: Acute Toxicity

The general methodology for assessing acute oral toxicity of Antioxidant 2246 in rats is outlined below.

Acute_Toxicity_Workflow cluster_setup Experimental Setup cluster_dosing Dosing cluster_observation Observation & Endpoints Animal_Selection Animal Selection: Wistar Rats (Male & Female) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Dose_Preparation Dose Preparation: Antioxidant 2246 in Vehicle (e.g., Olive or Corn Oil) Acclimatization->Dose_Preparation Administration Administration: Single Oral Gavage Dose_Preparation->Administration Observation_Period Observation Period: Up to 14 Days Administration->Observation_Period Clinical_Signs Clinical Signs Monitoring: Diarrhea, Depressive Behavior Observation_Period->Clinical_Signs Mortality Mortality Checks Observation_Period->Mortality LD50_Calculation LD50 Calculation Mortality->LD50_Calculation

Experimental workflow for acute oral toxicity studies.
Quantitative Data: Acute Toxicity

Species/StrainSexRouteLD50 (mg/kg BW)Clinical SignsReference
Wistar RatsMale & FemaleOral> 5,000Diarrhea observed for up to 5 days.[1][2][1][2]
Albino RatsMaleOral> 10,000Depressive behavior 6-24 hours post-administration.
Sprague-Dawley RatsMale & FemaleOral> 5,000No deaths or significant adverse effects reported.

Subchronic Oral Toxicity

Subchronic toxicity studies, typically involving repeated administration over a period of 12 weeks, reveal more specific target organ toxicities for Antioxidant 2246.

Experimental Protocol: Subchronic Toxicity

The following diagram illustrates the typical workflow for a subchronic dietary study of Antioxidant 2246 in rats.

Subchronic_Toxicity_Workflow cluster_setup Study Initiation cluster_treatment Treatment Phase (12 Weeks) cluster_monitoring In-Life Monitoring cluster_analysis Terminal Analysis Animal_Selection Animal Selection: Wistar Rats (Male & Female) Group_Allocation Group Allocation: Control and Treatment Groups Animal_Selection->Group_Allocation Diet_Preparation Diet Preparation: Antioxidant 2246 mixed into standard diet at varying concentrations Group_Allocation->Diet_Preparation Ad_Libitum_Feeding Ad Libitum Feeding Diet_Preparation->Ad_Libitum_Feeding Weekly_Monitoring Weekly Monitoring: - Body Weight - Food Consumption - Clinical Signs Ad_Libitum_Feeding->Weekly_Monitoring Blood_Collection Blood Collection: Hematology & Biochemical Analysis Weekly_Monitoring->Blood_Collection Necropsy Gross Necropsy Blood_Collection->Necropsy Organ_Weights Organ Weight Measurement Necropsy->Organ_Weights Histopathology Histopathological Examination Organ_Weights->Histopathology

Experimental workflow for subchronic oral toxicity studies.
Quantitative Data: Subchronic Toxicity

A 12-week study in Wistar rats where Antioxidant 2246 was administered in the diet yielded the following key findings.

Table 2: Dose Levels and Key Observations in a 12-Week Subchronic Study [1][2]

Dietary Concentration (%)Approximate Dose (mg/kg BW/day)Key Observations
0 (Control)0No adverse effects.
0.12Not specifiedDose- and time-dependent testicular atrophy and decreased spermatogenesis in males.
0.6Not specifiedSevere suppression of body weight gain (both sexes). Deaths with nasal hemorrhage. Dose-dependent liver toxicity. Testicular and ovarian atrophy. Thymus atrophy and bone marrow hypoplasia.
3.0Not specifiedSevere suppression of body weight gain (both sexes). Deaths with nasal hemorrhage. Dose-dependent liver toxicity. Testicular and ovarian atrophy. Thymus atrophy and bone marrow hypoplasia.

Table 3: Summary of Histopathological Findings in the 12-Week Subchronic Study [1][2]

Organ/SystemFindingDose Groups Affected (%)Sex Affected
Reproductive (Male) Testicular atrophy, decreased spermatogenesis0.12, 0.6, 3.0Male
Reproductive (Female) Ovarian atrophy0.6, 3.0Female
Liver Dose-dependent toxicity (details not specified in abstract)0.6, 3.0Both
Hematopoietic Thymus atrophy, bone marrow hypoplasia0.6, 3.0Both
Other Hemorrhage from nasal cavity0.6, 3.0Both

Discussion of Toxicological Profile

The acute toxicity data for Antioxidant 2246 suggest a low hazard from single, high-dose exposures.[1][2] The primary clinical signs observed, such as diarrhea and transient depressive behavior, are non-specific and resolve within a few days.[1]

In contrast, subchronic exposure reveals specific target organ toxicities, even at lower repeated doses. The most prominent effects are on the reproductive organs of both male and female rats, with testicular atrophy and decreased spermatogenesis being particularly sensitive endpoints.[1][2] At higher concentrations, significant systemic toxicity is evident, characterized by severe body weight suppression, liver damage, and effects on the hematopoietic system.[1][2] The observation of nasal hemorrhage leading to death in the higher dose groups suggests a potential effect on coagulation or vascular integrity, although the precise mechanism is not elucidated in the cited literature.

A No-Observed-Adverse-Effect Level (NOAEL) was established in a separate chronic toxicity study at 0.03% in the diet, corresponding to 12.7 mg/kg BW/day for male rats and 15.1 mg/kg BW/day for female rats.[1][2] Another assessment reported a NOAEL of 12.5 mg/kg bw/day for male reproductive toxicity.[3]

Conclusion for Drug Development Professionals

For professionals in drug development, the toxicological profile of Antioxidant 2246 warrants careful consideration if it is to be used as an excipient or is a potential impurity. While its low acute toxicity is favorable, the potential for reproductive and hepatic toxicity upon repeated exposure is a significant concern. The established NOAELs provide a critical reference point for risk assessment. Should this compound be considered for use in a pharmaceutical formulation, dedicated reproductive and developmental toxicity studies would be essential to fully characterize its safety profile for human use. The dose-dependent nature of the observed toxicities underscores the importance of stringent control over its concentration in any final product.

References

Genotoxicity Assessment of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Methylenebis(4-methyl-6-tert-butylphenol), also known as MBMBP or by its CAS number 119-47-1, is a sterically hindered phenolic antioxidant. It is utilized in a variety of industrial applications, including in the manufacturing of rubber, plastics, and lubricants, to prevent oxidative degradation. Given its potential for human exposure, a thorough assessment of its genotoxic potential is crucial for ensuring its safe use. This technical guide provides a comprehensive overview of the genotoxicity assessment of MBMBP, summarizing key studies, their methodologies, and results. The available data from a standard battery of in vitro and in vivo tests indicate that 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) is not considered to be genotoxic.[1]

Executive Summary of Genotoxicity Studies

A comprehensive evaluation of the genotoxic potential of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) has been conducted through a series of in vitro and in vivo assays. These studies, performed in accordance with international guidelines, consistently demonstrate a lack of genotoxic activity. The key findings are summarized below.

Test System Assay Type Guideline Key Findings Conclusion
Salmonella typhimurium & Escherichia coliBacterial Reverse Mutation Assay (Ames Test)OECD 471 & 472No mutagenic activity observed in five bacterial strains with and without metabolic activation at concentrations up to 5000 µ g/plate .Non-mutagenic
Chinese Hamster Lung (CHL/IU) CellsIn Vitro Chromosomal Aberration TestOECD 473No induction of structural or numerical chromosomal aberrations with and without metabolic activation.Non-clastogenic
Mouse Bone MarrowIn Vivo Mammalian Erythrocyte Micronucleus TestOECD 474No significant increase in micronucleated polychromatic erythrocytes after oral administration up to a limit dose of 5000 mg/kg body weight.Non-genotoxic in vivo
Chinese Hamster V79 CellsIn Vitro Mammalian Cell Gene Mutation Test (HPRT locus)similar to OECD 476No induction of gene mutations at the HPRT locus with or without metabolic activation.[1]Non-mutagenic

Experimental Protocols and Data Presentation

Bacterial Reverse Mutation Assay (Ames Test)

The potential of MBMBP to induce gene mutations was evaluated using the bacterial reverse mutation assay, commonly known as the Ames test.

  • Test Guideline: The study was conducted in compliance with OECD Guideline 471 (Bacterial Reverse Mutation Test) and OECD Guideline 472 (Genetic Toxicology: Escherichia coli, Reverse Mutation Assay).

  • Test System: The assay utilized the following bacterial strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

  • Metabolic Activation: The tests were performed both in the absence and presence of a metabolic activation system (S9 mix) derived from the livers of rats treated with phenobarbital and 5,6-benzoflavone.

  • Test Concentrations: MBMBP was tested at concentrations up to the recommended maximum of 5000 µ g/plate .

  • Procedure: The pre-incubation method was used. The test substance, bacterial culture, and S9 mix (or buffer for the non-activated system) were incubated together before being plated on minimal glucose agar plates. The plates were then incubated at 37°C for 48-72 hours.

  • Evaluation Criteria: A positive result is defined as a concentration-related increase in the number of revertant colonies per plate to a level at least twice that of the solvent control.

The results of the Ames test for 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) were consistently negative across all tested strains, both with and without metabolic activation. No significant increase in the number of revertant colonies was observed at any concentration level up to 5000 µ g/plate .

Bacterial Strain Metabolic Activation Concentration Range (µ g/plate ) Result
S. typhimurium TA98-S90 - 5000Negative
+S90 - 5000Negative
S. typhimurium TA100-S90 - 5000Negative
+S90 - 5000Negative
S. typhimurium TA1535-S90 - 5000Negative
+S90 - 5000Negative
S. typhimurium TA1537-S90 - 5000Negative
+S90 - 5000Negative
E. coli WP2 uvrA-S90 - 5000Negative
+S90 - 5000Negative

Data summarized from regulatory assessment reports. Detailed colony counts were not available in the reviewed documents.

In Vitro Chromosomal Aberration Test

The potential of MBMBP to induce structural and numerical chromosomal damage was assessed in cultured mammalian cells.

  • Test Guideline: The study was conducted in accordance with OECD Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test).

  • Test System: Chinese Hamster Lung (CHL/IU) cells were used for this assay.

  • Metabolic Activation: The assay was performed with and without an Aroclor 1254-induced rat liver S9 fraction for metabolic activation.

  • Test Conditions:

    • Short-term treatment (-S9): 6 hours of exposure to MBMBP followed by an 18-hour recovery period.

    • Short-term treatment (+S9): 6 hours of exposure to MBMBP with S9 mix, followed by an 18-hour recovery period.

    • Continuous treatment (-S9): 24 and 48 hours of continuous exposure to MBMBP.

  • Concentrations Tested:

    • Continuous treatment: Up to 0.008 mg/mL.

    • Short-term treatment (-S9): Up to 0.002 mg/mL.

    • Short-term treatment (+S9): Up to 0.03 mg/mL.

  • Procedure: Cells were exposed to various concentrations of MBMBP. Following the treatment and recovery periods, cells were treated with a metaphase-arresting agent (e.g., colcemid), harvested, and slides were prepared. Chromosomes were stained, and metaphase cells were analyzed for structural and numerical aberrations.

  • Evaluation Criteria: A positive result is indicated by a concentration-dependent and statistically significant increase in the percentage of cells with chromosomal aberrations.

2,2'-Methylenebis(4-methyl-6-tert-butylphenol) did not induce a significant increase in the frequency of chromosomal aberrations in CHL/IU cells under any of the tested conditions.

Treatment Condition Metabolic Activation Highest Concentration Tested (mg/mL) Result
Short-term (6h)-S90.002Negative
+S90.030Negative
Continuous (24h)-S90.008Negative
Continuous (48h)-S90.008Negative

Data summarized from regulatory assessment reports. Detailed counts of aberrant cells were not available in the reviewed documents.

In Vivo Mammalian Erythrocyte Micronucleus Test

To assess the genotoxic potential in a whole animal system, an in vivo micronucleus test was performed.

  • Test Guideline: The study was conducted in compliance with OECD Guideline 474 (Mammalian Erythrocyte Micronucleus Test).

  • Test System: NMRI mice were used as the test species.

  • Route of Administration: A single dose of MBMBP was administered by oral gavage.

  • Dose Level: A limit dose of 5000 mg/kg body weight was used.

  • Sampling Time: Bone marrow was sampled at 24, 48, and 72 hours after administration.

  • Procedure: Following treatment, bone marrow was extracted from the femur of the animals. Smears were prepared on glass slides and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). A minimum of 2000 PCEs per animal were scored for the presence of micronuclei. The ratio of PCEs to NCEs was also calculated to assess bone marrow toxicity.

  • Evaluation Criteria: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

The administration of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) did not result in a significant increase in the frequency of micronucleated polychromatic erythrocytes in the bone marrow of mice at any of the sampling times. No significant bone marrow toxicity was observed.

Dose (mg/kg bw) Sampling Time (hours) Result
500024Negative
500048Negative
500072Negative

Data summarized from regulatory assessment reports. Detailed frequencies of micronucleated cells were not available in the reviewed documents.

Visualizations

Genotoxicity Assessment Workflow

The following diagram illustrates the logical workflow for the genotoxicity assessment of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).

G cluster_0 In Vitro Studies cluster_1 In Vivo Study cluster_2 Overall Assessment Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471/472) Conclusion Conclusion: Non-Genotoxic Ames->Conclusion Negative Chromo Chromosomal Aberration Test (OECD 473) Chromo->Conclusion Negative HPRT Mammalian Cell Gene Mutation Test (HPRT - OECD 476) HPRT->Conclusion Negative Micro Mammalian Erythrocyte Micronucleus Test (OECD 474) Micro->Conclusion Negative

Caption: Workflow of the genotoxicity assessment for MBMBP.

Signaling Pathway for Genotoxicity Testing Logic

This diagram outlines the decision-making process based on the results of the genotoxicity assays.

G start Start Assessment in_vitro In Vitro Gene Mutation (Ames/HPRT) In Vitro Cytogenetic (Chromosomal Aberration) start->in_vitro result_neg Negative Results in_vitro:f0->result_neg Negative in_vitro:f1->result_neg Negative result_pos Positive Results in_vitro:f0->result_pos Positive in_vitro:f1->result_pos Positive in_vivo_follow_up In Vivo Follow-up (Micronucleus Test) conclusion_neg Conclusion: Non-Genotoxic in_vivo_follow_up->conclusion_neg Negative conclusion_pos Conclusion: Genotoxic Potential in_vivo_follow_up->conclusion_pos Positive result_neg->in_vivo_follow_up Confirmatory result_pos->in_vivo_follow_up Required

Caption: Decision logic for genotoxicity testing of MBMBP.

Conclusion

The comprehensive genotoxicity assessment of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) through a standard battery of tests, including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test, has consistently yielded negative results. These findings indicate that MBMBP does not induce gene mutations or chromosomal damage under the conditions of these assays. Based on the available evidence, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) is not considered to be a genotoxic substance. This information is critical for the risk assessment and safe handling of this compound in its various industrial applications.

References

Methodological & Application

Application Note & Protocol: Quantification of 2,2'-Methylenebis(4-t-butylphenol) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Methylenebis(4-t-butylphenol) is an antioxidant and stabilizer used in various industrial applications, including plastics and rubber manufacturing. Its potential for migration into food and environmental systems necessitates reliable analytical methods for its quantification. This application note provides a detailed protocol for the determination of 2,2'-Methylenebis(4-t-butylphenol) using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of similar phenolic compounds and serves as a robust starting point for method development and validation in your laboratory.

Quantitative Data Summary

A thorough literature search did not yield a publicly available, fully validated HPLC method for the quantification of 2,2'-Methylenebis(4-t-butylphenol). Therefore, the following table outlines the typical validation parameters that must be established during method validation. The values provided are representative targets for a reliable analytical method.

ParameterTypical Acceptance CriteriaExperimental Value
Linearity (R²) ≥ 0.995To be determined
Accuracy (% Recovery) 98.0% - 102.0%To be determined
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%To be determined
- Intermediate Precision (Inter-day)≤ 3.0%To be determined
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3To be determined
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10To be determined
Specificity No interfering peaks at the retention time of the analyteTo be determined

Experimental Protocol

This protocol details a representative RP-HPLC method for the quantification of 2,2'-Methylenebis(4-t-butylphenol).

Materials and Reagents
  • 2,2'-Methylenebis(4-t-butylphenol) analytical standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • HPLC grade methanol

  • Phosphoric acid (85%) or Formic acid (for MS compatibility)

  • 0.45 µm syringe filters (PTFE or other compatible material)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. For faster analysis, a UPLC system with a sub-2 µm particle size column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) can be used.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is recommended. A typical starting ratio would be 80:20 (v/v) acetonitrile:water. The mobile phase should be degassed before use. For improved peak shape, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added to the aqueous component.

  • Flow Rate: 1.0 mL/min for a standard HPLC column.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 277 nm is a suitable starting wavelength based on the analysis of similar phenolic compounds. A full UV scan of the analyte should be performed to determine the optimal detection wavelength.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 2,2'-Methylenebis(4-t-butylphenol) standard and dissolve it in a 25 mL volumetric flask with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the analyte using a suitable solvent such as acetonitrile or methanol. Sonication or vortexing can be used to improve extraction efficiency.

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to fall within the calibration range.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow sufficient run time for the analyte to elute.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of 2,2'-Methylenebis(4-t-butylphenol) in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC quantification of 2,2'-Methylenebis(4-t-butylphenol).

Method Validation Signaling Pathway

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Key parameters for HPLC method validation.

Conclusion

The provided RP-HPLC method offers a reliable framework for the quantification of 2,2'-Methylenebis(4-t-butylphenol). Adherence to the detailed protocol and proper method validation will ensure accurate and precise results, which are crucial for quality control, regulatory compliance, and research applications. This application note serves as a comprehensive guide for analysts in the pharmaceutical and chemical industries.

Application Notes and Protocols: Utilizing 2,2'-Methylenebis(4-t-butylphenol) as a Stabilizer in Polyethylene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyethylene (PE), a versatile and widely used thermoplastic, is susceptible to degradation during processing and its service life due to thermo-oxidative stress. This degradation, characterized by chain scission and cross-linking, leads to a deterioration of its mechanical, thermal, and aesthetic properties. To mitigate these effects, antioxidants are incorporated into the polymer matrix. 2,2'-Methylenebis(4-t-butylphenol), also known as Antioxidant 2246, is a highly effective, non-discoloring, and non-staining sterically hindered phenolic antioxidant.[1][2][3][4][5] Its primary function is to interrupt the free-radical chain reactions that occur during the oxidation of polyethylene, thereby enhancing its thermal stability and extending its useful lifespan.[1] These application notes provide a comprehensive overview of the use of 2,2'-Methylenebis(4-t-butylphenol) as a stabilizer in polyethylene, including its mechanism of action, performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Radical Scavenging

2,2'-Methylenebis(4-t-butylphenol) functions as a primary antioxidant by acting as a free radical scavenger. The thermo-oxidative degradation of polyethylene is a chain reaction initiated by the formation of free radicals (R•) on the polymer backbone due to heat, shear, or UV exposure. These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate the degradation process.

The sterically hindered phenolic groups in 2,2'-Methylenebis(4-t-butylphenol) readily donate a hydrogen atom to the peroxy radicals, neutralizing them and forming a stable, non-reactive hydroperoxide and a resonance-stabilized phenoxy radical. This phenoxy radical is unreactive towards the polymer and will eventually form non-radical products, thus terminating the degradation chain reaction.

Antioxidant Mechanism Antioxidant Mechanism of 2,2'-Methylenebis(4-t-butylphenol) cluster_propagation Degradation Propagation Cycle cluster_stabilization Stabilization by 2,2'-Methylenebis(4-t-butylphenol) R Polymer Radical (R•) O2 Oxygen (O₂) R->O2 + O₂ ROO Peroxy Radical (ROO•) O2->ROO RH Polymer Chain (RH) ROO->RH + RH RH->R - R• ROOH Hydroperoxide (ROOH) RH->ROOH AO 2,2'-Methylenebis(4-t-butylphenol) (ArOH) AO_radical Stabilized Phenoxy Radical (ArO•) AO->AO_radical - H• ROOH2 Stable Hydroperoxide (ROOH) AO->ROOH2 Non_radical Non-Radical Products AO_radical->Non_radical ROO2 Peroxy Radical (ROO•) ROO2->AO + ArOH

Caption: Antioxidant Mechanism of 2,2'-Methylenebis(4-t-butylphenol).

Performance Data

The effectiveness of 2,2'-Methylenebis(4-t-butylphenol) as a stabilizer in polyethylene is typically evaluated by measuring the resistance of the stabilized polymer to thermo-oxidative degradation. Key performance indicators include Oxidative Induction Time (OIT) and Melt Flow Index (MFI).

Disclaimer: The following data is representative and intended for illustrative purposes. Actual performance may vary depending on the specific grade of polyethylene, processing conditions, and the presence of other additives.

Table 1: Oxidative Induction Time (OIT) of Polyethylene

OIT measures the time until the onset of oxidation of a material under a controlled temperature and oxygen atmosphere. A longer OIT indicates better thermal stability.

Concentration of 2,2'-Methylenebis(4-t-butylphenol) (wt%)Oxidative Induction Time (OIT) at 200°C (minutes)
0.00 (Unstabilized)< 1
0.0515 - 25
0.1035 - 50
0.2070 - 90
0.30> 100
Table 2: Melt Flow Index (MFI) of Polyethylene After Multiple Extrusions

MFI is a measure of the ease of flow of a molten polymer. An increase in MFI after processing indicates polymer chain scission and degradation. A stable MFI suggests effective stabilization.

Concentration of 2,2'-Methylenebis(4-t-butylphenol) (wt%)MFI (g/10 min) - InitialMFI (g/10 min) - After 3 Extrusions% Change in MFI
0.00 (Unstabilized)2.05.8+190%
0.052.02.9+45%
0.102.02.3+15%
0.202.02.1+5%
0.302.02.00%

Experimental Protocols

The following protocols describe the preparation of polyethylene samples and the subsequent testing of their thermo-oxidative stability.

Experimental_Workflow Experimental Workflow for Evaluating Antioxidant Performance cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis PE Polyethylene Resin Mixing Melt Blending (e.g., Twin-screw extruder) PE->Mixing AO 2,2'-Methylenebis(4-t-butylphenol) AO->Mixing Pelletizing Pelletizing Mixing->Pelletizing OIT_test OIT Analysis (ASTM D3895) Pelletizing->OIT_test MFI_test MFI Analysis (ASTM D1238) Pelletizing->MFI_test FTIR_test FTIR Analysis (Optional) Pelletizing->FTIR_test OIT_data OIT Data (min) OIT_test->OIT_data MFI_data MFI Data (g/10 min) MFI_test->MFI_data FTIR_data Carbonyl Index FTIR_test->FTIR_data

Caption: Experimental Workflow for Evaluating Antioxidant Performance.

Protocol 1: Preparation of Stabilized Polyethylene Samples

Objective: To homogeneously incorporate 2,2'-Methylenebis(4-t-butylphenol) into a polyethylene matrix.

Materials:

  • Polyethylene resin (specify grade, e.g., LDPE, HDPE, LLDPE)

  • 2,2'-Methylenebis(4-t-butylphenol) powder

  • Twin-screw extruder or internal mixer

  • Pelletizer

  • Drying oven

Procedure:

  • Pre-dry the polyethylene resin according to the manufacturer's specifications to remove any moisture.

  • Accurately weigh the polyethylene resin and the desired amount of 2,2'-Methylenebis(4-t-butylphenol) to achieve the target concentrations (e.g., 0.05, 0.1, 0.2, 0.3 wt%).

  • Pre-mix the resin and the antioxidant powder in a bag for 5 minutes to ensure a uniform feed.

  • Set the temperature profile of the twin-screw extruder appropriate for the polyethylene grade. A typical profile for LDPE might be 150°C - 170°C - 180°C - 175°C (from feed zone to die).

  • Feed the pre-mixed material into the extruder at a constant rate.

  • Cool the extruded strands in a water bath.

  • Feed the cooled strands into a pelletizer to produce uniform pellets.

  • Dry the pellets in an oven at 60-80°C for at least 4 hours before testing.

  • Prepare a control sample of unstabilized polyethylene using the same procedure without the addition of the antioxidant.

Protocol 2: Oxidative Induction Time (OIT) Measurement

Objective: To determine the thermo-oxidative stability of the polyethylene samples according to ASTM D3895.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Crimper for sealing pans

  • High-purity nitrogen and oxygen gas supplies with pressure regulators and flow meters

Procedure:

  • Calibrate the DSC for temperature and heat flow according to the instrument's manual.

  • Accurately weigh 5-10 mg of the polyethylene pellets into an aluminum sample pan.

  • Place the pan in the DSC cell.

  • Heat the sample from ambient temperature to 200°C at a heating rate of 20°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Once the temperature has stabilized at 200°C, hold isothermally for 5 minutes to ensure thermal equilibrium.

  • Switch the gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement (t=0).

  • Continue to hold the sample at 200°C under the oxygen atmosphere until a sharp exothermic peak is observed, indicating the onset of oxidation.

  • The OIT is determined as the time from the switch to oxygen to the onset of the exothermic peak, typically calculated by the instrument software as the intersection of the baseline with the tangent to the exothermic peak.

  • Test each sample in triplicate and report the average OIT.

Protocol 3: Melt Flow Index (MFI) Measurement

Objective: To assess the effect of the antioxidant on the process stability of polyethylene by measuring its MFI according to ASTM D1238.

Apparatus:

  • Melt flow indexer (extrusion plastometer)

  • Standard die (2.095 mm diameter)

  • Piston

  • Standard weight (e.g., 2.16 kg for polyethylene)

  • Cutting tool

  • Analytical balance

Procedure:

  • Set the temperature of the melt flow indexer to 190°C for polyethylene and allow it to stabilize.

  • Load approximately 4-6 grams of the polyethylene pellets into the barrel of the instrument.

  • Insert the piston and allow the material to preheat for 6-8 minutes.

  • Place the 2.16 kg weight onto the piston.

  • Allow the molten polymer to extrude. Discard the first extrudate.

  • Collect extrudates at regular time intervals (e.g., every 30 seconds).

  • Weigh the collected extrudates accurately.

  • Calculate the MFI in grams per 10 minutes using the formula: MFI = (mass of extrudate in grams / collection time in seconds) * 600

  • To assess process stability, subject the pellets to multiple extrusion cycles (as described in Protocol 1) and measure the MFI after each cycle.

  • Test each sample in triplicate and report the average MFI.

Conclusion

2,2'-Methylenebis(4-t-butylphenol) is a highly effective primary antioxidant for polyethylene, significantly improving its thermo-oxidative stability. The provided data and protocols offer a framework for researchers and industry professionals to evaluate and implement this stabilizer in their polyethylene formulations to enhance product longevity and performance. Proper experimental design and adherence to standardized testing procedures are crucial for obtaining reliable and comparable results.

References

Application Notes and Protocols for Antioxidant 2246 in Rubber and Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Antioxidant 2246, a highly efficient, non-staining, and non-polluting phenolic antioxidant. The information is intended to guide researchers and formulation scientists in utilizing this additive to enhance the durability and performance of various rubber and polymer-based materials.

Introduction to Antioxidant 2246

Antioxidant 2246, chemically known as 2,2'-methylene-bis(4-methyl-6-tert-butyl)phenol, is a sterically hindered phenolic antioxidant.[1] Its primary function is to protect polymers from degradation caused by heat, oxygen, and mechanical stress.[2][3] This degradation can manifest as cracking, hardening, loss of elasticity, and discoloration.[2] Antioxidant 2246 is particularly valued for its high thermal stability and low volatility, ensuring long-lasting protection in a variety of applications.[1][2] It is widely used in natural rubber, synthetic rubbers (such as SBR, BR, IR, NBR), latex, and various plastics including polyethylene, polypropylene, and ABS resins.[4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Antioxidant 2246 is presented in the table below.

PropertyValue
Chemical Name 2,2'-methylene-bis(4-methyl-6-tert-butyl)phenol
CAS Number 119-47-1
Molecular Formula C₂₃H₃₂O₂
Molecular Weight 340.5 g/mol
Appearance White to light cream crystalline powder[4][5]
Melting Point 120-130 °C[1][4]
Solubility Soluble in ethanol, acetone, benzene, and petroleum ether; Insoluble in water[4]
Purity >99%
Ash Content <0.5%

Mechanism of Action: Free Radical Scavenging

Antioxidant 2246 functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to oxidative degradation of polymers. The sterically hindered phenolic groups in its structure are key to its activity. The mechanism involves the donation of a hydrogen atom from the hydroxyl group to a peroxy radical (ROO•), which is a key propagating species in the auto-oxidation cycle of polymers. This donation neutralizes the highly reactive peroxy radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical from the antioxidant molecule. This phenoxy radical is significantly less reactive and does not propagate the degradation chain, effectively terminating the oxidation process.

Antioxidant_Mechanism Polymer_Chain Polymer Chain (RH) Alkyl_Radical Alkyl Radical (R•) Polymer_Chain->Alkyl_Radical Initiation Initiation Initiation (Heat, UV, Stress) Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O₂ Oxygen Oxygen (O₂) Polymer_Degradation Polymer Degradation (Chain Scission, Crosslinking) Peroxy_Radical->Polymer_Degradation + RH Stable_Products Stable Products Peroxy_Radical->Stable_Products + Antioxidant 2246 (AH) Antioxidant_2246 Antioxidant 2246 (AH) Inactive_Radical Inactive Antioxidant Radical (A•) Antioxidant_2246->Inactive_Radical H• donation

Caption: Free radical scavenging mechanism of Antioxidant 2246.

Applications and Recommended Dosage

Antioxidant 2246 is effective in a wide range of elastomers and plastics. Its non-staining nature makes it particularly suitable for light-colored or white rubber and polymer products.[6]

ApplicationTypical Dosage (phr*)
Natural Rubber (NR)0.5 - 1.5
Styrene-Butadiene Rubber (SBR)0.5 - 1.5
Nitrile Rubber (NBR)0.5 - 1.5
Polyisoprene (IR)0.5 - 1.5
Polybutadiene (BR)0.5 - 1.5
Latex0.1 - 1.0
Polyethylene (PE)0.1 - 0.5
Polypropylene (PP)0.1 - 0.5
Acrylonitrile Butadiene Styrene (ABS)0.3 - 1.0[7]

*phr: parts per hundred rubber

Experimental Protocols

The following are generalized protocols for the incorporation and evaluation of Antioxidant 2246 in rubber and polymer formulations. Researchers should adapt these protocols to their specific materials and equipment.

Incorporation of Antioxidant 2246 into a Rubber Formulation

This protocol describes the "dry method" for incorporating powdered Antioxidant 2246 into a rubber compound during mixing.[3]

Incorporation_Workflow start Start prepare_ingredients Prepare Ingredients (Rubber, Fillers, Activators, etc.) start->prepare_ingredients weigh_antioxidant Weigh Antioxidant 2246 prepare_ingredients->weigh_antioxidant masticate_rubber Masticate Rubber (Two-roll mill or internal mixer) weigh_antioxidant->masticate_rubber add_ingredients Add Ingredients (Fillers, Activators, etc.) masticate_rubber->add_ingredients add_antioxidant Add Antioxidant 2246 add_ingredients->add_antioxidant mix_thoroughly Mix Thoroughly add_antioxidant->mix_thoroughly add_curatives Add Curatives (Sulfur, Accelerators) mix_thoroughly->add_curatives final_mix Final Mix add_curatives->final_mix sheet_out Sheet Out and Cool final_mix->sheet_out end End sheet_out->end

Caption: Workflow for incorporating Antioxidant 2246 into rubber.

Procedure:

  • Preparation: Accurately weigh all formulation ingredients, including the base rubber, fillers (e.g., carbon black, silica), activators (e.g., zinc oxide, stearic acid), and Antioxidant 2246.

  • Mastication: Soften the rubber by passing it through a two-roll mill or in an internal mixer.

  • Incorporation of Ingredients: Gradually add the fillers and activators to the masticated rubber and mix until a homogenous blend is achieved.

  • Addition of Antioxidant: Add the pre-weighed Antioxidant 2246 to the mixture and continue mixing to ensure uniform dispersion.

  • Addition of Curatives: In the final stage of mixing, add the vulcanizing agents (e.g., sulfur) and accelerators. This step should be performed at a lower temperature to prevent premature curing (scorching).

  • Sheeting: Once mixing is complete, sheet out the rubber compound and allow it to cool to room temperature.

Evaluation of Antioxidant Efficacy

This protocol is designed to assess the effectiveness of Antioxidant 2246 in preserving the mechanical properties of a vulcanized rubber compound after exposure to elevated temperatures.

Procedure:

  • Sample Preparation: Prepare vulcanized rubber sheets with and without Antioxidant 2246 according to standard procedures (e.g., ASTM D3182).

  • Initial Mechanical Testing: Cut dumbbell-shaped test specimens from the vulcanized sheets and measure their initial tensile strength, elongation at break, and modulus according to ASTM D412.

  • Accelerated Aging: Place a set of test specimens in a hot air oven at a specified temperature (e.g., 70°C or 100°C) for various time intervals (e.g., 24, 48, 72, 168 hours).

  • Post-Aging Mechanical Testing: After each aging interval, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours. Measure their tensile strength, elongation at break, and modulus.

  • Data Analysis: Calculate the percentage retention of mechanical properties after aging for both the control (without antioxidant) and the sample containing Antioxidant 2246.

Expected Data Presentation:

FormulationAging Time (hours) at 100°CTensile Strength (MPa)% Retention of Tensile StrengthElongation at Break (%)% Retention of Elongation at Break
Control (No Antioxidant) 0100100
24
72
168
With Antioxidant 2246 (1.0 phr) 0100100
24
72
168

OIT is a measure of the thermal stability of a material against oxidation and is an effective method for evaluating the performance of antioxidants. The test is typically performed using a Differential Scanning Calorimeter (DSC).

Procedure:

  • Sample Preparation: Prepare small samples (5-10 mg) of the polymer or rubber compound with and without Antioxidant 2246.

  • DSC Setup: Place the sample in an aluminum DSC pan.

  • Heating Cycle: Heat the sample under a nitrogen atmosphere to a temperature above its melting point to erase any prior thermal history.

  • Isothermal Hold: Once the desired isothermal test temperature is reached (e.g., 200°C for polyethylene), switch the purge gas from nitrogen to oxygen.

  • OIT Measurement: Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

Expected Data Presentation:

FormulationTest Temperature (°C)Oxidative Induction Time (OIT) (minutes)
Control (No Antioxidant) 200
With Antioxidant 2246 (0.1%) 200
With Antioxidant 2246 (0.3%) 200
With Antioxidant 2246 (0.5%) 200

Safety and Handling

Antioxidant 2246 should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the product's Safety Data Sheet (SDS).

Storage

Store Antioxidant 2246 in a cool, dry place away from direct sunlight and heat sources. Keep the container tightly closed when not in use.[4]

References

Application Notes and Protocols for Incorporating CAS 119-47-1 into Lubricant Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the incorporation of CAS 119-47-1, chemically known as 2,2'-methylenebis(6-tert-butyl-4-methylphenol), as a lubricant additive. This sterically hindered phenolic antioxidant is utilized to enhance the thermo-oxidative stability of lubricants, thereby extending their operational life and improving performance. Phenolic antioxidants function as radical scavengers, interrupting the auto-oxidation cascade of lubricant base oils, which is a primary cause of degradation, viscosity increase, and the formation of sludge and varnish.[1][2][3]

Chemical and Physical Properties of CAS 119-47-1

A thorough understanding of the physicochemical properties of CAS 119-47-1 is essential for its effective application in lubricant formulations.

PropertyValueReference
Chemical Name 2,2'-methylenebis(6-tert-butyl-4-methylphenol)[4]
CAS Number 119-47-1[4]
Molecular Formula C23H32O2[4]
Molecular Weight 340.50 g/mol [4]
Appearance White to off-white crystalline powder[5][6]
Melting Point 123-132 °C[7]
Solubility Soluble in organic solvents (e.g., acetone, ethanol, chloroform); Insoluble in water.[6]
Purity Typically ≥ 95%[6]
Dosage Recommendation 0.3 - 1.0% by weight[8]

Mechanism of Action: Free Radical Scavenging

As a primary antioxidant, 2,2'-methylenebis(6-tert-butyl-4-methylphenol) inhibits oxidation by donating a hydrogen atom from its phenolic hydroxyl groups to neutralize highly reactive peroxy radicals (ROO•) that are formed during the initial stages of lubricant degradation. This process converts the peroxy radicals into more stable hydroperoxides (ROOH) and forms a stable, sterically hindered phenoxy radical. This phenoxy radical is unreactive and does not propagate the oxidation chain, effectively terminating the degradation process.[1][9]

G cluster_propagation Oxidation Propagation Cycle cluster_inhibition Inhibition by CAS 119-47-1 R• Alkyl Radical ROO• Peroxy Radical R•->ROO• + O2 ROOH Hydroperoxide ROO•->ROOH + RH Antioxidant CAS 119-47-1 (ArOH) ROO•->Antioxidant Inhibited by Antioxidant RH Lubricant Molecule RO• + •OH RO• + •OH ROOH->RO• + •OH Decomposition (Heat, Metal Catalysts) RO• + •OH->R• + RH Stable_Radical Stable Phenoxy Radical (ArO•) Antioxidant->Stable_Radical + ROO• ROO•_inhibit Peroxy Radical ROOH_stable ROOH_stable G start Start weigh_oil Weigh Lubricant Base Oil start->weigh_oil weigh_ao Weigh CAS 119-47-1 start->weigh_ao heat_oil Heat Base Oil to 60-70°C with Stirring weigh_oil->heat_oil add_ao Slowly Add CAS 119-47-1 to Heated Oil heat_oil->add_ao weigh_ao->add_ao mix Stir at 60-70°C for 30-60 min until Dissolved add_ao->mix cool Cool to Room Temperature with Stirring mix->cool store Store Final Lubricant Blend cool->store end End store->end

References

Application Note: Analysis of 2,2'-Methylenebis(4-tert-butylphenol) in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the determination of 2,2'-Methylenebis(4-tert-butylphenol) in environmental water and soil samples using gas chromatography-mass spectrometry (GC-MS) following appropriate sample preparation and derivatization. 2,2'-Methylenebis(4-tert-butylphenol), an antioxidant commonly used in the production of plastics and rubber, has been identified as a potential environmental contaminant.[1] Accurate and reliable analytical methods are crucial for monitoring its presence and assessing its environmental fate. The protocols provided herein describe sample extraction, cleanup, derivatization, and GC-MS analysis, along with typical method performance data.

Introduction

2,2'-Methylenebis(4-tert-butylphenol), also known as Antioxidant 2246, is a synthetic phenolic antioxidant used to prevent degradation in a variety of polymer-based products. Its widespread use raises concerns about its potential release into the environment through industrial effluents, leaching from consumer products, and disposal of waste materials. Due to its chemical structure, there is a need to monitor its presence in environmental compartments such as water, soil, and sediment.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of semi-volatile organic compounds. For polar analytes like 2,2'-Methylenebis(4-tert-butylphenol), a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis. This application note outlines a comprehensive workflow for the analysis of this compound in environmental matrices.

Experimental Protocols

Sample Preparation: Water Samples

a. Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of bisphenols from aqueous matrices.[2][3]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 6 mL of methanol/acetone (3:2, v/v), followed by 6 mL of methanol, and finally 6 mL of reagent water.[4] Do not allow the cartridge to go dry.

  • Sample Loading: Acidify the water sample (1 L) to a pH of approximately 2 with hydrochloric acid. Pass the acidified sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of 5% methanol in water to remove interferences.[5]

  • Drying: Dry the cartridge by applying a vacuum for 15-20 minutes.

  • Elution: Elute the analyte from the cartridge with 10 mL of methanol.[3]

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of hexane or another suitable solvent for derivatization.[5]

Sample Preparation: Soil and Sediment Samples

This protocol is based on methods for extracting phenolic compounds from solid matrices.

  • Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris.

  • Extraction:

    • Place 10 g of the homogenized sample into a beaker.

    • Add 20 mL of a hexane:acetone (1:1) solvent mixture and extract for 1 hour at 50°C with agitation.[6]

    • Alternatively, perform Soxhlet extraction with dichloromethane for 2 hours.

  • Centrifugation/Filtration: Centrifuge the extract at 3000 rpm for 10 minutes or filter it to separate the solvent from the solid particles.

  • Solvent Evaporation: Carefully transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent for derivatization.

Derivatization (Silylation)

To enhance volatility for GC-MS analysis, the hydroxyl groups of 2,2'-Methylenebis(4-tert-butylphenol) are converted to their trimethylsilyl (TMS) ethers.

  • To the 1 mL reconstituted extract, add 70 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 10 µL of pyridine as a catalyst.[5]

  • Seal the vial and heat at 70°C for 15 minutes.[5]

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent[7]
Mass Spectrometer Agilent 5977A MSD or equivalent[7]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[5]
Carrier Gas Helium at a constant flow of 1.2 mL/min[7]
Inlet Temperature 280°C[8]
Injection Volume 1 µL, splitless mode[8]
Oven Program Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 1 min)[7]
Transfer Line Temp. 280°C
Ion Source Temp. 230°C[7]
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Acquisition Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions To be determined from the mass spectrum of the derivatized standard

Data Presentation

The following table summarizes typical quantitative data achievable with the described methodology, based on performance characteristics for similar bisphenol analyses.[9][10]

ParameterWater MatrixSoil/Sediment Matrix
Limit of Detection (LOD) 0.5 - 5 ng/L0.1 - 1 µg/kg
Limit of Quantification (LOQ) 1.5 - 15 ng/L0.3 - 3 µg/kg
Linear Range 5 - 500 ng/L1 - 100 µg/kg
Correlation Coefficient (r²) > 0.995> 0.995
Recovery 85 - 115%80 - 110%
Relative Standard Deviation < 15%< 20%

Mandatory Visualization

The following diagrams illustrate the analytical workflow and a simplified environmental degradation pathway for 2,2'-Methylenebis(4-tert-butylphenol).

analytical_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis water Water Sample (1L) spe Solid-Phase Extraction (C18) water->spe soil Soil/Sediment Sample (10g) solvent_ext Solvent Extraction (Hexane:Acetone) soil->solvent_ext evap1 Evaporation & Reconstitution spe->evap1 evap2 Evaporation & Reconstitution solvent_ext->evap2 silylation Silylation with BSTFA evap1->silylation evap2->silylation gcms GC-MS Analysis silylation->gcms data Data Processing & Quantification gcms->data

Caption: Analytical workflow for the determination of 2,2'-Methylenebis(4-tert-butylphenol).

environmental_pathway source Industrial & Consumer Products (Plastics, Rubber) release Release to Environment (Leaching, Effluents) source->release parent 2,2'-Methylenebis(4-t-butylphenol) release->parent water Water Compartment parent->water Partitioning soil Soil/Sediment Compartment parent->soil Adsorption degradation Ozonation/Biodegradation water->degradation soil->degradation dp1 3,5-bis(1,1-dimethylethyl)phenol degradation->dp1 dp2 2-Hydroxyhexanoic acid degradation->dp2 dp3 Other Oxidation Products degradation->dp3

Caption: Simplified environmental fate and degradation pathway of 2,2'-Methylenebis(4-tert-butylphenol).

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 2,2'-Methylenebis(4-tert-butylphenol) in environmental water and soil samples. Proper sample preparation, including solid-phase or solvent extraction followed by silylation, is critical for achieving accurate results. This method can be effectively implemented in environmental monitoring programs to assess the extent of contamination and to study the environmental fate of this antioxidant compound. Further optimization of the GC-MS parameters may be required depending on the specific instrumentation and sample matrix.

References

Application Notes and Protocols for Ring-Opening Polymerization Utilizing Bisphenol-Based Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ring-opening polymerization (ROP) of cyclic esters is a powerful technique for the synthesis of biodegradable and biocompatible polyesters, which are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems, surgical sutures, and tissue engineering scaffolds. The choice of catalyst is crucial in controlling the polymerization process, including the rate of reaction, molecular weight of the polymer, and its stereochemistry.

Metal complexes derived from bisphenol ligands have emerged as a promising class of catalysts for the ROP of various cyclic esters, including lactide (LA) and ε-caprolactone (CL). These catalysts, often based on metals like magnesium, zinc, or aluminum, have demonstrated high efficiency and control over the polymerization process, leading to polymers with narrow molecular weight distributions.[1][2] This document outlines the potential application of 2,2'-Methylenebis(4-t-butylphenol) as a ligand in such catalytic systems, drawing parallels from its close structural analogues.

Principle of Catalysis

The catalytic cycle for the ring-opening polymerization of cyclic esters using metal complexes of bisphenols generally follows a coordination-insertion mechanism. The proposed mechanism involves the following key steps:

  • Initiation: The active catalytic species is typically a metal alkoxide, which can be generated in situ or pre-formed. An alcohol initiator, such as benzyl alcohol, coordinates to the metal center of the bisphenol-ligated complex.

  • Coordination: The cyclic ester monomer coordinates to the Lewis acidic metal center.

  • Insertion (Ring-Opening): The coordinated monomer undergoes nucleophilic attack from the alkoxide group bound to the metal center. This results in the opening of the cyclic ester ring and the formation of a new ester bond, extending the polymer chain which remains attached to the metal center through an alkoxide bond.

  • Propagation: The newly formed metal alkoxide end of the growing polymer chain can then coordinate and react with subsequent monomer molecules, leading to chain propagation.

  • Chain Transfer/Termination: The polymerization can be terminated by the introduction of a quenching agent, or in the case of "immortal" ROP, chain transfer can occur in the presence of excess alcohol, allowing for the synthesis of multiple polymer chains per metal center.

Experimental Data (Based on Analogous Bisphenol Catalysts)

The following tables summarize the quantitative data obtained from the ring-opening polymerization of L-lactide (L-LA) and ε-caprolactone (ε-CL) using magnesium complexes of structurally similar bisphenols. These data highlight the level of control and efficiency that can be expected from such catalytic systems.

Table 1: Ring-Opening Polymerization of L-Lactide (L-LA) with a Magnesium Bisphenoxide Catalyst

Entry[Monomer]/[Catalyst] RatioConversion (%)M_n ( g/mol ) (Theoretical)M_n ( g/mol ) (Experimental)PDI (M_w/M_n)
11009814,40014,1001.10
22009528,80027,9001.15
33009243,20041,5001.21

Data is illustrative and based on findings for catalysts derived from compounds like 2,2'-Methylenebis(4-chloro-6-isopropyl-3-methylphenol).[1][2]

Table 2: Ring-Opening Polymerization of ε-Caprolactone (ε-CL) with a Magnesium Bisphenoxide Catalyst

Entry[Monomer]/[Catalyst] RatioConversion (%)M_n ( g/mol ) (Theoretical)M_n ( g/mol ) (Experimental)PDI (M_w/M_n)
11009911,40011,2001.08
22009922,80022,5001.09
35009757,00056,1001.12

Data is illustrative and based on findings for catalysts derived from compounds like 2,2'-Methylenebis(4-chloro-6-isopropyl-3-methylphenol).[1][2]

Experimental Protocols

The following are generalized protocols for the synthesis of a bisphenol-ligated magnesium catalyst and its use in ring-opening polymerization. These should be adapted and optimized for the specific use of 2,2'-Methylenebis(4-t-butylphenol).

Protocol for Catalyst Synthesis (General)

Materials:

  • 2,2'-Methylenebis(4-t-butylphenol) (or analogous bisphenol)

  • Magnesium alkyl (e.g., dibutylmagnesium, MgⁿBu₂)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2,2'-Methylenebis(4-t-butylphenol) in anhydrous toluene in a Schlenk flask.

  • Slowly add 1 equivalent of magnesium alkyl solution dropwise to the bisphenol solution at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Remove the solvent under vacuum to obtain the crude magnesium bisphenoxide complex.

  • The complex can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) under an inert atmosphere.

  • Characterize the resulting complex using appropriate analytical techniques (e.g., NMR spectroscopy, X-ray crystallography).

Protocol for Ring-Opening Polymerization of L-Lactide

Materials:

  • L-lactide (recrystallized from ethyl acetate and dried under vacuum)

  • Magnesium bisphenoxide catalyst

  • Benzyl alcohol (dried over molecular sieves)

  • Anhydrous toluene

  • Methanol

  • Schlenk line and glassware

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add the desired amount of L-lactide and the magnesium bisphenoxide catalyst to a Schlenk flask.

  • Dissolve the solids in anhydrous toluene.

  • Add the desired amount of benzyl alcohol initiator via syringe.

  • Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 70-100 °C) and stir.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Once the desired conversion is reached, quench the polymerization by adding a small amount of acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (M_n) and polydispersity index (PDI) using gel permeation chromatography (GPC).

Visualizations

Proposed Catalytic Cycle for Ring-Opening Polymerization

ROP_Mechanism cluster_catalyst Catalyst Activation cluster_polymerization Polymerization Cycle Catalyst Bisphenol-Mg Complex Active_Catalyst Active Catalyst (Bisphenol-Mg-OR) Catalyst->Active_Catalyst Initiator Coordination & Activation Initiator R-OH (Initiator) Initiator->Active_Catalyst Coordination Monomer Coordination Monomer Cyclic Ester (Monomer) Monomer->Coordination Insertion Ring-Opening & Insertion Coordination->Insertion Nucleophilic Attack Propagation Propagating Chain (Bisphenol-Mg-O-Polymer) Insertion->Propagation Propagation->Coordination Next Monomer Polymer_Chain Polyester Propagation->Polymer_Chain Termination/ Quenching

Caption: Proposed coordination-insertion mechanism for ROP.

Experimental Workflow for Polymer Synthesis and Characterization

Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Monomer (e.g., L-Lactide) Polymerization Polymerization Reaction in Anhydrous Toluene Monomer->Polymerization Catalyst Bisphenol-Mg Catalyst Catalyst->Polymerization Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Polymerization Quenching Quenching (Acidified Methanol) Polymerization->Quenching Precipitation Precipitation in Cold Methanol Quenching->Precipitation Drying Drying under Vacuum Precipitation->Drying Final_Polymer Purified Polyester Drying->Final_Polymer NMR ¹H NMR (Conversion, Structure) GPC GPC (Mn, Mw, PDI) Final_Polymer->NMR Final_Polymer->GPC

Caption: Workflow for polyester synthesis and analysis.

References

Application Notes for the Formulation of Cosmetic Products with 2,4-Di-tert-butylphenol as a Preservative

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Formulation of cosmetic products with 2,4-Di-tert-butylphenol as a preservative.

Content Type: Detailed Application Notes and Protocols.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The effective preservation of cosmetic products is critical for ensuring consumer safety and maintaining product integrity. Microbial contamination can lead to product spoilage, reduced shelf-life, and potential health risks. While the query specified "2,2'-Methylenebis(4-t-butylphenol)," this chemical name is ambiguous and corresponds to several different phenolic compounds, most of which are primarily known as antioxidants (e.g., 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)).

However, the compound 2,4-Di-tert-butylphenol (2,4-DTBP) , a related alkylated phenol, has demonstrated significant antimicrobial and antifungal properties in addition to its antioxidant capabilities, making it a viable candidate for use as a preservative in cosmetic formulations. This document will focus on the application of 2,4-DTBP as a cosmetic preservative.

2,4-DTBP is a phenolic compound that can be found in various natural sources and is also synthesized for industrial applications.[1] Its dual-action as an antioxidant and antimicrobial agent makes it a compelling ingredient for cosmetic preservation, as it can protect the product from both microbial growth and oxidative degradation.[2]

Physicochemical Properties of 2,4-Di-tert-butylphenol (2,4-DTBP)

A clear understanding of the physicochemical properties of 2,4-DTBP is essential for its successful incorporation into cosmetic formulations.

PropertyValueReference
CAS Number 96-76-4[3]
Molecular Formula C₁₄H₂₂O[3]
Molecular Weight 206.32 g/mol [3]
Appearance White to pale yellow crystalline solid[4]
Odor Phenolic[4]
Melting Point 53-57 °C[5]
Boiling Point 263-265 °C[5]
Solubility in Water 33-35 mg/L at 25 °C (practically insoluble)[4][5]
Solubility in Organic Solvents Soluble in alcohol and other organic solvents.[5]
logP (o/w) 5.19[5]

Antimicrobial Efficacy

2,4-DTBP has been shown to be effective against a range of microorganisms that are relevant to cosmetic contamination. Its lipophilic nature allows it to interfere with the cell membranes of bacteria and fungi, leading to inhibition of growth and cell death.

Summary of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for 2,4-DTBP against various microorganisms. These values indicate the lowest concentration of the substance that prevents visible growth of a microorganism.

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria0.78 - 3.75[6]
Cutibacterium acnesGram-positive Bacteria16[7]
Bacillus cereusGram-positive BacteriaStrong activity reported[7]
Escherichia coliGram-negative Bacteria12.5[6]
Candida albicansYeast1.56 - 20.0[6]
Aspergillus nigerMoldMycelial growth inhibited[8]
Fusarium oxysporumMoldMycelial growth inhibited[8]
Penicillium chrysogenumMoldMycelial growth inhibited[8]

Formulation Guidelines

Due to its oil-soluble nature and crystalline form at room temperature, 2,4-DTBP is best incorporated into the oil phase of cosmetic emulsions, such as creams and lotions.

Recommended Use Level

Based on antimicrobial data and examples from related applications, a starting concentration range for 2,4-DTBP as a preservative in cosmetic formulations is 0.5% to 1.5% (w/w) . The final concentration should be determined by Preservative Efficacy Testing (PET) for each specific formulation.[7]

pH and Temperature Stability

Phenolic compounds are generally stable over a wide pH range. 2,4-DTBP is also heat-stable, with a high boiling point, allowing it to be added to the oil phase during the heating stage of emulsion manufacturing (typically 70-80°C).

Model Formulation: Oil-in-Water (O/W) Cream

This model formulation provides a starting point for incorporating 2,4-DTBP into a standard cosmetic cream.

PhaseIngredient (INCI Name)Function% (w/w)
A (Oil Phase) Cetearyl AlcoholThickener, Emulsion Stabilizer6.0
Glyceryl StearateEmulsifier4.0
Caprylic/Capric TriglycerideEmollient8.0
2,4-Di-tert-butylphenol Preservative, Antioxidant 1.0
B (Water Phase) Deionized WaterSolvent78.5
GlycerinHumectant2.0
Xanthan GumThickener0.3
C (Cool-down Phase) Tocopherol (Vitamin E)Antioxidant0.2
Citric Acid / Sodium HydroxidepH Adjusterq.s. to pH 5.5-6.5
Formulation Workflow

The following diagram illustrates the general workflow for preparing the model O/W cream.

G cluster_phase_A Phase A (Oil Phase) cluster_phase_B Phase B (Water Phase) cluster_emulsification Emulsification cluster_cooldown Cool-down A1 Weigh Oil Phase Ingredients A2 Add 2,4-DTBP A1->A2 A3 Heat to 75°C with mixing A2->A3 E1 Add Phase B to Phase A under high shear homogenization A3->E1 B1 Weigh Water Phase Ingredients B2 Disperse Xanthan Gum in Glycerin B1->B2 B3 Add to Water and Heat to 75°C B2->B3 B3->E1 E2 Homogenize for 3-5 minutes E1->E2 C1 Begin cooling with gentle mixing E2->C1 C2 Add Phase C ingredients below 40°C C1->C2 C3 Adjust pH to 5.5-6.5 C2->C3 C4 Mix until uniform, cool to room temp. C3->C4

Diagram 1: Workflow for preparing an O/W cream with 2,4-DTBP.

Experimental Protocols

Protocol: Preservative Efficacy Test (Challenge Test)

This protocol is adapted from the ISO 11930 standard to evaluate the antimicrobial protection of a cosmetic product.[9] It is essential to determine if the preservative system is effective against the introduction of microorganisms during manufacturing and consumer use.

Objective: To evaluate the efficacy of the preservative system in the model O/W cream containing 1.0% 2,4-DTBP.

Materials:

  • Test product: O/W cream with 1.0% 2,4-DTBP.

  • Control product: The same O/W cream without 2,4-DTBP.

  • Microbial strains (ATCC or equivalent):

    • Pseudomonas aeruginosa (e.g., ATCC 9027)

    • Staphylococcus aureus (e.g., ATCC 6538)

    • Escherichia coli (e.g., ATCC 8739)

    • Candida albicans (e.g., ATCC 10231)

    • Aspergillus brasiliensis (e.g., ATCC 16404)

  • Sterile containers, pipettes, and loops.

  • Incubators (30-35°C for bacteria, 20-25°C for fungi).

  • Growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Validated neutralizer broth (to inactivate 2,4-DTBP during plating).

Methodology:

  • Preparation: Prepare five separate portions of the test product, each in a sterile container.

  • Inoculation:

    • Prepare standardized suspensions of each of the five test microorganisms.

    • Inoculate each portion of the product with one of the microbial suspensions to achieve a final concentration of approximately 10⁵ to 10⁶ CFU/g for bacteria and 10⁴ to 10⁵ CFU/g for fungi.

    • Mix thoroughly to ensure even distribution of the inoculum.

  • Incubation: Store the inoculated product containers at a controlled temperature (e.g., 22.5 ± 2.5 °C) in the dark for 28 days.

  • Sampling and Plating:

    • At specified time intervals (Day 0, Day 7, Day 14, and Day 28), withdraw a 1g sample from each container.

    • Make serial dilutions in a validated neutralizer broth. The neutralizer is critical to stop the preservative action and allow surviving microbes to grow.

    • Plate the dilutions onto the appropriate agar medium.

  • Enumeration:

    • Incubate the plates (bacteria at 32.5°C for 3-5 days; fungi at 22.5°C for 5-7 days).

    • Count the number of colonies (CFU/g) on the plates at each time point.

  • Evaluation: Compare the log reduction in microbial counts at each time point against the acceptance criteria defined in the ISO 11930 standard.

Challenge Test Workflow

G cluster_prep Preparation (Day 0) cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_eval Evaluation P1 Prepare 5 Inoculated Samples (1 per microorganism) P2 Inoculum: ~10^5-10^6 CFU/g P1->P2 P3 Sample Immediately (T=0) Plate and Enumerate P2->P3 I1 Store at 22.5 ± 2.5 °C for 28 days P3->I1 S1 Day 7: Sample, Plate, Enumerate I1->S1 S2 Day 14: Sample, Plate, Enumerate S1->S2 S3 Day 28: Sample, Plate, Enumerate S2->S3 E1 Calculate Log Reduction at each time point S3->E1 E2 Compare to ISO 11930 Acceptance Criteria E1->E2

Diagram 2: Workflow for the Preservative Efficacy (Challenge) Test.

Safety and Regulatory Considerations

2,4-Di-tert-butylphenol is used as an intermediate in the synthesis of antioxidants and UV stabilizers.[3] While it has demonstrated antimicrobial efficacy, its use as a primary preservative in cosmetics requires a thorough safety assessment. It is listed in cosmetic ingredient databases, but formulators should verify its current regulatory status for this specific function in their target markets. As with all phenolic compounds, potential for skin sensitization should be evaluated in the final formulation.

Conclusion

2,4-Di-tert-butylphenol presents a promising option for the preservation of cosmetic products due to its dual functionality as an antimicrobial agent and an antioxidant. Its efficacy against a broad spectrum of bacteria and fungi makes it suitable for protecting water-containing formulations like creams and lotions. Successful application requires careful formulation in the oil phase and rigorous validation of its efficacy through standardized challenge testing. Further studies on its safety profile and regulatory approval for use as a primary preservative are essential for its widespread adoption in the cosmetics industry.

References

Synthesis of Metal Complexes with 2,2'-Methylenebis(4-t-butylphenol) Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes featuring the 2,2'-Methylenebis(4-t-butylphenol) ligand. It is intended to serve as a comprehensive guide for researchers in inorganic chemistry, materials science, and medicinal chemistry, with a particular focus on applications relevant to drug development.

Introduction

The 2,2'-Methylenebis(4-t-butylphenol) ligand, a sterically hindered bisphenolate, is a versatile building block in coordination chemistry. Its ability to form stable complexes with a wide range of metal ions has led to their exploration in various catalytic and biomedical applications. Of particular interest to the drug development community are the emerging anticancer properties of titanium(IV) complexes and the antibacterial activities of zinc(II) complexes derived from this ligand scaffold. These complexes offer unique electronic and steric properties that can be fine-tuned to modulate their biological activity.

Data Presentation: Physicochemical Properties of Synthesized Complexes

The following table summarizes key quantitative data for representative metal complexes. Due to the nascent stage of research on this specific ligand, data from closely related structures are included for comparative purposes.

Metal CenterComplex Formula (Representative)Ligand/Metal RatioYield (%)Melting Point (°C)Analytical Data HighlightsReference
-C₂₃H₃₂O₂ (Ligand)-99128-129¹H NMR, ¹³C NMR, IRPatent US4087469A
Ti(IV)[Ti(O₂C₂₃H₃₀)(OR)₂]1:170-85>250 (decomposes)¹H NMR: disappearance of phenolic protons, IR: characteristic Ti-O stretches.(Representative, based on similar bisphenolate complexes)
Zn(II)[Zn(O₂C₂₃H₃₀)(L)] (L = neutral ligand)1:160-80220-230¹H NMR: upfield shift of aromatic protons, ESI-MS: confirmation of molecular ion peak.(Representative, based on similar bisphenolate complexes)
Fe(III)[Fe(O₂C₂₃H₃₀)Cl]1:1~75>300 (decomposes)Magnetic susceptibility measurements, UV-Vis spectroscopy.(Representative, based on similar bisphenolate complexes)

Experimental Protocols

Protocol 1: Synthesis of the Ligand: 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

This protocol is adapted from established methods for the acid-catalyzed condensation of substituted phenols with formaldehyde sources.

Materials:

  • 4-methyl-2-tert-butylphenol

  • Methylal (dimethoxymethane)

  • Concentrated sulfuric acid

  • Methanol

  • Calcium oxide

  • Round-bottom flask with a condenser, stirrer, and thermometer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a stirrer, condenser, and thermometer, add 4-methyl-2-tert-butylphenol (1 equivalent), methylal (2 equivalents), and a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to 60-70°C and stir for 2 hours.

  • Cool the reaction mixture to room temperature and add calcium oxide to neutralize the sulfuric acid. Stir for an additional 20 minutes.

  • Filter the mixture to remove the calcium sulfate and any remaining solid.

  • Distill off the unreacted methylal from the filtrate under reduced pressure.

  • The resulting residue is the crude 2,2'-methylenebis(4-methyl-6-tert-butylphenol).

  • Recrystallize the crude product from methanol to obtain a white crystalline solid.

  • Dry the purified product under vacuum. The expected melting point is in the range of 128-129°C, with a yield of approximately 98%.

Protocol 2: General Synthesis of a Titanium(IV) Complex

This protocol provides a general method for the synthesis of a titanium(IV) alkoxide complex with the synthesized bisphenolate ligand.

Materials:

  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

  • Titanium(IV) isopropoxide (or other titanium alkoxide)

  • Anhydrous toluene (or other inert solvent)

  • Schlenk line and glassware

  • Cannula

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line, dissolve 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (1 equivalent) in anhydrous toluene in a Schlenk flask.

  • In a separate Schlenk flask, dissolve titanium(IV) isopropoxide (1 equivalent) in anhydrous toluene.

  • Slowly add the titanium(IV) isopropoxide solution to the ligand solution at room temperature with vigorous stirring via cannula transfer.

  • The reaction mixture is typically stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the phenolic proton signal in ¹H NMR spectroscopy.

  • Upon completion, the solvent is removed under vacuum to yield the crude titanium(IV) complex.

  • The product can be purified by washing with a non-coordinating solvent like hexane to remove any unreacted starting materials, followed by drying under vacuum.

Protocol 3: General Synthesis of a Zinc(II) Complex

This protocol outlines a general procedure for the synthesis of a zinc(II) complex.

Materials:

  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

  • Diethylzinc (or other zinc alkyl or halide precursor)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, dissolve 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (1 equivalent) in anhydrous THF in a Schlenk flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethylzinc (1 equivalent) in hexane to the cooled ligand solution with stirring. Evolution of ethane gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Remove the solvent under vacuum to obtain the crude zinc(II) complex.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., THF/hexane).

Applications in Drug Development and Catalysis

Anticancer Activity of Titanium(IV) Complexes

Titanium(IV) complexes with bisphenolate ligands have demonstrated promising anticancer activity, often exhibiting cytotoxicity against cisplatin-resistant cell lines.[1] The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death.[2]

anticancer_mechanism Ti_complex Titanium(IV) Bisphenolate Complex Cell_Membrane Cancer Cell Membrane Ti_complex->Cell_Membrane Cellular_Uptake Cellular Uptake Cell_Membrane->Cellular_Uptake ER_Stress Endoplasmic Reticulum (ER) Stress Cellular_Uptake->ER_Stress Mitochondria Mitochondrial Dysfunction Cellular_Uptake->Mitochondria Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Cellular_Uptake->Cell_Cycle_Arrest Caspase_Activation Caspase Activation (Caspase-3, -7) ER_Stress->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Anticancer mechanism of Titanium(IV) complexes.

The diagram above illustrates a plausible signaling pathway for the anticancer activity of titanium(IV) bisphenolate complexes. Following cellular uptake, the complex is believed to induce endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[1][2] These events converge on the activation of effector caspases, such as caspase-3 and -7, which execute the apoptotic program, leading to cancer cell death.[3] Additionally, these complexes can induce cell cycle arrest, further inhibiting tumor growth.[2]

Antibacterial Activity of Zinc(II) Complexes

Zinc(II) complexes, including those with bisphenolate ligands, have emerged as potential antibacterial agents. Their mechanism of action is multifaceted and can overcome some conventional antibiotic resistance mechanisms.

antibacterial_mechanism Zn_complex Zinc(II) Bisphenolate Complex Bacterial_Membrane Bacterial Cell Membrane Zn_complex->Bacterial_Membrane ROS_Generation Reactive Oxygen Species (ROS) Generation Zn_complex->ROS_Generation Enzyme_Inhibition Inhibition of Essential Enzymes Zn_complex->Enzyme_Inhibition Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Bacterial_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Death ROS_Generation->Bacterial_Death Enzyme_Inhibition->Bacterial_Death

Antibacterial mechanism of Zinc(II) complexes.

The antibacterial action of zinc(II) complexes is thought to involve several mechanisms. The complex can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. Additionally, zinc complexes can promote the generation of reactive oxygen species (ROS) inside the bacterial cell, causing oxidative stress and damage to vital cellular components. Finally, the zinc ion can inhibit the function of essential bacterial enzymes, further contributing to its bactericidal effect.

Catalytic Applications: Ring-Opening Polymerization

Metal complexes of 2,2'-Methylenebis(4-t-butylphenol) and related ligands are also effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA).

rop_workflow Start Start Catalyst_Prep Catalyst Preparation: Metal Bisphenolate Complex Start->Catalyst_Prep Monomer_Add Addition of Cyclic Ester Monomer (e.g., Lactide) Catalyst_Prep->Monomer_Add Initiation Initiation: Monomer Coordination & Ring-Opening Monomer_Add->Initiation Propagation Propagation: Chain Growth Initiation->Propagation Propagation->Propagation Termination Termination/ Quenching Propagation->Termination Polymer_Isolation Polymer Isolation & Purification Termination->Polymer_Isolation End End: Biodegradable Polymer Polymer_Isolation->End

Workflow for Ring-Opening Polymerization.

The workflow for the catalytic ring-opening polymerization begins with the preparation of the metal bisphenolate complex. The cyclic ester monomer is then introduced, which coordinates to the metal center and undergoes ring-opening, initiating the polymerization process. The polymer chain grows through the sequential addition of monomer units (propagation). The reaction is terminated by the addition of a quenching agent, followed by the isolation and purification of the resulting biodegradable polymer.

Conclusion

The 2,2'-Methylenebis(4-t-butylphenol) ligand provides a versatile platform for the synthesis of metal complexes with diverse and valuable applications. The protocols and data presented herein offer a foundation for the further exploration of these compounds, particularly in the development of novel anticancer and antibacterial agents. The unique steric and electronic properties of these complexes, coupled with the choice of the metal center, allow for a high degree of tunability, making this an exciting area for future research at the interface of chemistry, materials science, and medicine.

References

Application of Lowinox 22M46 in Synthetic Oils and Hydraulic Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lowinox 22M46, chemically known as 2,2'-methylenebis(4-methyl-6-tert-butylphenol), is a highly effective, non-discoloring, sterically hindered phenolic antioxidant. Its primary function is to inhibit or retard the oxidative degradation of organic materials, such as synthetic oils and hydraulic fluids, which are susceptible to deterioration at elevated temperatures and in the presence of oxygen and metal catalysts. This document provides detailed application notes and experimental protocols for evaluating the efficacy of Lowinox 22M46 in synthetic lubricant and hydraulic fluid formulations.

In demanding applications, synthetic oils and hydraulic fluids are subjected to severe operating conditions that can lead to oxidation. This process results in the formation of sludge, varnish, and corrosive acidic byproducts, leading to increased fluid viscosity, impaired performance, and ultimately, equipment failure. The incorporation of antioxidants like Lowinox 22M46 is crucial for extending the service life of these fluids and ensuring the reliability of the machinery they lubricate and protect.

Mechanism of Action

Lowinox 22M46 functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl groups to reactive peroxy radicals (ROO•). This action terminates the radical chain reaction of autoxidation, preventing the propagation of further oxidative damage to the base fluid. The sterically hindering tert-butyl groups on the phenol rings enhance the stability of the resulting antioxidant radical, preventing it from initiating new oxidation chains.

Data Presentation: Performance Evaluation of Lowinox 22M46

While specific performance data is highly dependent on the base fluid and other additives present, the following table provides a template for summarizing the expected quantitative improvements when incorporating Lowinox 22M46. Researchers should populate this table with their own experimental data.

Performance ParameterTest MethodBase Fluid (Uninhibited)Base Fluid + Lowinox 22M46 (Typical Treat Rate: 0.1 - 1.0 wt%)
Oxidation Stability
Rotating Pressure Vessel Oxidation Test (RPVOT)ASTM D2272[Enter Data] min[Enter Data] min
Turbine Oil Stability Test (TOST)ASTM D943[Enter Data] hours to 2.0 mg KOH/g Acid Number[Enter Data] hours to 2.0 mg KOH/g Acid Number
Viscosity Control
% Viscosity Increase @ 40°C (after oxidation test)ASTM D445[Enter Data] %[Enter Data] %
Acidity Control
Total Acid Number (TAN) Increase (after oxidation test)ASTM D664[Enter Data] mg KOH/g[Enter Data] mg KOH/g
Deposit and Sludge Control
Panel Coker Test - Deposit Rating[Specify Method][Enter Data][Enter Data]
Sludge Formation (after oxidation test)[Specify Method][Enter Data] mg[Enter Data] mg

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of Lowinox 22M46 in synthetic oils and hydraulic fluids are provided below.

Rotating Pressure Vessel Oxidation Test (RPVOT) - Based on ASTM D2272

Objective: To evaluate the oxidation stability of a lubricant in the presence of water and a copper catalyst coil under pressurized oxygen.

Materials:

  • RPVOT apparatus

  • Oxygen (99.5% purity)

  • Distilled water

  • Copper catalyst wire

  • Test oil formulation (with and without Lowinox 22M46)

  • Cleaning solvents (e.g., heptane)

Procedure:

  • Sample Preparation: Prepare the test oil blends. For the inhibited sample, dissolve a pre-determined concentration of Lowinox 22M46 (e.g., 0.5 wt%) into the synthetic base oil or hydraulic fluid. Gentle heating and stirring may be required to ensure complete dissolution.

  • Apparatus Preparation: Clean the glass sample container and copper catalyst coil according to ASTM D2272 procedures.

  • Test Initiation:

    • Place a 50 ± 0.5 g sample of the test oil into the glass container.

    • Add 5 ± 0.05 mL of distilled water.

    • Place the copper catalyst coil into the sample.

    • Assemble the pressure vessel, ensuring a proper seal.

    • Charge the vessel with oxygen to a pressure of 620 ± 14 kPa (90 ± 2 psi) at room temperature.

    • Immerse the vessel in a heated bath maintained at 150 ± 0.1 °C and begin rotating the vessel at 100 ± 5 rpm.

  • Data Collection: Continuously monitor the pressure inside the vessel. The test is complete when the pressure drops by 175 kPa (25.4 psi) from the maximum recorded pressure.

  • Reporting: The result is reported as the time in minutes from the start of the test to the 175 kPa pressure drop (oxidation induction time).

Turbine Oil Stability Test (TOST) - Based on ASTM D943

Objective: To determine the oxidation lifetime of an inhibited oil by measuring the time it takes to reach a total acid number (TAN) of 2.0 mg KOH/g.

Materials:

  • TOST apparatus (oil bath, oxygen delivery system, test cells)

  • Oxygen

  • Steel and copper catalyst coils

  • Test oil formulation (with and without Lowinox 22M46)

  • Titration equipment for TAN measurement (ASTM D664)

Procedure:

  • Sample Preparation: Prepare 300 mL of the test oil blend with the desired concentration of Lowinox 22M46.

  • Apparatus Setup:

    • Place the oil sample in a test cell.

    • Insert the steel and copper catalyst coils into the oil.

    • Place the test cell in the oil bath maintained at 95 ± 0.2 °C.

    • Bubble oxygen through the oil at a rate of 3 ± 0.1 L/h.

  • Monitoring and Sampling:

    • Periodically (e.g., every 1000 hours), withdraw a small aliquot of the oil for analysis.

    • Measure the Total Acid Number (TAN) of the aliquot according to ASTM D664.

  • Test Endpoint: The test is terminated when the TAN of the oil reaches 2.0 mg KOH/g.

  • Reporting: The result is reported as the number of test hours required to reach the endpoint TAN.

Visualizations

Signaling Pathway: Antioxidant Mechanism of Lowinox 22M46

Antioxidant_Mechanism cluster_propagation Oxidation Chain Propagation cluster_termination Chain Termination by Lowinox 22M46 R Alkyl Radical (R•) ROO Peroxy Radical (ROO•) R->ROO + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO->ROOH + RH (rate-determining step) Lowinox Lowinox 22M46 (ArOH) ROO->Lowinox Radical Scavenging RH Hydrocarbon (RH) (Synthetic Oil/Hydraulic Fluid) ROOH->R Forms new radicals Stable_Radical Stable Antioxidant Radical (ArO•) Lowinox->Stable_Radical + ROO• ROO_term Peroxy Radical (ROO•) Stable_Product Stable Product (ROOH) Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Base_Oil Select Synthetic Base Oil or Hydraulic Fluid Control Prepare Control Sample (Uninhibited) Base_Oil->Control Test_Sample Prepare Test Sample (+ Lowinox 22M46) Base_Oil->Test_Sample Oxidation_Tests Oxidation Stability Tests (e.g., RPVOT, TOST) Control->Oxidation_Tests Test_Sample->Oxidation_Tests Physical_Tests Physical Property Tests (Viscosity, TAN) Oxidation_Tests->Physical_Tests Analyze post-test samples Compare_Results Compare Performance of Control vs. Test Sample Physical_Tests->Compare_Results Conclusion Determine Efficacy of Lowinox 22M46 Compare_Results->Conclusion

Application Notes and Protocols for the Preparation of 2,2'-Methylenebis(4-t-butylphenol) Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2'-Methylenebis(6-tert-butyl-4-methylphenol), often referred to as Antioxidant 2246, is a phenolic antioxidant widely utilized in various industries and scientific research.[1][2] Its application in in vitro assays necessitates the precise preparation of stock solutions to ensure experimental reproducibility and accuracy. This compound is characterized as a white to off-white crystalline powder, which is practically insoluble in water but soluble in organic solvents.[2][3][4][5] Proper solubilization and storage are critical to maintaining its stability and efficacy for cell-based and biochemical experiments.

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) for use in research settings.

Note on Nomenclature: The user requested information for "2,2'-Methylenebis(4-t-butylphenol)". However, the widely studied compound with extensive available data is 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) (CAS No. 119-47-1). This protocol is based on the properties of the latter, more common compound. Researchers should verify the specific chemical identity and CAS number of their substance.

Data Presentation

Table 1: Physicochemical Properties of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)

PropertyValueReference
CAS Number 119-47-1[1][2][4]
Molecular Formula C₂₃H₃₂O₂[1][2]
Molecular Weight 340.5 g/mol [1][2][6]
Appearance White to off-white crystalline powder[1][2][4]
Melting Point 123-130 °C[1][2]
Water Solubility Practically insoluble (0.007 mg/L)[2][3][5]

Table 2: Solubility and Recommended Storage Conditions

SolventMaximum SolubilityRecommended Stock ConcentrationStorage of Stock SolutionStorage of Solid Compound
DMSO 55.00 mg/mL (161.53 mM)10-50 mM-80°C for up to 1 year-20°C for up to 3 years
Ethanol SolubleLower than DMSO-80°C (short-term)-20°C for up to 3 years
Acetone SolubleLower than DMSO-80°C (short-term)-20°C for up to 3 years

Note: Solubility data is primarily available for DMSO.[7] For other organic solvents like ethanol and acetone, the compound is known to be soluble, but specific maximum solubility data for research applications is limited.[1][4] It is recommended to perform small-scale solubility tests before preparing large volumes.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (e.g., 50 mM)

This protocol describes the preparation of a 50 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials and Equipment:

  • 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) (solid powder)

  • Anhydrous/molecular sieve-dried DMSO

  • Analytical balance

  • Spatula

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[7]

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure:

  • Pre-weighing Preparation: Bring the solid 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) container to room temperature before opening to prevent moisture condensation.

  • Calculation:

    • Determine the mass of the compound needed. For a 50 mM stock solution (0.05 mol/L) with a molecular weight of 340.5 g/mol :

    • Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    • To prepare 1 mL of a 50 mM stock: Mass = 1 mL × 50 mmol/L × 340.5 g/mol = 17025 mg/L = 17.025 mg.

  • Weighing: Carefully weigh out the calculated amount (e.g., 17.025 mg) of the compound and place it into a sterile vial.

  • Solubilization:

    • Add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the powder.

    • Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved.

    • If dissolution is slow, sonication is recommended to facilitate the process.[7] Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes freeze-thaw cycles, which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term stability (up to one year).[7]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Procedure:

  • Thawing: Retrieve a single aliquot of the high-concentration stock solution from the -80°C freezer and thaw it completely at room temperature.

  • Dilution:

    • Perform serial dilutions of the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentration.

    • Crucial Step: To avoid precipitation, add the DMSO stock solution to the aqueous buffer/medium while vortexing or mixing gently. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[7]

  • Final Concentration Check: Ensure the final concentration of the compound in the assay is well below its solubility limit in the aqueous medium to prevent precipitation during the experiment.

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately. Do not store aqueous working solutions for extended periods.

Safety Precautions
  • Handle 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) in accordance with good industrial hygiene and safety practices.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • If handling large quantities of powder, use a chemical fume hood and a dust mask to avoid inhalation.[9]

  • Keep the compound away from heat and sources of ignition.[8]

  • Store the chemical in a dry, cool, and well-ventilated place in tightly closed containers.[1][8][9]

Visualizations

Diagram 1: Experimental Workflow for Stock Solution Preparation

G Workflow for Preparing 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) Stock Solution cluster_prep Preparation Steps cluster_storage Final Steps cluster_key Key weigh 1. Weigh Compound add_solvent 2. Add DMSO weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot into Vials dissolve->aliquot store 5. Store at -80°C aliquot->store key_process Process Step key_storage Storage key_process_box key_storage_box

Caption: Workflow for preparing a stock solution.

Diagram 2: Dilution for Working Solutions

G Logic for Preparing Working Solutions stock High-Conc. Stock (in DMSO) thaw Thaw Aliquot stock->thaw dilute Serially Dilute into Aqueous Medium/Buffer thaw->dilute precipitate_check Check for Precipitation (Keep DMSO <0.5%) dilute->precipitate_check final Final Working Solution (Use Immediately) precipitate_check->final

Caption: Dilution workflow for in vitro assays.

References

Application Notes and Protocols: Antioxidant 2246 as a Chain Terminator in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 2246, chemically known as 2,2'-methylenebis(6-tert-butyl-4-methylphenol), is a highly effective, non-discoloring, and non-staining hindered phenolic antioxidant.[1] While its primary application is to enhance the thermal stability of polymers by preventing oxidative degradation, its inherent radical scavenging properties also make it a candidate for use as a chain terminator or chain transfer agent in polymerization reactions.[1][2] This application is particularly relevant in processes where precise control of polymer molecular weight and molecular weight distribution is crucial.

In the realm of drug development, particularly in the formulation of polymer-based drug delivery systems, the ability to tailor polymer characteristics is paramount. The molecular weight of a polymer can significantly influence its solubility, degradation rate, drug release profile, and biocompatibility. The use of a chain terminator like Antioxidant 2246 can be a valuable tool in synthesizing polymers with the desired properties for specific therapeutic applications.

These application notes provide a comprehensive overview of the use of Antioxidant 2246 as a chain terminator, including its mechanism of action, and general experimental protocols for its evaluation and application in polymerization processes.

Physicochemical Properties of Antioxidant 2246

A summary of the key physical and chemical properties of Antioxidant 2246 is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental setups.

PropertyValueReference
Chemical Name 2,2'-methylenebis(6-tert-butyl-4-methylphenol)[3]
CAS Number 119-47-1[3]
Molecular Formula C₂₃H₃₂O₂[3]
Molecular Weight 340.5 g/mol [3]
Appearance White or milky white crystalline powder[3]
Melting Point 120-130 °C[3]
Solubility Soluble in ethanol, acetone, benzene, petroleum ether; Insoluble in water.[3]

Mechanism of Action as a Chain Terminator

In radical polymerization, the molecular weight of the resulting polymer is determined by the rates of chain initiation, propagation, and termination. Chain termination can occur through various mechanisms, including coupling or disproportionation of two growing polymer chains. A chain transfer agent introduces an additional pathway for termination, thereby controlling the final molecular weight.

Antioxidant 2246, as a hindered phenolic compound, can act as a chain transfer agent by donating a hydrogen atom from its hydroxyl group to a propagating polymer radical (P•). This reaction deactivates the growing polymer chain, effectively terminating its growth, and in turn, generates a stable phenoxy radical.

The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it less reactive than the initial propagating radical. While it may initiate a new polymer chain at a much slower rate, its primary role in this context is to terminate the kinetic chain, thus reducing the average molecular weight of the polymer.

Mechanism of chain termination by Antioxidant 2246.

Applications in Polymer Synthesis

The use of Antioxidant 2246 as a chain terminator is particularly beneficial in:

  • Controlling Molecular Weight: By varying the concentration of Antioxidant 2246, the average molecular weight of the polymer can be precisely controlled. Higher concentrations will lead to more frequent chain termination events and, consequently, lower molecular weight polymers.

  • Narrowing Molecular Weight Distribution: In some polymerization systems, the use of a chain transfer agent can help to produce polymers with a narrower molecular weight distribution (lower polydispersity index, PDI), leading to more uniform material properties.

  • Synthesis of Functional Polymers: The termination of a polymer chain with an antioxidant molecule can result in a polymer with an antioxidant end-group, potentially imparting enhanced stability to the final product.

Table 2: Hypothetical Example of the Effect of Antioxidant 2246 Concentration on the Molecular Weight of Polystyrene (Illustrative Purposes Only)

[Antioxidant 2246] (mol/L)Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
0200,0002.1
0.001150,0001.9
0.005100,0001.8
0.0175,0001.7
0.0540,0001.6

Note: The values presented in this table are for illustrative purposes to demonstrate the expected trend and are not based on actual experimental data for Antioxidant 2246.

Experimental Protocols

The following are general protocols for evaluating and utilizing Antioxidant 2246 as a chain terminator in a typical radical polymerization. Researchers should adapt these protocols to their specific monomer, solvent, and initiator systems.

Materials and Equipment
  • Monomer (e.g., styrene, methyl methacrylate)

  • Initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO))

  • Antioxidant 2246

  • Solvent (e.g., toluene, dimethylformamide (DMF))

  • Reaction vessel with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Gel Permeation Chromatography (GPC) system for molecular weight analysis

  • Standard laboratory glassware and safety equipment

Experimental Workflow for Evaluation of Chain Transfer Activity

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis A Prepare stock solutions of monomer, initiator, and Antioxidant 2246 C Charge vessel with monomer, solvent, and varying concentrations of Antioxidant 2246 A->C B Set up reaction vessel with N2 purge B->C D Heat to desired reaction temperature C->D E Add initiator to start polymerization D->E F Monitor reaction for a set time E->F G Quench reaction and precipitate polymer F->G H Dry and weigh the polymer to determine yield G->H I Analyze molecular weight (Mn, Mw) and PDI by GPC H->I J Plot Mn vs. [Antioxidant 2246] I->J

Workflow for evaluating Antioxidant 2246 as a chain terminator.
Detailed Protocol for a Screening Experiment

  • Preparation:

    • Purify the monomer to remove any inhibitors.

    • Prepare stock solutions of the monomer, initiator (e.g., AIBN), and Antioxidant 2246 in the chosen solvent.

  • Reaction Setup:

    • In a series of reaction flasks, add the monomer solution and varying amounts of the Antioxidant 2246 stock solution to achieve a range of concentrations (e.g., 0, 0.001, 0.005, 0.01, 0.05 mol/L).

    • Include a control reaction with no Antioxidant 2246.

    • Purge each flask with nitrogen for at least 30 minutes to remove oxygen.

  • Polymerization:

    • Heat the reaction mixtures to the desired temperature (e.g., 60-80 °C for AIBN).

    • Once the temperature is stable, add the initiator solution to each flask to start the polymerization.

    • Allow the reactions to proceed for a predetermined time (e.g., 4-24 hours).

  • Work-up and Analysis:

    • Cool the reaction mixtures to room temperature to quench the polymerization.

    • Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol for polystyrene).

    • Filter and wash the precipitated polymer.

    • Dry the polymer under vacuum to a constant weight.

    • Determine the polymer yield.

    • Analyze the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).

  • Data Interpretation:

    • Plot the number average molecular weight (Mn) as a function of the initial concentration of Antioxidant 2246. A decrease in Mn with increasing concentration of Antioxidant 2246 will confirm its activity as a chain terminator.

Safety and Handling

Antioxidant 2246 is a chemical substance and should be handled with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound.

Conclusion

Antioxidant 2246, in addition to its well-established role as a polymer stabilizer, demonstrates potential as a chain terminator in polymerization reactions. Its ability to donate a hydrogen atom to a growing polymer radical allows for the effective control of polymer molecular weight. This functionality is of significant interest for researchers and professionals in fields such as drug delivery, where precise polymer characteristics are required. The provided protocols offer a general framework for the systematic evaluation of Antioxidant 2246 as a chain terminator in various polymerization systems. Further research to determine its chain transfer constant in different monomer systems would be highly valuable for its broader application in polymer synthesis.

References

Application Notes and Protocols for the Analysis of 2,2'-Methylenebis(4-t-butylphenol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Methylenebis(4-tert-butylphenol) is a hindered phenolic antioxidant used as a stabilizer in various polymers, plastics, and rubber materials. Its potential to migrate into food, pharmaceuticals, and other consumer products has led to a need for sensitive and reliable analytical methods to ensure product safety and regulatory compliance. This document provides detailed application notes and protocols for the analysis of 2,2'-Methylenebis(4-tert-butylphenol) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Additionally, it outlines its known biological effects and associated signaling pathways.

Analytical Standards

A certified analytical standard of 2,2'-Methylenebis(4-tert-butylphenol) (CAS No: 118-82-1) should be procured from a reputable supplier. The standard should be of high purity (≥98%) and come with a certificate of analysis.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely used technique for the identification and quantification of 2,2'-Methylenebis(4-tert-butylphenol) in various matrices.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Polymers/Plastics):

  • Accelerated Solvent Extraction (ASE):

    • Cut the polymer sample into small pieces (approx. 1-2 mm).

    • Weigh 1-2 g of the sample into an ASE cell.

    • Fill the cell with a suitable solvent such as a mixture of n-hexane and isopropanol (e.g., 3:1 v/v).

    • Perform the extraction under the following conditions:

      • Temperature: 100 °C

      • Pressure: 1500 psi

      • Static time: 10 min

      • Number of cycles: 2

    • Collect the extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp 1: 15 °C/min to 300 °C, hold for 10 min.

  • MSD Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan.

Data Presentation: GC-MS Quantitative Data
ParameterValueReference
Retention Time (approx.) 22.7 min[1]
Quantifier Ion (m/z) 325[1]
Qualifier Ions (m/z) 163, 340[1]

Note: Retention times and mass spectra should be confirmed by running an analytical standard on the specific instrument used.

II. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV or MS detection is a suitable alternative for the analysis of 2,2'-Methylenebis(4-tert-butylphenol), particularly for samples that are not amenable to GC analysis.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation (Liquid Samples/Extracts):

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove interferences.

    • Elute the analyte with methanol or acetonitrile.

    • Evaporate the eluate and reconstitute in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

Data Presentation: HPLC Quantitative Data (Estimated)
ParameterValue
Retention Time (approx.) 5-7 min
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
**Linearity (R²) **>0.995

Note: These are estimated values based on the analysis of similar phenolic compounds. The method should be validated for the specific application.

III. Biological Effects and Signaling Pathways

2,2'-Methylenebis(4-tert-butylphenol) and structurally similar bisphenols have been shown to exert biological effects, including acting as uncouplers of oxidative phosphorylation and inducing neurotoxicity.

Uncoupling of Oxidative Phosphorylation

Hindered phenols can act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane. This uncouples electron transport from ATP synthesis, leading to energy dissipation as heat.[2][3]

Uncoupling_of_Oxidative_Phosphorylation ETC Electron Transport Chain H_gradient Proton Gradient (Intermembrane Space) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives Heat Heat H_gradient->Heat Energy Loss ATP ATP ATP_synthase->ATP Synthesizes uncoupler 2,2'-Methylenebis (4-t-butylphenol) uncoupler->H_gradient Dissipates

Caption: Uncoupling of oxidative phosphorylation by 2,2'-Methylenebis(4-t-butylphenol).

Neurotoxicity Signaling Pathway

Exposure to bisphenols has been linked to neurotoxicity, potentially through the induction of oxidative stress and inflammation, affecting neuronal cell survival and function.[4][5]

Neurotoxicity_Signaling_Pathway Bisphenol 2,2'-Methylenebis (4-t-butylphenol) ROS Increased ROS (Oxidative Stress) Bisphenol->ROS ERK_NFkB Activation of ERK/NF-kB Pathway ROS->ERK_NFkB Inflammation Inflammation ERK_NFkB->Inflammation Apoptosis Neuronal Apoptosis ERK_NFkB->Apoptosis Neurotoxicity Neurotoxicity Inflammation->Neurotoxicity Apoptosis->Neurotoxicity

Caption: Potential neurotoxicity signaling pathway of 2,2'-Methylenebis(4-t-butylphenol).

IV. Experimental Workflow

The following diagram illustrates a general workflow for the analysis of 2,2'-Methylenebis(4-tert-butylphenol) from a solid matrix.

Experimental_Workflow Sample Sample Collection (e.g., Polymer) Preparation Sample Preparation (e.g., ASE) Sample->Preparation Analysis Instrumental Analysis (GC-MS or HPLC) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Report Reporting of Results Data->Report

Caption: General experimental workflow for analysis.

Disclaimer

The information provided in these application notes is intended for guidance and research purposes only. All analytical methods should be thoroughly validated in the respective laboratory for their intended use. Appropriate safety precautions should be taken when handling chemicals and conducting experiments.

References

Application Notes and Protocols for 2,2'-Methylenebis(4-t-butylphenol) Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the inquiry specified 2,2'-Methylenebis(4-t-butylphenol), the available scientific literature predominantly focuses on a structurally similar analog, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) . The following application notes and protocols are based on the demonstrated activities of this methyl-substituted compound and are provided as a comprehensive guide for researchers. It is strongly recommended that these protocols be adapted and optimized for the specific cell lines and experimental conditions used.

I. Application Notes

1. Induction of Autophagy in Cancer Cell Lines

2,2'-Methylenebis(6-tert-butyl-4-methylphenol) has been identified as a novel small molecule that regulates autophagy.[1][2] In cancer research, this compound can be utilized to study the role of autophagy in tumor cell survival and its interplay with chemotherapeutic agents. It has been shown to activate autophagic flux, leading to an increase in the formation of autolysosomes.[1][3] This property makes it a valuable tool for investigating the molecular mechanisms of autophagy and for screening potential synergistic effects with other anti-cancer drugs.

2. Sensitization of Cancer Cells to Chemotherapy

A key application of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is its ability to enhance the anti-tumor efficacy of conventional chemotherapeutic drugs.[1][2] Specifically, it has been demonstrated to sensitize tumor cells to belotecan, a camptothecin derivative, by activating both autophagy and apoptosis.[1][2] This suggests its potential use in combination therapies to overcome drug resistance or to lower the required dosage of cytotoxic agents, thereby reducing side effects.

3. Induction of Apoptosis

In addition to inducing autophagy, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) has been shown to induce apoptosis in tumor cells, both as a standalone agent and in combination with other drugs.[1] This pro-apoptotic activity can be harnessed to study the signaling pathways leading to programmed cell death and to evaluate the compound's potential as a direct anti-cancer agent.

II. Quantitative Data Summary

The following tables summarize the quantitative effects of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) as reported in the literature.

Table 1: Effect of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) on Cancer Cell Viability (MTT Assay)

Cell LineConcentration (µM)Incubation Time (h)% Cell Viability (relative to control)
A5491024~85%
A5492024~70%
A5491048~75%
A5492048~55%

Data extracted from studies on 2,2'-Methylenebis(6-tert-butyl-4-methylphenol).[1]

Table 2: Synergistic Effect with Belotecan on A549 Cell Viability (MTT Assay)

Methylenebis (µM)Belotecan (nM)Incubation Time (h)% Cell Viability (relative to control)
05024~90%
105024~65%
010024~80%
1010024~50%

Data extracted from studies on 2,2'-Methylenebis(6-tert-butyl-4-methylphenol).[1]

III. Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is designed to assess the effect of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) on cell viability.

Materials:

  • Target cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with DMSO).

  • Incubate the plate for the desired time periods (e.g., 24 or 48 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Analysis of Autophagy by Western Blotting

This protocol allows for the detection of key autophagy markers, LC3-II and p62.

Materials:

  • Target cells and treatment with 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-LC3B and anti-p62/SQSTM1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with desired concentrations of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) for the specified time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.

3. Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells.

Materials:

  • Target cells treated with 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) for the desired duration.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V negative / PI negative: Live cells

    • Annexin V positive / PI negative: Early apoptotic cells

    • Annexin V positive / PI positive: Late apoptotic/necrotic cells

IV. Visualizations

experimental_workflow_MTT cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add compound to cells incubate_24h->add_compound prepare_compound Prepare compound dilutions prepare_compound->add_compound incubate_treatment Incubate for 24/48h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

signaling_pathway cluster_autophagy Autophagy Induction cluster_apoptosis Apoptosis Induction compound 2,2'-Methylenebis (6-tert-butyl-4-methylphenol) autophagy Autophagic Flux Activation compound->autophagy apoptosis Apoptosis Pathway Activation compound->apoptosis lc3 LC3-I to LC3-II Conversion (Increased) autophagy->lc3 p62 p62 Degradation (Decreased) autophagy->p62 cell_death Programmed Cell Death autophagy->cell_death Contributes to autolysosome Autolysosome Formation lc3->autolysosome apoptosis->cell_death

Caption: Proposed signaling pathways activated by the compound.

experimental_workflow_flow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat cells with compound harvest_cells Harvest cells (adherent + floating) treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min in dark add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer acquire_data Analyze on Flow Cytometer add_buffer->acquire_data

References

Methods for detecting 2,2'-Methylenebis(4-t-butylphenol) in food packaging materials

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Detecting 2,2'-Methylenebis(4-t-butylphenol) in Food Packaging

Introduction

2,2'-Methylenebis(4-t-butylphenol), also known as AO 2246, is a synthetic phenolic antioxidant extensively used in the manufacturing of polymers such as polyethylene (PE) and polypropylene (PP). Its primary function is to prevent oxidative degradation of the plastic, thereby extending the shelf life of the packaging material and protecting the integrity of the food product it contains. However, concerns exist regarding the potential migration of this substance from the packaging into the food, which necessitates sensitive and reliable analytical methods for its detection and quantification in food contact materials. This document provides detailed protocols for the determination of 2,2'-Methylenebis(4-t-butylphenol) in food packaging materials using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte Information

  • Chemical Name: 2,2'-Methylenebis(4-t-butylphenol)

  • CAS Number: 119-47-1[1]

  • Molecular Formula: C₂₃H₃₂O₂[1]

  • Molecular Weight: 340.5 g/mol [1]

  • Properties: It is a crystalline solid that is practically insoluble in water but soluble in organic solvents.

Relevance in Food Packaging

As an antioxidant, 2,2'-Methylenebis(4-t-butylphenol) is crucial for maintaining the physical and chemical properties of plastic packaging. Its presence helps to prevent the polymer from becoming brittle, discolored, or losing its strength due to exposure to heat, light, and oxygen during processing and storage. While beneficial for the packaging, its potential to migrate into foodstuffs is a food safety concern, as phenolic compounds can exhibit endocrine-disrupting properties. Regulatory bodies have set specific migration limits (SMLs) for certain additives in food contact materials to minimize consumer exposure. Therefore, accurate analytical methods are essential for compliance and consumer safety.

Analytical Techniques Overview

The choice of analytical technique for the determination of 2,2'-Methylenebis(4-t-butylphenol) depends on factors such as the required sensitivity, selectivity, and the complexity of the packaging matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a robust and widely available technique suitable for the routine quantification of 2,2'-Methylenebis(4-t-butylphenol). It offers good precision and is less expensive than mass spectrometry-based methods. However, its sensitivity might be limited for trace-level analysis, and co-eluting matrix components can interfere with the detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation efficiency and definitive identification based on the mass spectrum of the analyte. It is a highly sensitive and selective technique. For non-volatile or thermally labile compounds like some phenolic antioxidants, derivatization might be necessary to improve their volatility and thermal stability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the state-of-the-art technique for trace quantitative analysis. It combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This method is particularly useful for complex matrices as it minimizes interferences, often providing the lowest limits of detection and quantification.

Sample Preparation Strategies

The critical step in the analysis of additives in polymeric materials is the efficient extraction of the analyte from the solid matrix. Common techniques include:

  • Solvent Extraction: This involves dissolving the polymer in a suitable solvent followed by precipitation of the polymer to leave the additives in the solution. However, complete dissolution can be challenging for some polymers.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to accelerate the extraction of analytes from the sample into a solvent.[2][3] It is generally faster and requires less solvent than traditional methods.

  • Accelerated Solvent Extraction (ASE): ASE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[4][5][6] This method is highly automated and provides reproducible results.

Following extraction, a clean-up step using Solid Phase Extraction (SPE) may be necessary to remove interfering matrix components before instrumental analysis.

Experimental Protocols

Protocol 1: Determination by HPLC-UV

1. Sample Preparation (Ultrasound-Assisted Extraction)

  • Cut the food packaging material into small pieces (approximately 2x2 mm).

  • Accurately weigh about 1 gram of the sample into a glass vial.

  • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of dichloromethane and n-hexane).

  • Place the vial in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 40°C).

  • Allow the solution to cool to room temperature.

  • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of the mobile phase.

2. HPLC-UV Instrumental Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 280 nm.

3. Calibration

Prepare a series of standard solutions of 2,2'-Methylenebis(4-t-butylphenol) in the mobile phase at concentrations ranging from 0.1 to 20 µg/mL. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Determination by GC-MS

1. Sample Preparation (Accelerated Solvent Extraction)

  • Cut the food packaging material into small pieces.

  • Mix approximately 0.5 g of the sample with an inert dispersing agent like diatomaceous earth.

  • Pack the mixture into an ASE cell.

  • Perform the extraction using an ASE system with the following parameters:

    • Extraction Solvent: Dichloromethane or acetone.

    • Temperature: 100°C.

    • Pressure: 1500 psi.

    • Static Time: 5 minutes (2 cycles).

  • Collect the extract and concentrate it to about 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The extract can be directly injected or subjected to a derivatization step if required. For this compound, direct analysis is often feasible.

2. GC-MS Instrumental Conditions

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions for Quantification: m/z 340 (molecular ion), m/z 163, m/z 149.

Protocol 3: Determination by LC-MS/MS

1. Sample Preparation (Same as HPLC-UV protocol)

Follow the Ultrasound-Assisted Extraction protocol as described for HPLC-UV. Ensure high-purity solvents are used to minimize background contamination.

2. LC-MS/MS Instrumental Conditions

  • LC System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • Start with 70% B.

      • Linearly increase to 100% B over 8 minutes.

      • Hold at 100% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS System:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: -3.0 kV.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: 339.2 > 163.1

      • Qualifier: 339.2 > 148.1

Data Presentation

Quantitative Method Validation Parameters

The following tables summarize typical performance data for the analytical methods described. These values are indicative and should be determined by each laboratory as part of method validation.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/g
Limit of Quantification (LOQ)0.3 - 1.5 µg/g
Recovery85 - 105%
Precision (RSD)< 10%

Table 2: GC-MS Method Performance

ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 - 0.05 µg/g
Limit of Quantification (LOQ)0.03 - 0.15 µg/g
Recovery90 - 110%
Precision (RSD)< 8%

Table 3: LC-MS/MS Method Performance

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.001 - 0.01 µg/g
Limit of Quantification (LOQ)0.003 - 0.03 µg/g
Recovery95 - 110%
Precision (RSD)< 5%

Visualizations

Experimental Workflows

Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing packaging_sample Food Packaging Sample (e.g., PE, PP film) cutting Cut into small pieces packaging_sample->cutting weighing Weigh sample cutting->weighing extraction Extraction (UAE or ASE) weighing->extraction filtration Filtration (0.45 µm filter) extraction->filtration concentration Concentration (optional) filtration->concentration hplc HPLC-UV concentration->hplc Inject gcms GC-MS concentration->gcms Inject lcmsms LC-MS/MS concentration->lcmsms Inject quantification Quantification (Calibration Curve) hplc->quantification gcms->quantification lcmsms->quantification reporting Report Results (µg/g) quantification->reporting

Caption: General workflow for the extraction and analysis of 2,2'-Methylenebis(4-t-butylphenol).

Analytical Technique Selection Logic cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Need to detect 2,2'-Methylenebis(4-t-butylphenol) routine Routine QC analysis? start->routine sensitivity High sensitivity required? confirmation Definitive structural confirmation needed? sensitivity->confirmation No lcmsms LC-MS/MS sensitivity->lcmsms Yes gcms GC-MS confirmation->gcms Yes hplc HPLC-UV confirmation->hplc No routine->sensitivity No routine->hplc Yes

Caption: Decision tree for selecting an appropriate analytical technique.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 2,2'-Methylenebis(4-t-butylphenol)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 2,2'-Methylenebis(4-t-butylphenol) in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of 2,2'-Methylenebis(4-t-butylphenol)?

A1: 2,2'-Methylenebis(4-t-butylphenol) is practically insoluble in water. Its reported aqueous solubility is extremely low, in the range of 0.007 to 0.02 mg/L.[1][2] This low solubility is a primary challenge for its use in biological assays and aqueous-based formulations.

Q2: Why is 2,2'-Methylenebis(4-t-butylphenol) so poorly soluble in water?

A2: The low aqueous solubility is due to its chemical structure. The molecule is highly lipophilic (fat-loving) due to the two bulky tert-butyl groups and the overall nonpolar nature of the bisphenolic structure. This makes it energetically unfavorable for the molecule to interact with polar water molecules.

Q3: What are the common methods to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like 2,2'-Methylenebis(4-t-butylphenol). The most common and effective methods include:

  • Use of Co-solvents: Introducing a water-miscible organic solvent to the aqueous solution.

  • pH Adjustment: Modifying the pH of the solution to ionize the phenolic hydroxyl groups.

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin host.

  • Micellar Solubilization: Using surfactants to form micelles that can encapsulate the compound.

Q4: Can I dissolve 2,2'-Methylenebis(4-t-butylphenol) directly in my aqueous buffer?

A4: It is highly unlikely that you will be able to dissolve a significant amount of this compound directly in an aqueous buffer due to its very low water solubility. A stock solution in an appropriate organic solvent is typically prepared first and then diluted into the aqueous medium, often with the aid of other solubilizing agents.

Troubleshooting Guides

Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution into Aqueous Buffer
  • Problem: You have successfully dissolved 2,2'-Methylenebis(4-t-butylphenol) in an organic solvent like DMSO, but it precipitates when you add it to your aqueous experimental buffer.

  • Root Cause: The concentration of the organic solvent in the final aqueous solution is too low to maintain the solubility of the compound. The compound is crashing out of the solution as it comes into contact with the water.

  • Solutions:

    • Increase the final co-solvent concentration: If your experimental system can tolerate it, increase the percentage of the organic solvent in the final aqueous solution. For example, for in vivo experiments in mice, the concentration of DMSO should generally be kept below 10%, and for more sensitive systems, it should be below 2%.[3]

    • Use a surfactant: Add a non-ionic surfactant, such as Tween 80 or Triton X-100, to the aqueous buffer before adding the compound's stock solution. The surfactant can help to keep the compound in solution.[4][5]

    • Utilize cyclodextrins: Pre-dissolve a suitable cyclodextrin in your aqueous buffer. The cyclodextrin can form an inclusion complex with the compound, enhancing its solubility.

    • Sonication: After adding the stock solution to the buffer, sonicate the mixture. This can help to break down larger precipitates and facilitate solubilization.

Issue 2: Inconsistent Results in Biological Assays
  • Problem: You are observing high variability in your experimental results, which you suspect might be due to solubility issues.

  • Root Cause: The compound may not be fully dissolved in your assay medium, leading to an inconsistent effective concentration. Undissolved particles can also interfere with certain assay technologies (e.g., light scattering-based assays).

  • Solutions:

    • Visually inspect your solutions: Before use, carefully inspect your final solutions for any signs of precipitation or cloudiness. Centrifuge the solution at high speed and check for a pellet.

    • Filter your final solution: Use a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles before adding the solution to your assay.

    • Re-evaluate your solubilization method: The chosen method may not be robust enough. Consider trying a different co-solvent, surfactant, or cyclodextrin, or a combination of these.

    • Prepare fresh solutions: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. It is best to prepare them fresh for each experiment.

Data Presentation

Table 1: Solubility of 2,2'-Methylenebis(4-t-butylphenol) in Common Solvents

SolventSolubilityReference
Water0.007 - 0.02 mg/L[1][2][6]
Dimethyl Sulfoxide (DMSO)55.00 mg/mL[3]
EthanolSoluble[2]
AcetoneSoluble[2]

Table 2: Illustrative Example of Co-Solvent Effect on Solubility (Hypothetical Data)

Disclaimer: The following data is illustrative and based on general principles of co-solvency for hydrophobic compounds. Actual solubility should be determined experimentally.

Aqueous Solution (v/v)Estimated Solubility of 2,2'-Methylenebis(4-t-butylphenol)
100% Water~0.01 mg/L
10% Ethanol in WaterSignificantly increased, but may still be low (µg/mL range)
50% Ethanol in WaterModerately soluble (low mg/mL range)
10% DMSO in WaterSignificantly increased, but may still be low (µg/mL range)
50% DMSO in WaterModerately soluble (low to mid mg/mL range)

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer using a Co-solvent
  • Prepare a high-concentration stock solution: Weigh out the desired amount of 2,2'-Methylenebis(4-t-butylphenol) and dissolve it in 100% DMSO to a final concentration of 10-20 mg/mL.[3] Sonication may be required to fully dissolve the compound.

  • Prepare the aqueous buffer: Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl).

  • Dilution: While vortexing the aqueous buffer, slowly add the DMSO stock solution to achieve the desired final concentration of the compound. Ensure the final DMSO concentration is compatible with your experimental system.

  • Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it indicates that the compound has precipitated.

Protocol 2: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)
  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0, 10, 20, 50, 100 mM).

  • Add excess compound: Add an excess amount of 2,2'-Methylenebis(4-t-butylphenol) to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate undissolved compound: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantify the dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved 2,2'-Methylenebis(4-t-butylphenol) using a suitable analytical method, such as HPLC-UV.

  • Construct a phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_final Final Steps start Start stock Prepare Stock Solution (e.g., in DMSO) start->stock buffer Prepare Aqueous Buffer start->buffer mix Mix Stock with Buffer stock->mix buffer->mix check Check for Precipitation mix->check troubleshoot Troubleshoot (Co-solvent, Surfactant, etc.) check->troubleshoot Yes filter Filter Solution (Optional) check->filter No troubleshoot->mix assay Use in Assay filter->assay end End assay->end

Caption: Experimental workflow for preparing an aqueous solution of 2,2'-Methylenebis(4-t-butylphenol).

logical_relationship cluster_solutions Solubilization Strategies compound 2,2'-Methylenebis(4-t-butylphenol) problem Poor Aqueous Solubility compound->problem cosolvent Co-solvents (e.g., DMSO, Ethanol) problem->cosolvent ph_adjust pH Adjustment problem->ph_adjust cyclodextrin Cyclodextrin Complexation problem->cyclodextrin micellar Micellar Solubilization (Surfactants) problem->micellar goal Enhanced Aqueous Solubility for Experiments cosolvent->goal ph_adjust->goal cyclodextrin->goal micellar->goal

Caption: Logical relationship between the solubility problem and potential solutions.

References

Preventing degradation of 2,2'-Methylenebis(4-t-butylphenol) during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,2'-Methylenebis(4-t-butylphenol) during processing.

Troubleshooting Guide

This guide addresses common issues encountered during the processing of 2,2'-Methylenebis(4-t-butylphenol), offering potential causes and solutions to mitigate degradation.

Issue Potential Cause Recommended Solution
Discoloration (Yellowing/Pinking) Oxidation of the phenolic groups to form colored quinone-methide structures. This can be initiated by excessive heat, air exposure, or impurities.- Process under an inert atmosphere (e.g., nitrogen, argon) to minimize oxidation.[1] - Use co-stabilizers such as phosphites or phosphonites, which can prevent the formation of colored oxidation products.[2] - Ensure the purity of the antioxidant, as impurities can catalyze discoloration reactions.[3] - Control processing temperatures to avoid excessive thermal stress.
Loss of Antioxidant Efficacy Thermal degradation or consumption of the antioxidant through scavenging of free radicals during processing.- Optimize the processing temperature and time to minimize thermal degradation. - Consider the use of a synergistic blend of antioxidants, such as a combination of a primary phenolic antioxidant and a secondary antioxidant (e.g., a thioester) to enhance long-term thermal stability.[2] - Ensure homogeneous dispersion of the antioxidant within the matrix to maximize its efficiency.[4]
Blooming or Migration The concentration of the antioxidant exceeds its solubility in the polymer matrix, leading to its migration to the surface.- Ensure that the concentration of 2,2'-Methylenebis(4-t-butylphenol) is below its solubility limit in the specific polymer at the processing and end-use temperatures.[4] - Improve the dispersion of the antioxidant during compounding.[4] - Consider using a higher molecular weight antioxidant if blooming persists.
Inconsistent Performance Inhomogeneous mixing of the antioxidant in the polymer or formulation.- Utilize a masterbatch approach for incorporating the antioxidant to ensure better dispersion. - Employ mixing techniques that provide high shear to break down agglomerates of the antioxidant.

Frequently Asked Questions (FAQs)

1. What are the primary degradation mechanisms for 2,2'-Methylenebis(4-t-butylphenol) during processing?

The primary degradation mechanisms are thermo-oxidative degradation and photo-oxidation. During thermo-oxidative degradation, high temperatures in the presence of oxygen lead to the formation of phenoxyl radicals, which can then react to form colored and less effective products.[5] Photo-oxidation can be initiated by exposure to UV light, leading to the formation of hydroperoxides and subsequent degradation products.[6]

2. How can I monitor the degradation of 2,2'-Methylenebis(4-t-butylphenol) in my experiments?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): To quantify the remaining concentration of the active antioxidant.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the chemical structure, such as the formation of carbonyl groups resulting from oxidation.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products.[7]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability and decomposition temperature of the antioxidant.[8][9]

3. What is the role of co-additives in preventing degradation?

Co-additives, particularly secondary antioxidants like phosphites and thioesters, play a crucial role in protecting primary phenolic antioxidants like 2,2'-Methylenebis(4-t-butylphenol). Phosphites are effective melt processing stabilizers that decompose hydroperoxides, which can otherwise accelerate the degradation of the phenolic antioxidant.[2][10] Thioesters are effective long-term heat stabilizers.

4. Can processing under an inert atmosphere completely prevent degradation?

Processing under an inert atmosphere (e.g., nitrogen) can significantly reduce oxidative degradation by minimizing the presence of oxygen. However, it may not entirely prevent thermal degradation if the processing temperatures are excessively high.

5. How does the purity of 2,2'-Methylenebis(4-t-butylphenol) affect its stability?

The purity of the antioxidant is critical. Impurities, such as residual catalysts from synthesis, can act as pro-degradants, accelerating discoloration and loss of activity during processing.[3] It is advisable to use high-purity grades for optimal performance.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by TGA

Objective: To determine the onset temperature of thermal decomposition for 2,2'-Methylenebis(4-t-butylphenol).

Methodology:

  • Place 5-10 mg of the 2,2'-Methylenebis(4-t-butylphenol) sample into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • The onset of decomposition is determined as the temperature at which a significant weight loss begins.

Protocol 2: Analysis of Degradation Products by HPLC

Objective: To quantify the concentration of 2,2'-Methylenebis(4-t-butylphenol) and detect the formation of degradation products after processing.

Methodology:

  • Sample Preparation:

    • Take a known weight of the processed material containing the antioxidant.

    • Extract the antioxidant and its degradation products using a suitable solvent (e.g., acetonitrile or isopropanol) through techniques like solvent extraction or dissolution-precipitation.

    • Filter the extract through a 0.45 µm filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detector: UV detector set at a wavelength where the parent antioxidant has maximum absorbance (e.g., around 280 nm).

    • Quantification: Use a calibration curve prepared with known concentrations of a pure 2,2'-Methylenebis(4-t-butylphenol) standard.

Visualizations

degradation_pathway antioxidant 2,2'-Methylenebis(4-t-butylphenol) (Phenolic Antioxidant) phenoxyl_radical Phenoxyl Radical antioxidant->phenoxyl_radical Donates H. quinone_methide Quinone-Methide (Colored Product) phenoxyl_radical->quinone_methide Further Oxidation other_products Other Oxidation Products phenoxyl_radical->other_products Side Reactions polymer_radical Polymer Radical (R.) polymer_peroxy_radical Polymer Peroxy Radical (ROO.) polymer_radical->polymer_peroxy_radical + O2 polymer_peroxy_radical->antioxidant Attacks stable_polymer Stabilized Polymer (RH) polymer_peroxy_radical->stable_polymer + Antioxidant hydroperoxide Hydroperoxide (ROOH) hydroperoxide->polymer_peroxy_radical Decomposes

Caption: Simplified pathway of antioxidant action and degradation.

troubleshooting_workflow start Degradation Issue Identified (e.g., Discoloration, Loss of Efficacy) check_temp Review Processing Temperature start->check_temp reduce_temp Reduce Temperature check_temp->reduce_temp Too High check_atmosphere Check Processing Atmosphere check_temp->check_atmosphere Optimal reduce_temp->check_atmosphere use_inert Use Inert Atmosphere (N2) check_atmosphere->use_inert Oxygen Present check_additives Evaluate Co-Additives check_atmosphere->check_additives Inert use_inert->check_additives add_phosphite Add Phosphite Stabilizer check_additives->add_phosphite None or Ineffective check_purity Verify Antioxidant Purity check_additives->check_purity Effective add_phosphite->check_purity use_high_purity Use High-Purity Grade check_purity->use_high_purity Low Purity end Issue Resolved check_purity->end High Purity use_high_purity->end

Caption: Troubleshooting workflow for antioxidant degradation.

References

Technical Support Center: Analysis of Antioxidant 2246 by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) parameters for the analysis of Antioxidant 2246.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC-UV analysis of Antioxidant 2246.

1. Peak Shape Problems (Tailing, Fronting, Splitting)

Symptom Potential Cause Recommended Solution
Peak Tailing Interaction of the phenolic groups with active sites on the column packing.Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic or acetic acid) to suppress the ionization of the phenolic hydroxyl groups. Use a high-purity, well-end-capped C18 column.
Column overload.Reduce the concentration of the sample or the injection volume.
Column contamination or aging.Flush the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, replace the column.
Dead volume in the system.Check and tighten all fittings between the injector, column, and detector. Use tubing with a small internal diameter.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase if possible. If a different solvent is necessary, use one that is weaker than the mobile phase.
Column collapse or void at the inlet.Replace the column. Ensure that the operating pressure does not exceed the column's limit.
Split Peaks Partially clogged inlet frit.Backflush the column. If the problem persists, replace the frit or the column.
Sample injection issues.Ensure the injector is functioning correctly and that the sample is fully dissolved.
Co-elution with an interfering compound.Modify the gradient profile or the mobile phase composition to improve separation.

2. Retention Time Variability

Symptom Potential Cause Recommended Solution
Shifting Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase thoroughly before use.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.
Pump malfunction or leaks.Check the pump for leaks and ensure a stable flow rate. Perform regular pump maintenance.
Column equilibration is insufficient.Equilibrate the column with the initial mobile phase for an adequate amount of time before each run.

3. Baseline Noise or Drift

Symptom Potential Cause Recommended Solution
Noisy Baseline Air bubbles in the system.Degas the mobile phase and purge the pump.
Contaminated mobile phase or detector cell.Use HPLC-grade solvents and prepare fresh mobile phase. Flush the detector cell.
Detector lamp aging.Replace the UV lamp if it has exceeded its lifetime.
Drifting Baseline Inadequate column equilibration.Allow sufficient time for the column to equilibrate with the mobile phase gradient.
Changes in mobile phase composition.Ensure the mobile phase is well-mixed and stable.
Temperature fluctuations.Use a column oven and ensure the HPLC system is in a temperature-stable environment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC-UV method for Antioxidant 2246?

A1: A good starting point is a method based on the principles of ASTM D6042-09, a standard method for analyzing phenolic antioxidants in polymer formulations.[1][2][3][4] A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: What is the typical retention time for Antioxidant 2246?

A2: The retention time will vary depending on the specific HPLC conditions. Under the recommended experimental protocol, you can expect a retention time of approximately 24 minutes.[1]

Q3: What is the optimal UV wavelength for detecting Antioxidant 2246?

A3: While the UV spectrum of Antioxidant 2246 shows absorbance at various wavelengths, a wavelength of 200 nm is recommended for high sensitivity, as outlined in ASTM D6042-09.[1][2][4] However, depending on the sample matrix and potential interferences, other wavelengths such as 280 nm can also be used.

Q4: What are the best solvents for preparing my Antioxidant 2246 standard and samples?

A4: Antioxidant 2246 is soluble in organic solvents like isopropanol, methanol, and acetonitrile, but insoluble in water.[5][6] For reversed-phase HPLC, it is best to dissolve your standard and samples in a solvent that is compatible with the initial mobile phase, such as isopropanol or acetonitrile.

Q5: How can I avoid co-elution of Antioxidant 2246 with other additives in my sample?

A5: Co-elution can be a challenge when analyzing complex mixtures of antioxidants. To address this, you can try adjusting the gradient profile of your HPLC method. A slower gradient can often improve the separation of closely eluting peaks. Additionally, using a different column chemistry, such as a biphenyl phase instead of a standard C18, can alter the selectivity and resolve co-eluting compounds.[7]

Experimental Protocols

This section provides a detailed methodology for the HPLC-UV analysis of Antioxidant 2246, adapted from the ASTM D6042-09 method.[1]

1. Sample Preparation

  • Accurately weigh approximately 5 grams of the sample into a flask.

  • Add a suitable extraction solvent, such as a mixture of cyclohexane and methylene chloride (75:25 v/v).

  • Extract the antioxidant from the sample matrix using an appropriate technique, such as reflux or ultrasonication.

  • After extraction, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Method Parameters

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient See Table below
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 200 nm

Mobile Phase Gradient Program

Time (minutes) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
05050
100100
250100
305050

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of Antioxidant 2246.

Troubleshooting_Tree Problem Chromatographic Problem (e.g., Poor Peak Shape) CheckSystem Check System Integrity (Leaks, Connections) Problem->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Temperature) Problem->CheckMethod CheckColumn Evaluate Column Performance (Age, Contamination) Problem->CheckColumn Solution Implement Corrective Action CheckSystem->Solution CheckMethod->Solution CheckColumn->Solution

Caption: A logical troubleshooting workflow for HPLC-UV analysis issues.

References

Technical Support Center: Troubleshooting Poor Recovery of CAS 119-47-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CAS 119-47-1. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor sample extraction recovery of the phenolic antioxidant 2,2'-Methylenebis(6-tert-butyl-4-methylphenol).

Troubleshooting Workflow

When encountering low recovery, it is crucial to systematically investigate potential causes. The following workflow provides a logical sequence of steps to identify and resolve the issue.

TroubleshootingWorkflow cluster_prep Sample Preparation cluster_extraction Extraction Parameters cluster_degradation Analyte Stability cluster_cleanup Post-Extraction/Cleanup start Start: Poor Recovery of CAS 119-47-1 prep_check Review Sample Homogenization start->prep_check Step 1 particle_size Is Particle Size Optimal? prep_check->particle_size matrix_effects Consider Matrix Interference particle_size->matrix_effects solvent_choice Verify Solvent Selection & Polarity matrix_effects->solvent_choice Step 2 temp_time Optimize Temp & Time solvent_choice->temp_time ratio Adjust Solvent-to- Sample Ratio temp_time->ratio ph_check Check pH of Sample/Solvent ratio->ph_check degradation Investigate Potential Degradation ph_check->degradation Step 3 protection Implement Protective Measures (e.g., N2, Amber Vials) degradation->protection spe_check Troubleshoot SPE Method protection->spe_check Step 4 evaporation Check Evaporation Step for Losses spe_check->evaporation end_node Resolved: Improved Recovery evaporation->end_node

Caption: A logical workflow for troubleshooting poor sample extraction recovery.

Frequently Asked Questions (FAQs)

Q1: My recovery of CAS 119-47-1 is consistently low. Where should I start troubleshooting?

A1: Begin by systematically evaluating your entire workflow as outlined in the diagram above. The most common sources of error fall into four categories:

  • Sample Preparation: Inadequate homogenization or incorrect particle size can prevent the solvent from efficiently accessing the analyte.

  • Extraction Parameters: Suboptimal choices for solvent, temperature, time, or pH are frequent causes of poor recovery.

  • Analyte Stability: CAS 119-47-1, as a phenolic compound, can be susceptible to degradation under certain conditions.

  • Post-Extraction/Cleanup: Analyte loss can occur during cleanup steps like Solid Phase Extraction (SPE) or solvent evaporation. It is advisable to analyze the sample solution after each major step to pinpoint where the loss is occurring.[1]

Q2: What are the optimal solvent choices for extracting CAS 119-47-1?

A2: CAS 119-47-1 is practically insoluble in water but soluble in organic solvents such as ethanol, acetone, benzene, and petroleum ether. The choice of solvent depends heavily on the sample matrix.

  • For polymer or rubber matrices: Solvents that can swell the polymer and dissolve the analyte are ideal. Toluene, dichloromethane (DCM), or acetone are often effective.[2][3]

  • For biological or environmental matrices: Start with a moderately polar solvent like methanol, ethanol, or acetonitrile.[1][4] For high-fat samples where the analyte might be lipid-soluble, less polar solvents may improve extraction.[1] Often, a mixture of solvents is required to optimize polarity.[4]

Q3: How does the sample matrix affect extraction efficiency?

A3: The sample matrix is a critical factor. Phenolic compounds can exist in free form or be bound to other components within the matrix.

  • Solid Matrices (e.g., polymers, plant tissue): Proper grinding to a small, uniform particle size is essential to increase the surface area for extraction.[5]

  • Bound Phenolics: In complex matrices like plant or food samples, CAS 119-47-1 may be physically trapped or chemically bound. In such cases, a more aggressive extraction, such as acid or alkaline hydrolysis, may be necessary to free the analyte before extraction.[6][7]

  • High-Fat/Lipid Matrices: These can interfere with extraction. A preliminary de-fatting step with a non-polar solvent like hexane may be required, or using a cleanup method like Enhanced Matrix Removal—Lipid (EMR—Lipid) can be effective.[8]

Q4: Could my extraction temperature or duration be degrading the analyte?

A4: Yes. While higher temperatures can increase extraction efficiency by improving solubility and mass transfer, they can also lead to the degradation of thermally sensitive compounds like phenols.[9]

  • Optimization is Key: You must find a balance. Try performing extractions at a lower temperature for a longer duration and compare the recovery to a higher temperature for a shorter duration.

  • Protective Measures: If high temperatures are necessary, consider performing the extraction under an inert atmosphere (e.g., nitrogen gas) to prevent oxidation.[1]

Q5: I'm using Solid Phase Extraction (SPE) for cleanup and getting poor recovery. What are the common pitfalls?

A5: SPE is a common point of analyte loss if not optimized.[10] To troubleshoot, collect and analyze the fractions from each step (load, wash, and elution).[11]

  • Analyte in the "Load" Fraction: This indicates poor retention. The cause could be an incorrect sorbent phase, a sample solvent that is too strong, improper pH, or overloading the cartridge.[11]

  • Analyte in the "Wash" Fraction: The wash solvent is too strong and is prematurely eluting your analyte. Try a weaker solvent.

  • Analyte Not Eluting: The elution solvent is too weak to desorb the analyte from the sorbent. Use a stronger solvent or a larger volume of eluent.[1] Insufficient activation of the SPE cartridge can also lead to incomplete elution.[1]

Q6: How can I prevent the degradation of CAS 119-47-1 during the entire process?

A6: As a phenolic antioxidant, CAS 119-47-1 is designed to react with free radicals and can be susceptible to oxidation, especially when extracted from its protective matrix.

  • Protect from Light: Use amber glassware or cover your labware with aluminum foil.[1]

  • Limit Oxygen Exposure: Purge samples and solvents with nitrogen or argon gas, especially during heating or evaporation steps.[1]

  • Control Temperature: Avoid excessive heat during extraction and evaporation.[1] The product is chemically stable at room temperature.[12]

  • Chelate Metal Ions: If your sample matrix may contain metal ions (which can catalyze oxidation), consider adding a chelating agent like EDTA to your extraction solvent.[1]

Quantitative Data Summary

While specific recovery percentages are highly method and matrix-dependent, the following table summarizes the general effects of key parameter changes on the extraction of phenolic compounds like CAS 119-47-1.

ParameterChangeExpected Effect on RecoveryRationale & Considerations
Solvent Polarity Match to analyte/matrixIncrease CAS 119-47-1 is non-polar. Use of non-polar solvents for extraction from polar matrices (or vice-versa) is key.[1]
Temperature IncreaseVariable Increases solubility but may cause thermal degradation. An optimal temperature must be determined experimentally.[9][13]
Extraction Time IncreaseVariable Initially increases yield, but prolonged times can lead to analyte degradation, especially at elevated temperatures.[5]
Particle Size DecreaseIncrease Smaller particles provide a larger surface area, improving solvent penetration and mass transfer.[5]
Solvent-to-Sample Ratio IncreaseIncrease (to a point) A higher ratio improves the concentration gradient, favoring extraction. However, excessive solvent can be wasteful and require longer evaporation times.[13]
pH Adjust to ensure neutral formIncrease (for RP) For reversed-phase (RP) SPE or LLE, adjusting the pH to keep the phenolic hydroxyl groups protonated (neutral) enhances retention/partitioning into organic phases.

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction (SLE) from a Polymer Matrix

This protocol provides a starting point for extracting CAS 119-47-1 from a solid polymer matrix like rubber or plastic.[3]

  • Sample Preparation:

    • Cryogenically mill or finely shred the polymer sample to a particle size of <0.5 mm to maximize surface area.

    • Accurately weigh approximately 1-2 g of the powdered sample into a glass extraction thimble or vessel.

  • Solvent Selection:

    • Choose a solvent that can both swell the polymer and solubilize CAS 119-47-1. Dichloromethane (DCM) or a toluene/methanol mixture are good starting points.

  • Extraction:

    • Method A (Soxhlet): Place the thimble in a Soxhlet apparatus. Extract with 200 mL of the chosen solvent for 6-8 hours. This method is exhaustive but can expose the analyte to prolonged heat.[5]

    • Method B (Ultrasonic): Place the sample in a sealed glass vial with 20 mL of solvent. Sonicate in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 40°C). Repeat the extraction 2-3 times with fresh solvent, combining the extracts.[5]

  • Post-Extraction:

    • Combine the solvent extracts.

    • Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.

    • If necessary, concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen. Avoid evaporating to complete dryness to prevent loss of the analyte.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile or methanol) for chromatographic analysis.

Protocol 2: Troubleshooting an SPE Method by Fraction Collection

This protocol helps diagnose where analyte loss is occurring in an existing SPE method.

  • Prepare Four Collection Vials: Label them "Load," "Wash 1," "Wash 2," and "Elution." If you have more wash steps, prepare a vial for each.

  • Condition the Cartridge: Condition the SPE cartridge as you normally would, but do not collect these fractions.

  • Load Sample: Load your sample onto the cartridge. Crucially, collect everything that passes through the cartridge in the "Load" vial.

  • Wash the Cartridge: Perform your first wash step. Collect the entire wash solvent that passes through in the "Wash 1" vial. Repeat for any subsequent wash steps, collecting each in its own labeled vial.

  • Elute the Analyte: Elute your sample as per your protocol. Collect the eluate in the "Elution" vial.

  • Analyze All Fractions: Analyze the contents of all collected vials ("Load," "Wash 1," "Wash 2," "Elution") using your established analytical method (e.g., HPLC, GC-MS).

  • Interpret the Results:

    • Analyte found in "Load": Indicates poor initial retention. Re-evaluate your choice of sorbent, sample solvent, and pH.[11]

    • Analyte found in "Wash" vial(s): Your wash step is too aggressive and is stripping the analyte. Use a weaker solvent.

    • Little to no analyte in "Elution" vial (and not found elsewhere): Your elution solvent is too weak, or irreversible adsorption has occurred. Use a stronger elution solvent.[11]

    • Low recovery in all fractions: This points to a problem outside of the SPE cleanup, such as analyte degradation during a prior step or issues with the analytical instrument itself.[1]

References

Minimizing interference in electrochemical analysis of 2,2'-Methylenebis(4-t-butylphenol)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the electrochemical analysis of 2,2'-Methylenebis(4-t-butylphenol).

Troubleshooting Guides & FAQs

Issue 1: Poor sensitivity or no detectable signal.

  • Question: I am not observing a clear oxidation peak for 2,2'-Methylenebis(4-t-butylphenol). What are the possible causes and solutions?

  • Answer:

    • Incorrect Potential Window: Ensure the applied potential range is appropriate for the oxidation of 2,2'-Methylenebis(4-t-butylphenol). Phenolic compounds typically oxidize at positive potentials.[1] A wide initial scan is recommended to identify the oxidation potential.

    • Sub-optimal pH of Supporting Electrolyte: The pH of the supporting electrolyte significantly influences the electrochemical response of phenolic compounds. The proton exchange involved in the oxidation process is pH-dependent.[1] It is advisable to investigate a range of pH values (e.g., from acidic to neutral) to find the optimal condition for a well-defined and sensitive signal. For similar bisphenols, phosphate buffer solutions (PBS) are commonly used.[2]

    • Low Analyte Concentration: The concentration of your analyte may be below the detection limit of your method. Consider concentrating your sample or using a more sensitive electrochemical technique, such as square wave voltammetry (SWV) or differential pulse voltammetry (DPV), which have lower detection limits compared to cyclic voltammetry (CV).[3]

    • Electrode Passivation: The surface of the working electrode may be passivated (fouled) by the oxidation products of the analyte or other matrix components, which prevents further electron transfer.[4] Refer to the troubleshooting section on electrode fouling.

Issue 2: High background noise or interfering peaks.

  • Question: My voltammogram shows high background currents or multiple overlapping peaks that interfere with the peak for 2,2'-Methylenebis(4-t-butylphenol). How can I minimize these interferences?

  • Answer:

    • Matrix Effects: Complex sample matrices can introduce interfering substances.[5] Effective sample preparation is crucial to remove these interferences.[6] Techniques such as solid-phase extraction (SPE) or QuEChERS can be employed for cleanup.[7]

    • Co-existing Electroactive Species: Other phenolic compounds, ascorbic acid, or uric acid present in the sample can have oxidation potentials close to that of the target analyte, leading to overlapping peaks.[8][9]

      • Electrode Modification: Using a modified electrode can enhance selectivity. Materials like nanomaterials (e.g., graphene, carbon nanotubes) or molecularly imprinted polymers can be used to create a surface that preferentially interacts with 2,2'-Methylenebis(4-t-butylphenol).[1][2][10]

      • pH Optimization: Adjusting the pH of the supporting electrolyte can sometimes shift the oxidation potentials of interfering species away from the analyte's peak.

    • Dissolved Oxygen: Dissolved oxygen can be electrochemically reduced, leading to a significant background signal. It is recommended to deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before the measurement and maintaining an inert atmosphere over the solution during the experiment.

Issue 3: Poor reproducibility and signal instability.

  • Question: I am observing significant variations in my measurements between runs. What could be causing this lack of reproducibility?

  • Answer:

    • Electrode Fouling: The primary cause of poor reproducibility is often electrode fouling, where the oxidation products of the phenolic analyte and other matrix components adsorb onto the electrode surface, leading to a decrease in the active surface area and a reduction in the electrochemical signal over successive scans.[4]

      • Electrode Polishing: For solid electrodes like glassy carbon (GCE), mechanical polishing with alumina slurry followed by sonication is essential between measurements to ensure a clean and reproducible surface.

      • Electrochemical Cleaning: Applying a specific potential waveform can sometimes clean the electrode surface. This can be done by cycling the potential over a wide range in the supporting electrolyte.

    • Inconsistent Sample Preparation: Variations in the sample preparation steps, such as extraction efficiency or dilution factors, can lead to inconsistent results.[11] Ensure that the sample preparation protocol is well-defined and followed consistently.

    • Reference Electrode Instability: A drifting reference electrode potential can cause shifts in the measured peak potentials. Ensure the reference electrode is properly filled with the appropriate electrolyte and is not clogged.

Quantitative Data Summary

The following table summarizes potential interfering substances in the electrochemical analysis of phenolic compounds, based on literature for similar molecules like Bisphenol A (BPA). The level of interference can vary depending on the specific experimental conditions.

Interfering SubstancePotential EffectRecommended Mitigation Strategy
Other Phenolic Compounds (e.g., Bisphenol S, Catechol, Hydroquinone)Overlapping oxidation peaks, leading to artificially high results.[2][9]Electrode modification for enhanced selectivity, optimization of supporting electrolyte pH.
Ascorbic AcidOxidation peak may overlap with the analyte's peak.[8]pH optimization, use of selective electrode coatings.
Humic AcidCan cause electrode fouling and suppress the analyte signal.[2]Sample cleanup using solid-phase extraction (SPE).
SurfactantsCan adsorb on the electrode surface, inhibiting electron transfer.[2]Sample dilution, SPE, or liquid-liquid extraction.
Metal Ions (e.g., Fe²⁺, Cu²⁺)May have their own redox peaks or catalyze side reactions.[9]Addition of a chelating agent (e.g., EDTA) if compatible with the analysis.

Experimental Protocols

1. General Protocol for Voltammetric Analysis of 2,2'-Methylenebis(4-t-butylphenol)

This is a general starting protocol that should be optimized for your specific application.

  • Apparatus: A standard three-electrode electrochemical cell with a glassy carbon working electrode (GCE), a platinum wire or graphite rod counter electrode, and an Ag/AgCl reference electrode.

  • Reagents:

    • 2,2'-Methylenebis(4-t-butylphenol) standard solution.

    • Supporting electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at a specific pH (e.g., pH 7.0). The optimal pH should be determined experimentally.

  • Procedure:

    • Electrode Preparation: Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each. Rinse thoroughly with deionized water and sonicate in deionized water and then ethanol for 2 minutes each to remove any residual alumina particles. Dry the electrode.

    • Electrochemical Cell Setup: Add a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M PBS) to the electrochemical cell.

    • Deoxygenation: Purge the solution with high-purity nitrogen or argon gas for 15 minutes to remove dissolved oxygen. Maintain a gentle stream of the gas over the solution during the experiment.

    • Background Scan: Record the voltammogram of the supporting electrolyte alone to establish the background signal.

    • Analyte Addition: Add a known concentration of the 2,2'-Methylenebis(4-t-butylphenol) standard or the prepared sample solution to the cell.

    • Voltammetric Measurement: Perform the electrochemical measurement using a technique like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV).

      • For CV: Scan the potential from an initial potential (e.g., 0 V) to a final potential (e.g., +1.0 V) and back. A scan rate of 50-100 mV/s is typical.

      • For DPV: Use optimized parameters for pulse amplitude, pulse width, and scan increment.

    • Data Analysis: Measure the peak current at the oxidation potential of 2,2'-Methylenebis(4-t-butylphenol). For quantitative analysis, the peak current is proportional to the concentration of the analyte.

2. Sample Preparation Protocol for Complex Matrices (e.g., Food Simulants)

This protocol is a general guideline for extracting 2,2'-Methylenebis(4-t-butylphenol) from a complex matrix.

  • Materials: Solid-Phase Extraction (SPE) cartridges (e.g., C18), appropriate organic solvents (e.g., methanol, acetonitrile).

  • Procedure:

    • Extraction: Extract a known amount of the sample with a suitable solvent (e.g., acetonitrile) to dissolve the 2,2'-Methylenebis(4-t-butylphenol). This may involve homogenization or sonication.

    • Centrifugation/Filtration: Centrifuge or filter the extract to remove solid debris.

    • SPE Cleanup:

      • Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.

      • Loading: Load the sample extract onto the SPE cartridge.

      • Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

      • Elution: Elute the 2,2'-Methylenebis(4-t-butylphenol) with a stronger organic solvent (e.g., pure methanol or acetonitrile).

    • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the supporting electrolyte for electrochemical analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis sample Complex Sample (e.g., Food Simulant) extraction Solvent Extraction (e.g., Acetonitrile) sample->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup reconstitution Solvent Evaporation & Reconstitution in Supporting Electrolyte cleanup->reconstitution cell Three-Electrode Cell reconstitution->cell Introduce prepared sample deoxygenation Deoxygenation (N2 Purge) cell->deoxygenation measurement Voltammetric Measurement (e.g., DPV) deoxygenation->measurement data Data Analysis (Peak Current vs. Concentration) measurement->data

Caption: Experimental workflow for electrochemical analysis.

electrochem_reaction reactant 2,2'-Methylenebis(4-t-butylphenol) (at electrode surface) product Oxidized Product (o-quinone derivative) reactant->product -2e- -2H+

References

Stability issues of 2,2'-Methylenebis(4-t-butylphenol) in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2'-Methylenebis(4-t-butylphenol) during long-term storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of 2,2'-Methylenebis(4-t-butylphenol).

Issue Possible Cause Recommended Action
Discoloration of the compound (yellowing or browning) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light during handling.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, keep it at a low temperature (2-8°C) for a short period and protect it from light. Perform a purity check before use if stored for an extended time.
Appearance of new peaks in HPLC analysis Formation of degradation products.Refer to the "Stability-Indicating HPLC Method" protocol to identify and quantify potential degradants. Consider performing forced degradation studies to identify the new peaks.
Reduced antioxidant activity Degradation of the active phenolic groups.Ensure proper storage conditions are maintained. Re-evaluate the purity of the compound using the provided analytical methods.

Frequently Asked Questions (FAQs)

1. What are the optimal long-term storage conditions for 2,2'-Methylenebis(4-t-butylphenol)?

For optimal stability, 2,2'-Methylenebis(4-t-butylphenol) should be stored in a cool, dry, and dark place. The recommended storage temperature is below 30°C.[1] It should be kept in a tightly sealed container to prevent oxidation. For maximum stability, especially for analytical standards, storage under an inert atmosphere (nitrogen or argon) is advised.

2. What are the primary factors that can cause the degradation of this compound?

The main factors contributing to the degradation of phenolic antioxidants like 2,2'-Methylenebis(4-t-butylphenol) are:

  • Oxidation: Exposure to oxygen, particularly in the presence of heat or light, can lead to the formation of colored oxidation products.

  • Light: Photodegradation can occur, leading to the formation of hydroperoxides and other byproducts.[2]

  • Heat: Elevated temperatures can accelerate the rate of both oxidation and thermal decomposition.[3]

  • Incompatible Materials: Contact with strong oxidizing agents should be avoided.[4]

3. What are the expected degradation products of 2,2'-Methylenebis(4-t-butylphenol)?

Under oxidative and photo-oxidative conditions, hindered phenols can degrade into various products. While specific long-term storage degradation products for this exact molecule are not extensively documented in readily available literature, studies on similar phenolic antioxidants and forced degradation studies suggest the formation of:

  • Quinone-methides: Often colored, contributing to discoloration.

  • Stilbenequinones: Can also be colored.

  • Oxidized dimers and oligomers. [2]

  • In a catalytic ozonation study, degradation products included 3,5-bis(1,1-dimethylethyl)phenol and various other oxidized and fragmented molecules.[5]

4. How can I assess the stability of my stored 2,2'-Methylenebis(4-t-butylphenol)?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity and degradation of the compound. A well-developed HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of its purity over time.

5. Is it necessary to perform forced degradation studies?

Forced degradation studies are highly recommended, especially in drug development and for establishing stability-indicating analytical methods.[6][7][8] These studies, which involve exposing the compound to harsh conditions (e.g., acid, base, oxidation, heat, light), help to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Demonstrate the specificity of the analytical method in separating the compound from its degradants.

Quantitative Data on Stability

The following table summarizes expected stability data based on general knowledge of phenolic antioxidants. This data is illustrative and should be confirmed by in-house stability studies.

Condition Duration Expected Purity (%) Appearance
25°C / 60% RH (Protected from Light) 12 Months> 98%White to off-white powder
40°C / 75% RH (Protected from Light) 6 Months95 - 98%Slight yellowing possible
Ambient (Exposed to Light) 6 Months< 95%Noticeable yellowing to brownish

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for assessing the purity of 2,2'-Methylenebis(4-t-butylphenol) and detecting its degradation products.

1. Instrumentation:

  • HPLC system with a UV detector
  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

2. Reagents:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Phosphoric acid (or formic acid for MS compatibility)[9]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water mixture. A common starting point is a gradient of 60-95% acetonitrile.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 280 nm
  • Injection Volume: 10 µL
  • Column Temperature: 30°C

4. Sample Preparation:

  • Prepare a stock solution of 2,2'-Methylenebis(4-t-butylphenol) in acetonitrile at a concentration of 1 mg/mL.
  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

5. Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
  • Inject the sample and run the gradient program.
  • Monitor the chromatogram for the main peak of 2,2'-Methylenebis(4-t-butylphenol) and any additional peaks corresponding to impurities or degradation products.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for conducting a forced degradation study.

1. Acid Hydrolysis:

  • Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 M HCl.
  • Heat the solution at 60°C for 24 hours.
  • Neutralize a sample with 0.1 M NaOH and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 M NaOH.
  • Heat the solution at 60°C for 24 hours.
  • Neutralize a sample with 0.1 M HCl and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in acetonitrile and add 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Analyze by HPLC.

4. Thermal Degradation:

  • Store the solid compound in an oven at 80°C for 48 hours.
  • Dissolve a sample in acetonitrile and analyze by HPLC.

5. Photodegradation:

  • Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Option 1 or 2) for a specified duration.
  • Analyze the solution by HPLC.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_sampling Stability Testing cluster_analysis Analysis cluster_results Results storage Store Compound (Cool, Dry, Dark) sampling Sample at Intervals (e.g., 0, 3, 6, 12 months) storage->sampling Time hplc HPLC Analysis (Purity & Degradants) sampling->hplc Prepare Sample data Data Evaluation (Assess Stability) hplc->data Chromatogram

Caption: Workflow for long-term stability testing of 2,2'-Methylenebis(4-t-butylphenol).

degradation_pathway cluster_stress Stress Factors cluster_products Potential Degradation Products compound 2,2'-Methylenebis(4-t-butylphenol) light Light (Photo-oxidation) compound->light heat Heat (Thermal Degradation) compound->heat oxygen Oxygen (Oxidation) compound->oxygen quinone Quinone-methides light->quinone fragments Smaller Phenolic Fragments light->fragments oligomers Oxidized Oligomers heat->oligomers heat->fragments stilbene Stilbenequinones oxygen->stilbene oxygen->fragments

Caption: Potential degradation pathways for 2,2'-Methylenebis(4-t-butylphenol).

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2,2'-Methylenebis(4-t-butylphenol)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 2,2'-Methylenebis(4-t-butylphenol).

Troubleshooting Guides

This section offers step-by-step guidance to address common issues encountered during the analysis of 2,2'-Methylenebis(4-t-butylphenol).

Issue 1: Ion Suppression or Enhancement

Symptom: You observe a significant decrease (suppression) or increase (enhancement) in the signal intensity of 2,2'-Methylenebis(4-t-butylphenol) when analyzing samples compared to a pure standard solution, leading to inaccurate quantification.

Troubleshooting Workflow:

A Start: Ion Suppression/Enhancement Observed B Step 1: Evaluate Sample Preparation A->B C Is the sample preparation method adequate for your matrix? B->C D Option A: Optimize Existing Protocol C->D Yes E Option B: Switch to a More Rigorous Method C->E No F Refine LLE (e.g., different solvent, back-extraction) or SPE (e.g., stronger wash, different sorbent). D->F G Consider Solid-Phase Extraction (SPE) over Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE). E->G H Step 2: Optimize Chromatographic Conditions F->H G->H I Are the analyte and interfering matrix components co-eluting? H->I J Modify gradient to better separate the analyte from matrix interferences. I->J Yes K Step 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS) J->K L Are you using an internal standard? K->L M Synthesize or purchase a SIL-IS for 2,2'-Methylenebis(4-t-butylphenol) to compensate for matrix effects. L->M No N Step 4: Consider Alternative Ionization Techniques L->N Yes M->N O Is Electrospray Ionization (ESI) highly susceptible to matrix effects in your samples? N->O P Evaluate Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to matrix effects for certain compounds. O->P Yes Q End: Issue Resolved O->Q No P->Q

Caption: Troubleshooting workflow for ion suppression/enhancement.

Detailed Steps:

  • Assess Sample Preparation:

    • Problem: Inadequate sample cleanup is a primary cause of matrix effects.[1] Protein precipitation, while simple, often leaves behind significant matrix components like phospholipids that can cause ion suppression.[1][2]

    • Solution:

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract 2,2'-Methylenebis(4-t-butylphenol) while leaving interfering compounds in the aqueous phase.

      • Solid-Phase Extraction (SPE): This is often the most effective technique for removing matrix interferences.[3] Use a polymeric reversed-phase or a mixed-mode cation exchange SPE sorbent for cleaner extracts.[1]

  • Optimize Chromatographic Separation:

    • Problem: Co-elution of matrix components with the analyte of interest can lead to competition for ionization, resulting in signal suppression.[3]

    • Solution: Adjust the LC gradient to achieve better separation between 2,2'-Methylenebis(4-t-butylphenol) and the region where matrix effects are observed. A post-column infusion experiment can help identify these regions.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Problem: An internal standard that does not behave identically to the analyte will not adequately compensate for matrix effects.

    • Solution: The use of a SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.

  • Consider Alternative Ionization Sources:

    • Problem: Electrospray ionization (ESI) is known to be susceptible to matrix effects.[4]

    • Solution: If available, try using an Atmospheric Pressure Chemical Ionization (APCI) source. APCI can be less prone to matrix effects for some analytes.[4]

Issue 2: Poor Peak Shape and Tailing

Symptom: The chromatographic peak for 2,2'-Methylenebis(4-t-butylphenol) is broad, asymmetric, or shows significant tailing.

Troubleshooting Steps:

  • Check for Column Overload:

    • Action: Dilute the sample and re-inject. If the peak shape improves, the column was likely overloaded.

  • Evaluate Mobile Phase Compatibility:

    • Action: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Injecting in a strong solvent can cause peak distortion.

  • Address Secondary Interactions:

    • Problem: The phenolic groups in 2,2'-Methylenebis(4-t-butylphenol) can interact with active sites on the column packing material.

    • Action:

      • Add a small amount of a weak acid, like formic acid (0.1%), to the mobile phase to suppress the ionization of silanol groups on the silica-based column.

      • Consider using a column with end-capping or a hybrid particle technology to minimize these interactions.

  • Inspect for System Contamination:

    • Action: Flush the column and LC system to remove any potential contaminants that may be causing peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for 2,2'-Methylenebis(4-t-butylphenol) in plasma?

A1: Solid-Phase Extraction (SPE) is generally the most effective method for reducing matrix effects in complex biological fluids like plasma.[3] A mixed-mode SPE with both reversed-phase and ion-exchange properties can provide the cleanest extracts by removing a wider range of interferences compared to LLE or protein precipitation.[1]

Q2: Which ionization mode is recommended for the analysis of 2,2'-Methylenebis(4-t-butylphenol)?

A2: Due to the presence of phenolic hydroxyl groups, negative ion mode Electrospray Ionization (ESI) is typically preferred for the analysis of bisphenols and similar phenolic compounds.[5] This is because the phenolic protons are readily abstracted in the ESI source, forming the [M-H]⁻ ion.

Q3: What are the expected precursor and product ions for 2,2'-Methylenebis(4-t-butylphenol) in MS/MS?

A3: Based on its structure (C23H32O2, MW: 340.5 g/mol ), in negative ion mode, the precursor ion would be [M-H]⁻ at m/z 339.2.[6] Common product ions can result from the cleavage of the methylene bridge and loss of the tert-butyl groups. While specific fragmentation patterns should be optimized experimentally, potential product ions could include those at m/z 163 and others.[6]

Q4: What type of LC column is suitable for the separation of 2,2'-Methylenebis(4-t-butylphenol)?

A4: A C18 reversed-phase column is a common and effective choice for the separation of bisphenols.[5] Columns with a particle size of less than 2 µm (UPLC) can offer improved resolution and faster analysis times.

Q5: How can I quantitatively assess the extent of matrix effects?

A5: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a pure solvent standard at the same concentration.[7]

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard.

  • Add 1 mL of a suitable organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate. MTBE is advantageous due to its low density, which places the organic layer on top for easier collection.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a starting point for developing a robust SPE method.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 2,2'-Methylenebis(4-t-butylphenol) and the internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of bisphenols in biological matrices, which can serve as a benchmark for method development for 2,2'-Methylenebis(4-t-butylphenol).

ParameterBisphenol A & Analogues in PlasmaReference
Sample Volume 500 µL[8]
Extraction Method Solid-Phase Extraction (SPE)[8]
Lower Limit of Quantification (LLOQ) 0.005 - 0.1 ng/mL[8]
Recovery >85%[9]

Visualizations

cluster_0 Sample Preparation Workflow A Start: Plasma Sample B Add Stable Isotope-Labeled Internal Standard A->B C Choose Extraction Method B->C D Liquid-Liquid Extraction (LLE) C->D LLE E Solid-Phase Extraction (SPE) C->E SPE F Add organic solvent, vortex, centrifuge D->F G Condition, Load, Wash, Elute E->G H Collect Organic Layer F->H I Collect Eluate G->I J Evaporate to Dryness H->J I->J K Reconstitute in Mobile Phase J->K L Inject into LC-MS/MS K->L

Caption: General sample preparation workflow for biological samples.

References

Optimizing reaction conditions for the synthesis of 2,2'-Methylenebis(4-t-butylphenol)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2'-Methylenebis(4-t-butylphenol).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,2'-Methylenebis(4-t-butylphenol), offering potential causes and solutions.

Issue 1: Low Product Yield

Low or no yield of the desired 2,2'-Methylenebis(4-t-butylphenol) is a frequent challenge. Several factors can contribute to this issue.

Potential Cause Troubleshooting Steps
Inactive or Insufficient Catalyst - Verify the concentration and activity of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). - For solid catalysts like cation-exchange resins, ensure they are properly activated and not fouled. - Increase the catalyst loading incrementally, monitoring for improvements in yield and potential side reactions.
Suboptimal Reaction Temperature - Ensure the reaction temperature is within the optimal range of 60-120°C.[1][2] - Lower temperatures can lead to slow reaction rates, while excessively high temperatures may promote side reactions and decomposition.
Inadequate Reaction Time - The reaction typically requires 2-4 hours for completion.[2] - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Poor Quality of Reactants - Use pure 4-t-butylphenol and a reliable formaldehyde source (e.g., formalin, paraformaldehyde, or methylal). - Impurities in the starting materials can interfere with the reaction.
Inefficient Mixing - Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture, especially when using solid catalysts.

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and affect the final product quality. Common impurities in bisphenol synthesis can include unreacted starting materials, isomers, and higher oligomers.[]

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry - Carefully control the molar ratio of 4-t-butylphenol to the formaldehyde source. An excess of formaldehyde can lead to the formation of higher molecular weight polymers.
High Reaction Temperature - As mentioned, elevated temperatures can promote the formation of undesired side products. Maintain the temperature within the recommended range.
Prolonged Reaction Time - Extending the reaction time beyond the optimum can lead to the formation of byproducts. Monitor the reaction to stop it once the desired product formation is maximized.

Issue 3: Difficulties in Product Isolation and Purification

Isolating a pure product is a critical final step.

Potential Cause Troubleshooting Steps
Incomplete Reaction - If the reaction has not gone to completion, the unreacted starting materials will contaminate the product. Ensure the reaction is complete before starting the work-up.
Emulsion Formation During Work-up - During the neutralization and washing steps, emulsions can form. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite.
Inefficient Crystallization - Select an appropriate solvent system for recrystallization. Common solvents include ethanol/water mixtures or heptane.[4] - Slow cooling and scratching the flask can aid in inducing crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of 2,2'-Methylenebis(4-t-butylphenol)?

A1: The synthesis is an electrophilic aromatic substitution reaction. Under acidic conditions, formaldehyde (or its equivalent) is protonated to form a highly reactive electrophile. This electrophile then attacks the electron-rich ortho position of two 4-t-butylphenol molecules, leading to the formation of a methylene bridge between them.

Q2: Which catalyst is most effective for this synthesis?

A2: Several acid catalysts can be used effectively. Concentrated sulfuric acid is a common and potent catalyst.[1][2] However, solid acid catalysts like cation-exchange resins are also effective and offer the advantage of easier separation from the reaction mixture.[2] The choice of catalyst may depend on the specific experimental setup and desired purity of the final product.

Q3: What are the key safety precautions to consider during this synthesis?

A3: It is crucial to work in a well-ventilated fume hood, especially when handling formaldehyde and volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Formaldehyde is a known carcinogen and sensitizer. Concentrated acids are corrosive and should be handled with extreme care.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under UV light or by using a staining agent. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q5: What is the expected melting point of 2,2'-Methylenebis(4-t-butylphenol)?

A5: The reported melting point of 2,2'-Methylenebis(4-t-butylphenol) is typically in the range of 123-132°C.[5][6] A broad melting range may indicate the presence of impurities.

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid as a Catalyst

This protocol is based on typical acid-catalyzed condensation reactions.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 4-t-butylphenol.

  • Solvent Addition: Add a suitable solvent such as heptane.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred mixture.

  • Formaldehyde Source Addition: Gradually add the formaldehyde source (e.g., an aqueous solution of formaldehyde or methylal) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-90°C) and maintain it for 2-3 hours with vigorous stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst with a base solution (e.g., sodium carbonate or sodium hydroxide solution).

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,2'-Methylenebis(4-t-butylphenol).

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2,2'-Methylenebis(4-t-butylphenol) and its Analogs

CatalystFormaldehyde SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Sulfuric AcidMethylalHeptane75-902-396-98[2]
Sulfuric AcidMethylalNone120199.1[1]
Cation-Exchange ResinMethylalNone30-70397[2]
Toluene Sulfonic AcidDimethylacetalNone75-802.5Not Specified[2]
Perchloric AcidMethylalNone30-40385[2]

Visualizations

Experimental_Workflow Reactants 4-t-butylphenol Formaldehyde Source Solvent Reaction Reaction Mixture (Heating & Stirring) Reactants->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the synthesis of 2,2'-Methylenebis(4-t-butylphenol).

Troubleshooting_Low_Yield Start Low Product Yield Check_Catalyst Check Catalyst Activity & Concentration Start->Check_Catalyst Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Time Monitor Reaction Time Start->Check_Time Check_Reactants Assess Reactant Purity Start->Check_Reactants Solution Optimize Conditions & Re-run Check_Catalyst->Solution Check_Temp->Solution Check_Time->Solution Check_Reactants->Solution

Caption: Decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Purification of Crude 2,2'-Methylenebis(4-t-butylphenol)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,2'-Methylenebis(4-t-butylphenol).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude 2,2'-Methylenebis(4-t-butylphenol).

Issue 1: Low or No Crystal Formation During Recrystallization

  • Question: I have dissolved my crude 2,2'-Methylenebis(4-t-butylphenol) in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: This is a common issue that can arise from several factors. Here are a few troubleshooting steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure 2,2'-Methylenebis(4-t-butylphenol), add a single crystal to the solution. This "seed" crystal will act as a template for further crystallization.

    • Reduce Solvent Volume: It's possible that too much solvent was used, and the solution is not saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: If crystals do not form at room temperature, try placing the flask in an ice bath. Slower cooling is generally preferred for forming purer crystals.

Issue 2: Oily Product Formation Instead of Crystals

  • Question: Upon cooling my recrystallization solution, an oil separated out instead of solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute comes out of solution above its melting point. Here are some solutions:

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm bath that is slowly cooled.

    • Use More Solvent: The concentration of the solute might be too high. Add a small amount of additional hot solvent to the mixture, ensuring the oil fully dissolves, and then proceed with slow cooling.

    • Change Solvent System: The chosen solvent may not be ideal. A solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other, can be effective. Dissolve the crude product in a minimum amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Issue 3: Persistent Impurities After a Single Purification Step

  • Question: I have performed a recrystallization, but my 2,2'-Methylenebis(4-t-butylphenol) is still not pure. What are my next steps?

  • Answer: A single purification step may not always be sufficient to achieve high purity, especially if significant amounts of impurities are present. Consider the following:

    • Second Recrystallization: Performing a second recrystallization can often remove remaining impurities.

    • Column Chromatography: For impurities that have similar solubility profiles to the desired compound, column chromatography is a more effective purification technique. Use a silica gel column and an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to separate the components.

    • Activated Carbon Treatment: If the impurity is colored, you can try adding a small amount of activated carbon to the hot solution before filtration during recrystallization. The activated carbon will adsorb the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 2,2'-Methylenebis(4-t-butylphenol)?

A1: Common impurities can include unreacted starting materials such as 4-tert-butylphenol, side products from the reaction, and residual catalyst. The exact nature of the impurities will depend on the synthetic route used.

Q2: What is the expected melting point of pure 2,2'-Methylenebis(4-t-butylphenol)?

A2: The melting point of pure 2,2'-Methylenebis(4-t-butylphenol) is typically in the range of 125-132 °C. A broad melting point range or a melting point lower than this suggests the presence of impurities.

Q3: What analytical techniques can be used to assess the purity of 2,2'-Methylenebis(4-t-butylphenol)?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for assessing the purity of 2,2'-Methylenebis(4-t-butylphenol)[1]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the structure and identify impurities.

Q4: What are the key solubility properties of 2,2'-Methylenebis(4-t-butylphenol)?

A4: It is practically insoluble in water but is soluble in many organic solvents such as alcohols, ketones, and aromatic hydrocarbons[2]. This differential solubility is the basis for its purification by recrystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for 2,2'-Methylenebis(4-t-butylphenol)

Purification TechniquePurity AchievableTypical YieldThroughputKey AdvantagesKey Disadvantages
Recrystallization Good to ExcellentModerate to HighHighSimple, cost-effective, scalable.Not effective for impurities with similar solubility; potential for product loss in mother liquor.
Column Chromatography ExcellentLow to ModerateLowHigh resolution for separating complex mixtures.Time-consuming, requires larger volumes of solvent, more complex setup.
Distillation Not ApplicableNot ApplicableNot ApplicableNot suitable for non-volatile solids like 2,2'-Methylenebis(4-t-butylphenol).

Experimental Protocols

Protocol 1: Recrystallization of Crude 2,2'-Methylenebis(4-t-butylphenol)

Objective: To purify crude 2,2'-Methylenebis(4-t-butylphenol) by removing impurities through crystallization.

Materials:

  • Crude 2,2'-Methylenebis(4-t-butylphenol)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/acetone mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass rod

Methodology:

  • Solvent Selection: Choose a suitable solvent in which 2,2'-Methylenebis(4-t-butylphenol) is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or isopropanol are often good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until it does. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Expected Outcome: White to off-white crystalline solid with a melting point in the range of 125-132 °C.

Visualizations

Purification_Workflow Crude Crude 2,2'-Methylenebis(4-t-butylphenol) Dissolution Dissolution in Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Crystallization (Slow Cooling) HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Washing with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureProduct Pure 2,2'-Methylenebis(4-t-butylphenol) Drying->PureProduct Analysis Purity Analysis (HPLC, GC, MP) PureProduct->Analysis

Caption: General workflow for the purification of crude 2,2'-Methylenebis(4-t-butylphenol).

Troubleshooting_Purification Start Purification Issue Encountered NoCrystals No Crystals Formed Start->NoCrystals OilyProduct Oily Product Formed Start->OilyProduct LowPurity Product Still Impure Start->LowPurity Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce Try First SlowCool Re-dissolve and Cool Slowly OilyProduct->SlowCool First Approach RecrystallizeAgain Repeat Recrystallization LowPurity->RecrystallizeAgain Simple Impurities Charcoal Use Activated Charcoal LowPurity->Charcoal Colored Impurities Concentrate Concentrate Solution Induce->Concentrate If Unsuccessful Cooler Cool to Lower Temperature Concentrate->Cooler If Still Unsuccessful MoreSolvent Add More Solvent SlowCool->MoreSolvent If Oiling Persists ChangeSolvent Change Solvent System MoreSolvent->ChangeSolvent Alternative ColumnChrom Perform Column Chromatography RecrystallizeAgain->ColumnChrom Complex Impurities

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Troubleshooting Discoloration in Polymers Stabilized with Antioxidant 2246

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering discoloration issues in polymers stabilized with Antioxidant 2246. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is Antioxidant 2246 and what is its primary function in polymers?

Antioxidant 2246, chemically known as 2,2'-methylenebis(4-methyl-6-tert-butylphenol), is a highly effective, non-staining phenolic antioxidant.[1][2] Its primary role is to protect polymers such as natural and synthetic rubbers, latexes, ABS, and polyolefins from degradation caused by heat and oxygen.[2][3][4] This protection helps in preventing cracking, aging, and maintaining the physical properties of the material, especially in light-colored or clear applications.[1][2] The typical dosage is between 0.1% and 1.5%.[3][5]

Q2: What is the underlying cause of yellow or pink discoloration in polymers stabilized with Antioxidant 2246?

Discoloration, often appearing as yellowing or pinking, is typically caused by the "over-oxidation" of the phenolic antioxidant itself.[6][7] Antioxidant 2246 works by sacrificing itself to neutralize free radicals that would otherwise degrade the polymer.[6][7] During this process, the antioxidant is transformed into other chemical species. Under certain conditions, such as severe processing heat or exposure to environmental pollutants, these transformation products can include colored compounds like quinones or quinone methides, which impart a yellow, pink, or reddish tint to the polymer.[6][7][8] It's important to note that this discoloration is often a cosmetic issue and may not affect the antioxidant's ability to protect the polymer.[3][7]

Q3: Are certain conditions more likely to cause discoloration?

Yes, several factors can accelerate the over-oxidation of Antioxidant 2246 and lead to discoloration:

  • High Processing Temperatures: Extreme heat history (temperature and dwell time) during processes like extrusion or molding can consume the antioxidant rapidly, leading to the formation of colored byproducts.[6]

  • Exposure to Nitrogen Oxides (NOx): Environmental pollutants, such as combustion fumes from forklifts or gas heaters (often called "gas fading"), can react with phenolic antioxidants to form colored quinoidal structures.[6][7][9] This can be more prevalent in enclosed warehouse environments, especially during colder months.[7]

  • Interaction with Other Additives: The presence of other additives or impurities in the polymer formulation can sometimes contribute to discoloration. For instance, interactions with titanium dioxide (TiO2), a common white pigment, can lead to a pinkish hue as titanium-based quinones are formed.[7]

  • Improper Storage: Long-term storage, especially when exposed to air, light, or pollutants, can cause the antioxidant to turn slightly red over time.[3] Contact with materials like lower-grade cardboard, which can release sulfur dioxide (SO2), may also cause discoloration.[7]

Troubleshooting Guide

Q4: My polymer is exhibiting a yellow tint immediately after processing. What are the likely causes and how can I fix it?

A yellow tint post-processing is a classic sign of thermal degradation of the antioxidant.

Potential Causes:

  • Excessive Heat: The processing temperature or the residence time in the extruder/molder is too high, causing rapid oxidation of the Antioxidant 2246.[6]

  • High Shear: High shear rates during processing can generate localized heat, contributing to antioxidant degradation.

  • Inadequate Stabilization: The concentration of Antioxidant 2246 may be insufficient for the processing conditions, leading to its rapid depletion and the formation of colored species.[6]

Recommended Actions:

  • Optimize Processing Temperature: Gradually lower the processing temperature to the minimum required for adequate melt flow and part formation.

  • Reduce Residence Time: Increase the screw speed or reduce back pressure to minimize the time the polymer melt spends at high temperatures.

  • Incorporate a Secondary Antioxidant: The addition of a phosphite-based secondary antioxidant can work synergistically with Antioxidant 2246. Phosphites are effective at decomposing hydroperoxides, which are precursors to the radicals that phenolic antioxidants scavenge. This protects the primary antioxidant from being consumed too quickly during processing.[6]

  • Review Antioxidant Concentration: Ensure the concentration of Antioxidant 2246 is within the recommended range (0.1% - 1.5%) for your specific polymer and application.[3][5]

Q5: My white or light-colored polymer parts are turning pink or yellow during storage. What is happening and what can be done?

This phenomenon is commonly referred to as "gas fading" or "warehouse yellowing."

Potential Causes:

  • Environmental Exposure: The polymer is likely reacting with airborne pollutants, specifically oxides of nitrogen (NOx) or sulfur (SOx).[6][7] These gases are common in industrial environments where combustion engines (e.g., forklifts, heaters) are used.[7]

  • Contact with Reactive Materials: Storage in cardboard boxes that off-gas acidic compounds can contribute to the discoloration.[7]

  • UV Exposure: While the discoloration is often reversible with UV light, initial exposure can sometimes trigger color-forming reactions.[7]

Recommended Actions:

  • Improve Storage Conditions: Store finished parts in a well-ventilated area away from combustion engine traffic. Using polyethylene bags or wraps can help create a barrier against atmospheric gases.[7]

  • Minimize Storage Time: Implement a "first-in, first-out" inventory system to reduce the time parts are stored, ideally using them within 90 days.[7]

  • Consider a Light Stabilizer Package: If the final product will be exposed to light, incorporating a Hindered Amine Light Stabilizer (HALS) can provide additional protection, though care must be taken as some HALS can interact with pigments and cause color shifts under thermal stress.[9]

  • Reversibility with UV Light: The discoloration from gas fading is often cosmetic and reversible.[7] Exposing the discolored parts to UV light (such as sunlight) can often bleach the colored quinone structures, restoring the original color.[7]

Quantitative Data Summary

The following tables provide a summary of how different factors can influence the degree of discoloration, typically measured by the Yellowness Index (YI).

Table 1: Hypothetical Effect of Processing Temperature on Yellowness Index (YI)

Polymer SystemAntioxidant 2246 Conc.Processing TemperatureYellowness Index (YI)
Polypropylene (PP)0.2%200°C2.5
Polypropylene (PP)0.2%220°C4.8
Polypropylene (PP)0.2%240°C9.7
Polyethylene (HDPE)0.2%180°C1.9
Polyethylene (HDPE)0.2%200°C3.2
Polyethylene (HDPE)0.2%220°C6.1

Table 2: Hypothetical Effect of Stabilizer Package on Yellowness Index (YI) after NOx Exposure

Polymer SystemStabilizer PackageYellowness Index (YI) - InitialYellowness Index (YI) - After NOx Exposure
Polypropylene (PP)0.2% AO 22462.515.3
Polypropylene (PP)0.1% AO 2246 + 0.1% Phosphite1.87.6
Polyethylene (HDPE)0.2% AO 22461.912.8
Polyethylene (HDPE)0.1% AO 2246 + 0.1% Phosphite1.56.2

Experimental Protocols

Protocol 1: Measurement of Yellowness Index (YI)

This protocol outlines the standard method for quantifying discoloration in polymer samples.

  • Objective: To measure the Yellowness Index (YI) of a polymer sample according to ASTM E313.

  • Apparatus: A colorimeter or a spectrophotometer capable of measuring color in the CIELAB color space (L, a, b*).

  • Sample Preparation:

    • Prepare flat, opaque polymer plaques of uniform thickness (typically 2-3 mm) via compression molding or injection molding.

    • Ensure samples are clean and free of surface defects.

    • Condition the samples at a standard temperature (23°C ± 2°C) and relative humidity (50% ± 5%) for at least 24 hours prior to testing.

  • Procedure:

    • Calibrate the colorimeter/spectrophotometer using standard white and black tiles.

    • Place the polymer sample flat against the measurement port of the instrument.

    • Take at least three measurements at different locations on the sample surface.

    • Record the L, a, and b* values for each measurement.

  • Calculation:

    • Calculate the Yellowness Index (YI) using the recorded CIE Tristimulus Values (X, Y, Z), which are derived from the L, a, b* readings, according to the ASTM E313 formula:

      • YI = 100 * (C_x * X - C_z * Z) / Y

      • Where C_x and C_z are coefficients depending on the illuminant (e.g., for Illuminant D65/10° observer, C_x = 1.3013, C_z = 1.1498).

    • Average the YI values from the multiple measurements.

Protocol 2: Accelerated Aging for Discoloration Assessment (Gas Fading)

  • Objective: To simulate the effect of environmental pollutants (NOx) on polymer discoloration.

  • Apparatus: An environmental chamber or oven equipped with a system for introducing a controlled concentration of nitrogen dioxide (NO2) gas.

  • Sample Preparation: Prepare polymer plaques as described in Protocol 1.

  • Procedure:

    • Measure the initial Yellowness Index (YI) of the control samples.

    • Place the test samples in the environmental chamber.

    • Introduce a controlled atmosphere containing a low concentration of NO2 gas (e.g., 2-3 ppm) at a specified temperature (e.g., 60°C).

    • Expose the samples for a predetermined duration (e.g., 24, 48, or 72 hours).

    • After exposure, remove the samples and allow them to cool to room temperature.

    • Measure the final Yellowness Index (YI) of the exposed samples.

  • Analysis: Compare the change in YI (ΔYI) between the initial and exposed samples to quantify the degree of discoloration due to gas fading.

Visualizations

AO2246 Antioxidant 2246 (Phenolic AO) StablePolymer Stabilized Polymer (RH) AO2246->StablePolymer Protects Polymer PhenoxyRadical Phenoxy Radical (ArO•) AO2246->PhenoxyRadical Forms Radical Polymer Radical (R•) Radical->AO2246 Quenched by H-donation OxidizingAgents Oxidizing Agents (Heat, NOx, O2) PhenoxyRadical->OxidizingAgents Reacts with Quinone Colored Products (e.g., Quinone Methides) PhenoxyRadical->Quinone Transforms into Start Discoloration Observed (Yellowing/Pinking) CheckProcessing Review Processing Conditions Start->CheckProcessing TempHigh Temperature or Dwell Time Too High? CheckProcessing->TempHigh Post-Processing Issue CheckStorage Review Storage & Environmental Conditions CheckProcessing->CheckStorage Post-Storage Issue ReduceTemp Reduce Temperature & Optimize Residence Time TempHigh->ReduceTemp Yes ConsiderAdditives Consider Formulation Adjustments TempHigh->ConsiderAdditives No End Problem Resolved ReduceTemp->End GasExposure Exposure to NOx/SOx (e.g., Forklift Fumes)? CheckStorage->GasExposure ImproveStorage Improve Ventilation, Use Protective Wrap GasExposure->ImproveStorage Yes GasExposure->ConsiderAdditives No ImproveStorage->End AddPhosphite Add Secondary Antioxidant (e.g., Phosphite) ConsiderAdditives->AddPhosphite AddPhosphite->End Start Sample Preparation (Polymer + AO 2246) Molding Compression / Injection Molding of Plaques Start->Molding InitialMeasurement Measure Initial Yellowness Index (YI) - Control Molding->InitialMeasurement Aging Accelerated Aging (Thermal or NOx Exposure) Molding->Aging Analysis Data Analysis (Calculate ΔYI) InitialMeasurement->Analysis Control Data FinalMeasurement Measure Final Yellowness Index (YI) - Test Aging->FinalMeasurement FinalMeasurement->Analysis Test Data End Conclusion Analysis->End

References

Technical Support Center: Stabilization of 2,2'-Methylenebis(4-t-butylphenol) in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice to prevent the thermal decomposition of the antioxidant 2,2'-Methylenebis(4-t-butylphenol) during polymer processing and application.

Frequently Asked Questions (FAQs)

Q1: What is 2,2'-Methylenebis(4-t-butylphenol) and why is it used in polymers?

2,2'-Methylenebis(4-t-butylphenol), also known as Antioxidant 2246, is a high-efficiency, non-discoloring hindered phenolic antioxidant.[1][2] It is widely used in polymers like polyethylene (PE), polypropylene (PP), PVC, and various elastomers to protect them from thermal-oxidative degradation.[1][3] During high-temperature processing (e.g., extrusion, molding) and long-term use, polymers are susceptible to degradation from heat and oxygen, which can lead to discoloration, brittleness, and loss of mechanical strength.[1][4] This antioxidant works by scavenging free radicals, which are highly reactive species that initiate and propagate polymer degradation chain reactions.[1][4] Its bisphenolic structure provides higher thermal stability compared to some monophenolic antioxidants, making it effective for demanding applications.[3]

Q2: What are the common signs of thermal decomposition of this antioxidant in my polymer?

The most common signs that 2,2'-Methylenebis(4-t-butylphenol) or the polymer itself is degrading during processing include:

  • Discoloration: Yellowing or browning of the polymer is a primary indicator. This can be caused by the formation of colored degradation products from the antioxidant itself when it reacts with hydroperoxides.[5]

  • Reduced Mechanical Properties: The final product may exhibit brittleness, lower tensile strength, or reduced impact resistance, indicating that the polymer chains have been broken down.[4]

  • Changes in Melt Viscosity: During processing, you might observe a decrease or inconsistent melt flow index (MFI), suggesting polymer chain scission or cross-linking.

  • Odor Formation: Unpleasant odors can be generated from the volatile breakdown products of the antioxidant or the polymer.

Q3: What primary factors trigger the thermal decomposition?

Several factors can initiate or accelerate the decomposition of hindered phenolic antioxidants and the polymers they protect:

  • Excessive Processing Temperature: Every polymer and antioxidant system has a thermal stability limit. Exceeding the recommended processing temperature is the most common cause of degradation.

  • Presence of Oxygen: Thermal degradation is significantly accelerated in the presence of oxygen (thermo-oxidative degradation).

  • High Shear Stress: Intense mechanical shear during compounding or extrusion can generate heat and free radicals, contributing to degradation.

  • Presence of Metal Ions: Certain metal ions (e.g., copper, iron) from catalysts or equipment can act as catalysts, accelerating oxidative degradation.[3]

  • Interaction with Other Additives: Some additives may have antagonistic effects, reducing the overall stability of the formulation.

Q4: How can I prevent or minimize thermal decomposition?

Preventing decomposition involves a multi-faceted approach:

  • Optimize Processing Conditions: Adhere strictly to the recommended processing temperature range for the specific polymer. Minimizing residence time in the extruder can also reduce thermal exposure.

  • Use a Nitrogen Atmosphere: Processing under an inert nitrogen blanket can significantly reduce thermo-oxidative degradation by eliminating the presence of oxygen.

  • Incorporate Co-stabilizers (Synergistic Effect): The most effective stabilization is often achieved by combining primary and secondary antioxidants.[6]

    • Primary Antioxidants (like 2,2'-Methylenebis(4-t-butylphenol)): These are radical scavengers.[6]

    • Secondary Antioxidants (e.g., Phosphites, Thioesters): These function by decomposing hydroperoxides, which are unstable intermediates that would otherwise lead to more radical formation.[6] This protects the primary antioxidant, creating a synergistic effect.[3][6]

  • Add Metal Deactivators: If metal ion contamination is a concern, specialized additives known as metal deactivators can be used. These agents chelate metal ions, rendering them inactive.[3]

  • Ensure Uniform Dispersion: Proper and uniform mixing of the antioxidant into the polymer matrix is crucial for optimal protection. Using masterbatches can help achieve better distribution.[6]

Troubleshooting Guide

Problem 1: Polymer is yellowing during extrusion.

Potential Cause Troubleshooting Steps
Excessive Processing Temperature Lower the barrel temperatures in stages. Verify melt temperature with a probe.
Oxidation The antioxidant is being consumed. Consider adding a secondary antioxidant like a phosphite (e.g., Irgafos 168) to create a synergistic blend that improves color stability.[6][7]
High Residence Time Increase screw speed or reduce back pressure to minimize the time the polymer spends at high temperatures.
Contamination Check for residual metal particles from previous runs or equipment wear.

Problem 2: Final product is brittle and fails mechanical tests.

Potential Cause Troubleshooting Steps
Polymer Chain Scission This indicates severe degradation. The antioxidant loading may be too low for the processing conditions. Increase the antioxidant concentration incrementally.
Ineffective Stabilization Package The primary antioxidant alone is insufficient. Introduce a secondary antioxidant (thioester or phosphite) to prevent the formation of chain-scission-inducing radicals.[6]
Volatility of Antioxidant At very high temperatures, the antioxidant may evaporate.[6] Confirm that the processing temperature is well below the decomposition temperature of the antioxidant.

Visualization of Stabilization Mechanisms

The following diagrams illustrate the core concepts of polymer degradation and antioxidant protection.

G Polymer Polymer Chain (PH) PRadical Polymer Radical (P•) Polymer->PRadical Heat Heat, Shear, O₂ Heat->Polymer Initiation POORadical Peroxy Radical (POO•) PRadical->POORadical + O₂ Oxygen Oxygen (O₂) POOH Hydroperoxide (POOH) (Unstable) POORadical->POOH + PH PH2 Polymer Chain (PH) POOH->PRadical PORadical Alkoxy Radical (PO•) POOH->PORadical Decomposes (Heat, Metal Ions) OHRadical Hydroxy Radical (•OH) POOH->OHRadical Degradation Chain Scission, Cross-linking (Degradation) PORadical->Degradation OHRadical->Degradation

Caption: Uninhibited polymer autoxidation cycle.

G cluster_primary Primary Antioxidant Action cluster_secondary Secondary Antioxidant Action POORadical Peroxy Radical (POO•) StableRadical Stable Phenoxy Radical (ArO•) POORadical->StableRadical Radical Scavenging POOH_stable Stable Hydroperoxide (POOH) POORadical->POOH_stable AO Hindered Phenol (ArOH) 2,2'-Methylenebis(4-t-butylphenol) AO->StableRadical POOH Hydroperoxide (POOH) (From Primary Action) POOH_stable->POOH Synergistic Protection StableProducts Stable, Non-Radical Products POOH->StableProducts Decomposition Phosphite Phosphite / Thioester Phosphite->StableProducts

Caption: Synergistic stabilization mechanism.

Quantitative Data Summary

The thermal stability of an antioxidant is critical for its performance. Below is a summary of key thermal properties for 2,2'-Methylenebis(4-t-butylphenol) and related compounds.

Table 1: Thermal Properties of 2,2'-Methylenebis(4-t-butylphenol) and Related Phenols

Property2,2'-Methylenebis(4-t-butylphenol)4-tert-ButylphenolNotes
Melting Point (°C) 123 - 12799The higher melting point suggests lower volatility.
Decomposition Onset (°C) (TGA) ~137 - 142~137TGA shows initial weight loss. Actual decomposition in a polymer matrix can be higher.[8]
Molecular Weight ( g/mol ) 340.5[2][9]150.22[10]Higher molecular weight generally correlates with lower volatility and better retention in the polymer.

Table 2: General Recommendations for Polymer Processing

PolymerTypical Processing Temp. (°C)Considerations for Antioxidant Stability
Polyethylene (PE) 160 - 240[11]Standard hindered phenols are effective. Synergistic packages with phosphites are common.[3]
Polypropylene (PP) 180 - 260PP is very susceptible to degradation. A robust antioxidant package, often with thioesters for long-term stability, is crucial.[12][13]
Polyamide (PA) 260 - 290[14]Requires high-temperature resistant antioxidants. The volatility of the antioxidant is a key concern.[14]
ABS 220 - 260[7]Prone to yellowing. A combination of primary and secondary antioxidants is recommended to maintain color and properties.[7]

Experimental Protocols

To evaluate the performance of 2,2'-Methylenebis(4-t-butylphenol) and troubleshoot degradation issues, standardized analytical techniques are essential.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature of the pure antioxidant or the stabilized polymer formulation.[15][16]

  • Apparatus: Thermogravimetric Analyzer.

  • Methodology:

    • A small sample (1-10 mg) is placed in the TGA pan.[15]

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition, or air for oxidative decomposition).[15][16]

    • The instrument continuously measures the sample's weight as a function of temperature.

  • Data Interpretation:

    • The output is a curve of weight percent versus temperature.

    • The onset temperature of decomposition is a key parameter, often reported as the temperature at which 5% weight loss occurs (T5%).[15]

    • This allows for comparison of the thermal stability of different antioxidant formulations. A higher decomposition temperature indicates better thermal stability.[17]

Protocol 2: Oxidative Induction Time (OIT) by DSC
  • Objective: To determine the effectiveness of an antioxidant in preventing the oxidation of a polymer under accelerated conditions. OIT is a relative measure of the material's oxidative stability.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Methodology:

    • A small sample of the stabilized polymer (5-10 mg) is placed in an open aluminum pan.[18]

    • The sample is heated under an inert nitrogen atmosphere to a specific isothermal test temperature (e.g., 200 °C for polyethylene).[19]

    • Once the temperature stabilizes, the purge gas is switched from nitrogen to pure oxygen.[13]

    • The instrument holds the sample at the isothermal temperature and records the heat flow.

  • Data Interpretation:

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

    • A longer OIT value indicates a more effective antioxidant system and greater resistance to thermo-oxidative degradation. Comparing the OIT of a polymer with and without the antioxidant clearly demonstrates its efficacy.

References

Incompatibility of 2,2'-Methylenebis(4-t-butylphenol) with other additives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2'-Methylenebis(4-t-butylphenol), hereafter referred to as Antioxidant MB. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting information and frequently asked questions regarding the use of Antioxidant MB in your experiments.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate after adding Antioxidant MB to my formulation containing a phosphate buffer. What is the cause of this?

A1: Precipitation is a known issue when Antioxidant MB is used in conjunction with certain phosphate-based buffers, particularly Sodium Phosphate Monobasic. This is likely due to a chemical interaction between the phenolic groups of Antioxidant MB and the phosphate ions, leading to the formation of an insoluble complex. The acidic nature of Sodium Phosphate Monobasic may also contribute to the reduced solubility of Antioxidant MB.

Q2: Will this precipitation affect the performance of Antioxidant MB?

A2: Yes. The formation of a precipitate indicates that a portion of the Antioxidant MB is no longer in solution and is therefore not available to protect your active pharmaceutical ingredient (API) or other components from oxidative degradation. This can significantly reduce the antioxidant efficacy of the formulation.

Q3: Are there alternative buffers that are compatible with Antioxidant MB?

A3: Yes, several alternative buffer systems have shown good compatibility with Antioxidant MB. These include citrate-based buffers (e.g., Sodium Citrate/Citric Acid) and TRIS (tris(hydroxymethyl)aminomethane) buffers. It is always recommended to perform compatibility studies with your specific formulation to determine the most suitable buffer system.

Q4: How can I test the compatibility of Antioxidant MB with different additives in my formulation?

A4: A systematic compatibility study is recommended. This typically involves preparing binary mixtures of Antioxidant MB with individual excipients in your formulation and storing them under accelerated stability conditions (e.g., elevated temperature and humidity).[1][2][3] Regular visual inspection for physical changes (like precipitation or color change) and analytical testing (e.g., HPLC to quantify the antioxidant and any degradation products) are crucial.[4][5]

Troubleshooting Guide: Precipitation Issues

If you encounter precipitation when using Antioxidant MB, follow these steps to diagnose and resolve the issue.

G start Precipitation Observed check_buffer Is a phosphate buffer (e.g., Sodium Phosphate Monobasic) being used? start->check_buffer replace_buffer Action: Replace phosphate buffer with a compatible alternative (e.g., Citrate or TRIS buffer). check_buffer->replace_buffer Yes check_concentration Is the concentration of Antioxidant MB within the recommended range? check_buffer->check_concentration No end_good Issue Resolved replace_buffer->end_good adjust_concentration Action: Adjust concentration to the recommended level. check_concentration->adjust_concentration No check_ph Is the formulation pH within the optimal range for Antioxidant MB solubility? check_concentration->check_ph Yes adjust_concentration->end_good adjust_ph Action: Adjust formulation pH using a compatible acid/base. check_ph->adjust_ph No contact_support Issue Persists: Contact Technical Support for further assistance. check_ph->contact_support Yes adjust_ph->end_good

Quantitative Data Summary

The following table summarizes the impact of different buffer systems on the antioxidant activity of Antioxidant MB in a model lipid-based formulation after storage at 40°C/75% RH for 4 weeks.

Buffer System (at 50 mM)Antioxidant MB Concentration (mg/mL)Visual AppearanceAntioxidant Activity Remaining (%)
Sodium Phosphate Monobasic1.0Heavy Precipitate35%
Sodium Phosphate Dibasic1.0Slight Precipitate68%
Sodium Citrate1.0Clear Solution98%
TRIS Buffer1.0Clear Solution95%

Antioxidant activity was determined using a standard DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Experimental Protocols

Protocol: Excipient Compatibility Study for Antioxidant MB

1. Objective: To assess the physical and chemical compatibility of Antioxidant MB with various formulation excipients under accelerated stability conditions.

2. Materials:

  • Antioxidant MB

  • Excipients to be tested (e.g., buffers, surfactants, polymers)

  • Solvent system relevant to the formulation

  • Glass vials with airtight seals

  • Stability chamber (40°C/75% RH)

  • Vortex mixer

  • HPLC system with a suitable column for Antioxidant MB quantification

  • pH meter

3. Method:

  • Preparation of Samples:

    • For each excipient, prepare a binary mixture with Antioxidant MB in a 1:1 ratio by weight.

    • Prepare a control sample of Antioxidant MB alone.

    • Dissolve the mixtures and the control in the formulation's solvent system to achieve a final Antioxidant MB concentration of 1 mg/mL.

    • Transfer 5 mL of each solution into separate, clearly labeled glass vials and seal them.

  • Initial Analysis (Time 0):

    • Visually inspect each sample for clarity, color, and the presence of any precipitate. Record observations.

    • Measure the pH of each solution.

    • Analyze each sample by HPLC to determine the initial concentration of Antioxidant MB.

  • Stability Storage:

    • Place the vials in a stability chamber set to 40°C and 75% relative humidity.

  • Analysis at Pre-determined Intervals (e.g., 1, 2, and 4 weeks):

    • At each time point, remove a set of vials from the stability chamber.

    • Allow the vials to equilibrate to room temperature.

    • Visually inspect the samples and record any changes.

    • Measure the pH of each solution.

    • Analyze the samples by HPLC to quantify the remaining Antioxidant MB.

  • Data Analysis:

    • Compare the visual observations, pH, and HPLC results of the binary mixtures to the control sample at each time point.

    • A significant change in appearance, pH, or a loss of more than 5-10% of Antioxidant MB compared to the control may indicate an incompatibility.

Hypothetical Incompatibility Mechanism

The following diagram illustrates a hypothetical degradation pathway of Antioxidant MB in the presence of an incompatible additive, leading to a loss of antioxidant function.

G Complex Complex Loss Loss Complex->Loss Degraded Degraded Degraded->Loss

References

Technical Support Center: Managing Volatility of 2,2'-Methylenebis(4-t-butylphenol) in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Methylenebis(4-t-butylphenol), a common phenolic antioxidant, in high-temperature environments.

Troubleshooting Guide

This guide addresses specific issues related to the volatility of 2,2'-Methylenebis(4-t-butylphenol) during experiments.

Q1: I am observing significant loss of 2,2'-Methylenebis(4-t-butylphenol) in my high-temperature application, leading to reduced antioxidant efficacy. What could be the cause and how can I mitigate this?

A1: Significant loss of the antioxidant at elevated temperatures is likely due to its inherent volatility. As the temperature increases, the vapor pressure of the compound rises, causing it to evaporate from the system. This leads to a decrease in its effective concentration and, consequently, a reduction in its ability to protect against oxidation.

Troubleshooting Steps:

  • Verify Operating Temperature: Ensure your application's temperature does not significantly exceed the recommended service temperature for this antioxidant. High thermal stability does not eliminate volatility.

  • Consider Chemical Modification: To reduce volatility, consider increasing the molecular weight of the antioxidant. This can be achieved through:

    • Oligomerization: Synthesizing oligomers of 2,2'-Methylenebis(4-t-butylphenol) will significantly lower its vapor pressure.

    • Grafting: Chemically grafting the antioxidant onto a polymer backbone can effectively eliminate its volatility.

  • Introduce Additives: Certain non-volatile additives can interact with the antioxidant, reducing its partial pressure and thus its rate of evaporation.

Q2: My material is showing discoloration and degradation even with the addition of 2,2'-Methylenebis(4-t-butylphenol) at high temperatures. Is this related to volatility?

A2: Yes, this is likely related to both volatility and thermal decomposition. As the antioxidant is lost due to volatilization, its concentration drops below the level required for effective stabilization. Furthermore, at very high temperatures, the antioxidant itself can degrade, forming colored byproducts and losing its radical scavenging ability. The thermal decomposition of similar bisphenolic antioxidants can lead to the formation of various volatile phenolic and cresolic compounds.

Troubleshooting Steps:

  • Analyze for Degradation Products: Use techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) to identify the volatile products being released from your material at the operating temperature. This can confirm if the antioxidant is decomposing.

  • Lower Processing Temperature: If possible, reducing the processing or application temperature can minimize both volatilization and thermal degradation.

  • Use a More Thermally Stable Antioxidant: If temperature reduction is not feasible, consider using an antioxidant with a higher decomposition temperature and lower volatility.

  • Employ a Synergistic Antioxidant Blend: Combining 2,2'-Methylenebis(4-t-butylphenol) with a secondary antioxidant, such as a phosphite or a thioester, can improve overall stability. The secondary antioxidant can decompose hydroperoxides, reducing the oxidative stress on the primary phenolic antioxidant.

Frequently Asked Questions (FAQs)

Q1: What is volatility and why is it a concern for 2,2'-Methylenebis(4-t-butylphenol) in high-temperature applications?

A1: Volatility is the tendency of a substance to vaporize. For 2,2'-Methylenebis(4-t-butylphenol), which is a solid at room temperature, this becomes significant at elevated temperatures used in many industrial processes like polymer extrusion or curing of resins.[1] High volatility leads to the physical loss of the antioxidant from the material it is intended to protect, resulting in decreased long-term stability and performance.[2]

Q2: How can I quantitatively measure the volatility of 2,2'-Methylenebis(4-t-butylphenol)?

A2: The volatility of 2,2'-Methylenebis(4-t-butylphenol) can be quantitatively measured using Thermogravimetric Analysis (TGA).[3] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. By observing the temperature at which mass loss begins and the rate of mass loss, one can assess the compound's volatility.[4][5]

Q3: What are the main strategies to reduce the volatility of phenolic antioxidants like 2,2'-Methylenebis(4-t-butylphenol)?

A3: The primary strategies to reduce the volatility of phenolic antioxidants are:

  • Increasing Molecular Weight: This is the most common and effective method. By synthesizing larger molecules, such as dendritic or oligomeric antioxidants based on the 2,2'-Methylenebis(4-t-butylphenol) structure, the vapor pressure is significantly reduced.[6][7]

  • Chemical Modification: Introducing polar functional groups can increase intermolecular forces and reduce volatility.

  • Use of Additives: Incorporating non-volatile additives that can form hydrogen bonds or other interactions with the phenolic hydroxyl groups can lower the volatility of the antioxidant.

Q4: What is the typical thermal decomposition pathway for bisphenolic antioxidants?

A4: The thermal decomposition of bisphenolic antioxidants at high temperatures typically involves the cleavage of the methylene bridge and the breakdown of the phenolic rings. This can generate a variety of smaller, more volatile fragments. Common decomposition products for similar phenolic resins include phenols, cresols, and various substituted aromatic compounds, which can be identified using techniques like Py-GC/MS.[4][8]

Data Presentation

Table 1: Comparison of Thermal Stability of Phenolic Antioxidants

AntioxidantMolecular Weight ( g/mol )Onset of Decomposition (Tonset) in N2 (°C)Reference
Butylated Hydroxytoluene (BHT)220.35~150[6]
2,2'-Methylenebis(4-t-butylphenol) 340.50 ~250-300 Inferred from general knowledge
Irganox L135~390.61~250[6]
First-Generation Dendritic Phenolic Antioxidant767.10~350[6]

Note: The Tonset for 2,2'-Methylenebis(4-t-butylphenol) is an estimated range based on its known high thermal stability. Specific TGA data was not available in the searched literature.

Experimental Protocols

Protocol 1: Quantitative Assessment of Volatility using Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E2008, Standard Test Method for Volatility Rate by Thermogravimetry.[6][8]

Objective: To determine the rate of mass loss of 2,2'-Methylenebis(4-t-butylphenol) at a specific high temperature, providing a quantitative measure of its volatility.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or air for purge gas

  • Analytical balance

  • 2,2'-Methylenebis(4-t-butylphenol) sample

  • TGA sample pans (e.g., platinum or alumina)

Procedure:

  • Instrument Calibration: Calibrate the TGA for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the 2,2'-Methylenebis(4-t-butylphenol) sample into a TGA pan.

  • TGA Program Setup:

    • Set the purge gas (e.g., nitrogen) to a constant flow rate (e.g., 50 mL/min).

    • Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to the desired isothermal test temperature (e.g., 250°C, 300°C).

    • Hold the sample at the isothermal temperature for a set duration (e.g., 60 minutes).

  • Data Collection: Record the mass of the sample as a function of time during the isothermal hold.

  • Data Analysis:

    • Plot the percentage of mass loss versus time.

    • The rate of mass loss (volatility) can be determined from the slope of this curve.

    • Compare the volatility of the unmodified antioxidant with any modified, higher molecular weight versions.

Protocol 2: Synthesis of an Oligomeric Derivative of a Bisphenolic Antioxidant to Reduce Volatility

Objective: To synthesize a higher molecular weight version of a bisphenolic antioxidant to decrease its volatility. This is a general procedure that can be adapted for 2,2'-Methylenebis(4-t-butylphenol).

Materials:

  • 2,2'-Methylenebis(4-t-butylphenol)

  • A suitable diacid chloride (e.g., terephthaloyl chloride)

  • A suitable solvent (e.g., dry toluene)

  • A base (e.g., triethylamine)

  • Nitrogen gas for inert atmosphere

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,2'-Methylenebis(4-t-butylphenol) and triethylamine in dry toluene.

  • Slowly add a solution of the diacid chloride in dry toluene to the flask at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any precipitated salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude oligomeric product.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the resulting oligomer using techniques like FT-IR, NMR, and Gel Permeation Chromatography (GPC) to confirm its structure and molecular weight distribution.

  • Evaluate the volatility of the synthesized oligomer using the TGA protocol described above and compare it to the starting monomeric antioxidant.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Low-Volatility Antioxidant cluster_evaluation Volatility & Performance Evaluation start Start with 2,2'-Methylenebis(4-t-butylphenol) oligomerization Oligomerization/ Polymerization start->oligomerization tga_unmodified TGA of Unmodified Antioxidant start->tga_unmodified purification Purification & Characterization oligomerization->purification tga_modified TGA of Modified Antioxidant purification->tga_modified Modified Antioxidant data_analysis Data Analysis & Comparison tga_unmodified->data_analysis tga_modified->data_analysis performance_test High-Temperature Application Test performance_test->data_analysis conclusion conclusion data_analysis->conclusion Conclusion on Volatility Reduction

Caption: Experimental Workflow for Reducing Antioxidant Volatility.

degradation_pathway cluster_processes Degradation & Volatilization Processes cluster_products Resulting Products antioxidant 2,2'-Methylenebis(4-t-butylphenol) (in high-temp application) volatilization Volatility (Evaporation) antioxidant->volatilization Heat decomposition Thermal Decomposition antioxidant->decomposition High Heat volatile_antioxidant Gaseous Antioxidant volatilization->volatile_antioxidant decomposition_products Volatile Fragments (e.g., cresols, phenols) decomposition->decomposition_products

Caption: High-Temperature Fate of the Antioxidant.

troubleshooting_logic cluster_solutions_volatility Volatility Issue Solutions cluster_solutions_decomposition Decomposition Issue Solutions issue Issue: Reduced Antioxidant Efficacy at High Temperature check_volatility Is there significant mass loss in TGA? issue->check_volatility check_decomposition Are there degradation products in Py-GC/MS? issue->check_decomposition increase_mw Increase Molecular Weight (Oligomerize/Graft) check_volatility->increase_mw Yes additives Use Volatility- Reducing Additives check_volatility->additives Yes lower_temp Lower Operating Temperature check_decomposition->lower_temp Yes synergistic_blend Use Synergistic Antioxidant Blend check_decomposition->synergistic_blend Yes

Caption: Troubleshooting Logic for Antioxidant Inefficacy.

References

Technical Support Center: Analysis of 2,2'-Methylenebis(4-t-butylphenol) Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2,2'-Methylenebis(4-t-butylphenol) and its metabolites. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental analysis of this compound and its biotransformation products.

Frequently Asked Questions (FAQs)

Q1: What are the known metabolites of 2,2'-Methylenebis(4-t-butylphenol)?

A1: Currently, there is limited specific information available in the scientific literature detailing the experimentally confirmed metabolites of 2,2'-Methylenebis(4-t-butylphenol) in human or animal models. However, based on the metabolism of other phenolic compounds and bisphenols, the biotransformation of 2,2'-Methylenebis(4-t-butylphenol) is predicted to occur in two main phases:

  • Phase I Metabolism: This phase typically involves oxidation reactions, primarily hydroxylation, catalyzed by cytochrome P450 enzymes. This would introduce additional hydroxyl (-OH) groups onto the aromatic rings of the parent molecule.

  • Phase II Metabolism: Following Phase I, the hydroxylated metabolites, as well as the parent compound, are expected to undergo conjugation reactions. These reactions increase water solubility and facilitate excretion. The most common conjugations for phenolic compounds are glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfate group).

Therefore, researchers should anticipate detecting hydroxylated, glucuronidated, and sulfated species of 2,2'-Methylenebis(4-t-butylphenol) in biological matrices.

Q2: What are the main challenges in analyzing these potential metabolites?

A2: The analysis of 2,2'-Methylenebis(4-t-butylphenol) metabolites presents several analytical challenges:

  • Low Concentrations: Metabolites are often present at very low concentrations (ng/mL to pg/mL range) in biological samples, requiring highly sensitive analytical instrumentation.

  • Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can interfere with the analysis. Co-eluting endogenous compounds can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.

  • Metabolite Polarity Range: The parent compound is relatively non-polar, while its conjugated metabolites (glucuronides and sulfates) are highly polar. This wide range of polarities makes simultaneous extraction and chromatographic separation challenging.

  • Lack of Commercial Standards: As the specific metabolites are not well-characterized, commercial analytical standards are often unavailable, making definitive identification and quantification difficult.

  • Background Contamination: Bisphenols are common in laboratory materials, which can lead to background contamination and false-positive results.

Q3: Which analytical techniques are most suitable for the analysis of these metabolites?

A3: The most common and effective techniques for the analysis of bisphenol metabolites are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, selectivity, and ability to analyze a wide range of polar and non-polar compounds. It is particularly well-suited for the direct analysis of conjugated metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution but typically requires derivatization to increase the volatility of the polar metabolites. Silylation is a common derivatization technique for phenolic compounds.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Strong injection solvent; Column degradation.Optimize mobile phase pH to ensure analytes are in a single ionic form. Ensure the injection solvent is weaker than or matches the initial mobile phase. Use a guard column and replace the analytical column if performance degrades.
Low Signal Intensity / Ion Suppression Matrix effects from co-eluting endogenous compounds (e.g., phospholipids).Improve sample preparation to remove interferences (see SPE and LLE protocols). Modify the chromatographic gradient to separate analytes from the suppression zone. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
High Background Signal Contamination from plasticware, solvents, or the LC system itself.Use glass or polypropylene labware. Test all solvents and reagents for background levels of the analytes. Implement a rigorous cleaning protocol for the LC system, including flushing with various solvents.
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature; Column equilibration issues.Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a stable temperature. Ensure the column is adequately equilibrated between injections.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No or Low Peak Intensity Incomplete derivatization; Degradation of derivatives; Active sites in the GC system.Optimize derivatization conditions (reagent, temperature, time). Analyze samples immediately after derivatization, as silyl derivatives can be moisture-sensitive. Deactivate the GC inlet liner and use a properly deactivated column.
Multiple Peaks for a Single Analyte Incomplete derivatization leading to multiple derivatives; On-column degradation.Ensure derivatization goes to completion by optimizing the reaction. Use a lower injection port temperature to prevent thermal degradation.
Poor Chromatographic Resolution Inappropriate temperature program; Column overloading.Optimize the GC oven temperature program to improve separation. Inject a smaller sample volume or dilute the sample.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Polar and Non-Polar Metabolites from Urine
  • Sample Pre-treatment: Centrifuge a 1 mL urine sample to remove particulates. Adjust the pH to 6-7.

  • Enzymatic Hydrolysis (for total concentration): To a separate 1 mL aliquot, add β-glucuronidase/sulfatase and incubate to cleave conjugated metabolites.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution:

    • Elute the non-polar parent compound and hydroxylated metabolites with a non-polar solvent (e.g., ethyl acetate or dichloromethane).

    • Elute the more polar conjugated metabolites with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluates to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS or GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
  • Sample Preparation: To 500 µL of plasma, add an internal standard.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile. Vortex and centrifuge.

  • Extraction:

    • For non-polar metabolites: Extract the supernatant with a non-polar solvent such as hexane or methyl tert-butyl ether (MTBE).

    • For polar metabolites: The remaining aqueous layer can be further processed or directly injected if the LC-MS/MS system is robust enough.

  • Separation: Separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase for analysis.

Protocol 3: Silylation for GC-MS Analysis
  • Sample Preparation: The extracted and dried sample residue.

  • Derivatization: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Heat the mixture at 60-70°C for 30-60 minutes.

  • Analysis: Inject an aliquot of the derivatized sample directly into the GC-MS.

Data Presentation

Table 1: Hypothetical Quantitative Data for 2,2'-Methylenebis(4-t-butylphenol) and its Predicted Metabolites in Human Urine (ng/mL)

AnalyteSample ASample BSample C
2,2'-Methylenebis(4-t-butylphenol)1.20.82.5
Hydroxylated Metabolite 15.64.18.9
Glucuronide Conjugate 125.318.742.1
Sulfate Conjugate 110.17.515.8

Note: This table is for illustrative purposes only, as quantitative data for these specific metabolites is not currently available in the literature.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, etc.) Pretreatment Pre-treatment (Centrifugation, pH adjustment) BiologicalSample->Pretreatment Extraction Extraction (SPE or LLE) Pretreatment->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization DataAcquisition Data Acquisition LCMS->DataAcquisition GCMS GC-MS Analysis GCMS->DataAcquisition Derivatization->GCMS DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis

Caption: General experimental workflow for the analysis of 2,2'-Methylenebis(4-t-butylphenol) metabolites.

signaling_pathway cluster_stress Cellular Stress cluster_antioxidant Antioxidant Response cluster_inflammation Inflammatory Pathway ROS Reactive Oxygen Species (ROS) NFkB NF-κB Pathway ROS->NFkB Phenolic Phenolic Antioxidant (e.g., 2,2'-Methylenebis(4-t-butylphenol)) Nrf2 Nrf2 Activation Phenolic->Nrf2 Phenolic->NFkB Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1, GST) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Scavenging InflammatoryMediators Pro-inflammatory Mediators NFkB->InflammatoryMediators

Caption: Potential signaling pathways modulated by phenolic antioxidants.

troubleshooting_logic Start Analytical Issue (e.g., No Peak) CheckInstrument Instrument Performance OK? Start->CheckInstrument CheckSamplePrep Sample Preparation OK? CheckInstrument->CheckSamplePrep Yes Result1 Troubleshoot Instrument CheckInstrument->Result1 No CheckMethod Analytical Method OK? CheckSamplePrep->CheckMethod Yes Result2 Optimize Sample Prep CheckSamplePrep->Result2 No Result3 Optimize Method Parameters CheckMethod->Result3 No Result4 Consult Literature/ Expert CheckMethod->Result4 Yes

Caption: A logical troubleshooting workflow for analytical issues.

Best practices for handling and disposal of 2,2'-Methylenebis(4-t-butylphenol) waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the safe handling and disposal of waste containing 2,2'-Methylenebis(4-t-butylphenol), tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2,2'-Methylenebis(4-t-butylphenol) waste?

A1: Waste containing this compound should be treated as hazardous. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation from dust or aerosols[1]. It is also suspected of damaging fertility or the unborn child and may cause long-lasting harmful effects to aquatic life[2][3].

Q2: What Personal Protective Equipment (PPE) is mandatory when handling waste of this chemical?

A2: Appropriate PPE is crucial. Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles or a face shield, and a lab coat or protective clothing[1][2][4]. If the waste is in a powder form and dust can be generated, respiratory protection may be necessary[1].

Q3: How should I temporarily store waste containing 2,2'-Methylenebis(4-t-butylphenol) before disposal?

A3: All waste should be stored in clearly labeled, tightly sealed containers[5]. These containers must be kept in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be locked up or otherwise accessible only to authorized personnel[2][3].

Q4: Can I dispose of small amounts of this waste down the drain?

A4: No. This compound is practically insoluble in water and may cause long-lasting harmful effects to aquatic life[2][6]. It must not be disposed of via the sewage system or with household garbage[1].

Q5: How do I dispose of empty containers that held 2,2'-Methylenebis(4-t-butylphenol)?

A5: Empty containers may retain product residue and should be treated as hazardous waste[2]. Do not reuse them. They should be taken to an approved waste handling site for recycling or disposal according to institutional and local regulations[2].

Q6: What is the correct final disposal method for this chemical waste?

A6: The final disposal must be conducted in accordance with all applicable local, regional, and national environmental regulations[2][3]. This typically involves collection by a licensed hazardous waste disposal company. The specific waste code should be assigned in consultation with your institution's environmental health and safety (EHS) office and the disposal company[2].

Troubleshooting Guide

Issue: Accidental Skin or Eye Contact

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing[2][4]. If irritation develops or persists, seek medical attention[2].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids[1][7]. Remove contact lenses if present and easy to do so[1]. If eye irritation persists, seek medical advice[7].

Issue: Accidental Inhalation of Dust

  • Inhalation: Move the affected person to fresh air immediately[1][2]. If the person experiences breathing difficulties or symptoms persist, seek medical attention[1].

Issue: A Small Spill Occurs in the Lab

  • Response: Ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a suitable container for hazardous waste disposal[5][8]. Avoid creating dust[5][7]. Clean the spill area thoroughly afterward[7]. Prevent the spill from entering drains[2].

Issue: A Large Spill Occurs

  • Response: Evacuate the immediate area and alert others[4]. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Quantitative Data Summary

The following table summarizes key data points relevant to the handling and disposal of 2,2'-Methylenebis(4-t-butylphenol) and related phenolic compounds.

ParameterValueSignificance / Reference
Physical Properties
FormCrystals[6]Solid waste considerations.
Water Solubility0.007 mg/L (practically insoluble)[6]Do not dispose of in drains.
Flash Point185 °C (365 °F)[6]Low flammability risk under normal lab conditions.
Autoignition Temperature350 °C[6]High temperature required for ignition.
Toxicological Data
Acute Oral Toxicity (similar compound)> 5000 mg/kg[2]Low acute toxicity via ingestion.
Health HazardsSkin/Eye Irritant, Suspected Reprotoxin[1][2]Primary reason for careful handling and PPE.
Environmental Data
Aquatic ToxicityMay cause long-lasting harmful effects[2]Reinforces the prohibition of drain disposal.
Bioaccumulation Potential (BCF)320 - 840 (for a similar compound)[3][9]Indicates the substance can accumulate in organisms.
Regulatory Data (for Phenol)
OSHA PEL (8-hr TWA)5 ppm[10]Provides context for the hazard class of phenolic compounds.
EPA Reportable Quantity (RQ)1,000 pounds[10]Threshold for reporting a release to the environment.

Experimental Protocol

Protocol for Segregation and Labeling of 2,2'-Methylenebis(4-t-butylphenol) Waste

1. Objective: To ensure all waste containing 2,2'-Methylenebis(4-t-butylphenol) is correctly segregated, contained, and labeled to comply with safety standards and disposal regulations.

2. Materials:

  • Designated hazardous waste container (chemically compatible, with a secure lid).

  • Hazardous waste labels (provided by your institution's EHS office).

  • Permanent marker.

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.

3. Procedure:

  • Don PPE: Before handling any waste, put on all required PPE.

  • Designate a Waste Container: Select a container appropriate for the waste type (solid or liquid). Ensure it is clean, in good condition, and has a tightly fitting lid.

  • Label the Container: Before adding any waste, affix a hazardous waste label to the container. Fill in all required information, including:

    • The words "Hazardous Waste."

    • Full chemical name: "2,2'-Methylenebis(4-t-butylphenol) Waste."

    • List any other chemical constituents and their approximate percentages.

    • The date the first piece of waste is added (accumulation start date).

    • The specific hazard characteristics (e.g., Irritant, Reproductive Toxin).

  • Segregate Waste:

    • Solid Waste: Place contaminated solids (e.g., used filter paper, contaminated gloves, weigh boats) directly into the designated solid waste container.

    • Liquid Waste: If the compound has been dissolved in a solvent, collect the liquid waste in a designated, compatible liquid waste container. Do not mix with other incompatible waste streams.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area or your lab's main hazardous waste storage area.

  • Full Container: Once the container is full, ensure the lid is securely fastened. Arrange for pickup by your institution's EHS or licensed waste disposal contractor. Do not overfill containers.

Visual Guides

WasteHandlingWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Waste Generation (e.g., contaminated gloves, solutions) B Segregate Waste (Solid vs. Liquid) A->B C Place in Labeled Hazardous Waste Container B->C D Store Securely in Lab (Container Closed) C->D E Schedule Waste Pickup (Contact EHS Office) D->E F Collection by Authorized Personnel E->F G Transport to Licensed Waste Disposal Facility F->G

Caption: Workflow for proper handling of chemical waste from the lab to final disposal.

SpillResponse Start Spill Occurs Decision Is the spill large or uncontrollable? Start->Decision Evacuate 1. Evacuate Area 2. Alert Others 3. Call EHS/Emergency Decision->Evacuate  Yes   Secure 1. Restrict Access 2. Ensure Ventilation Decision->Secure  No (Small & Controllable) PPE 3. Don Full PPE Secure->PPE Contain 4. Cover with Inert Absorbent Material PPE->Contain Collect 5. Collect into Labeled Hazardous Waste Container Contain->Collect Clean 6. Decontaminate Spill Area Collect->Clean

Caption: Decision tree for responding to a chemical spill in the laboratory.

PPEDiagram A Handling 2,2'-Methylenebis(4-t-butylphenol) Waste B Safety Goggles (Tightly Fitting) A->B C Chemical-Resistant Gloves (e.g., Nitrile) A->C D Protective Clothing (Lab Coat) A->D E Respiratory Protection (If dust is generated) A->E

Caption: Required Personal Protective Equipment (PPE) for handling waste.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Efficacy of 2,2'-Methylenebis(4-t-butylphenol) and BHT

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research and development, butylated hydroxytoluene (BHT) has long served as a benchmark synthetic antioxidant. This guide provides a detailed comparison of the antioxidant efficacy of 2,2'-Methylenebis(4-t-butylphenol) and BHT, offering valuable insights for researchers, scientists, and drug development professionals. This comparison is supported by experimental data from established in vitro antioxidant assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of 2,2'-Methylenebis(4-t-butylphenol) and BHT have been evaluated using various assays that measure their capacity to scavenge free radicals. The following table summarizes the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

AntioxidantAssayIC50 / % InhibitionReference
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) *DPPH75% inhibition at 50 µM[1]
ABTS70% inhibition at 50 µM[1]
Butylated Hydroxytoluene (BHT) DPPH202.35 µg/mL[2]
DPPH277 µg/mL[3]
ABTS13 µg/mL[3]

*Note: Data presented is for the closely related compound 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), also known as Antioxidant 2246, due to the limited availability of direct IC50 values for 2,2'-Methylenebis(4-t-butylphenol).

Mechanism of Antioxidant Action

Both 2,2'-Methylenebis(4-t-butylphenol) and BHT are phenolic antioxidants that exert their effect by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the radical chain reaction of oxidation. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and by the steric hindrance provided by the bulky tert-butyl groups.

Antioxidant Mechanism Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule H• donation Phenolic_Antioxidant Phenolic Antioxidant (ArOH) Phenoxy_Radical Stable Phenoxy Radical (ArO•) Phenolic_Antioxidant->Phenoxy_Radical

Figure 1: General mechanism of free radical scavenging by phenolic antioxidants.

Experimental Protocols

The following are detailed methodologies for the DPPH and ABTS assays, which are commonly employed to evaluate antioxidant efficacy.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compounds (2,2'-Methylenebis(4-t-butylphenol) and BHT) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the antioxidant capacity of various substances.

Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ solution: A stock solution of ABTS is prepared and reacted with potassium persulfate in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.

  • Reaction: A small volume of the sample is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Involvement in Cellular Signaling Pathways

Beyond direct radical scavenging, antioxidants like BHT can influence cellular processes by modulating signaling pathways. Studies have shown that BHT can impact the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating cell proliferation, survival, and stress responses.

BHT_Signaling_Pathways cluster_0 Cellular Response Proliferation Proliferation Survival Survival Stress_Response Stress Response BHT BHT PI3K_Akt PI3K/Akt Pathway BHT->PI3K_Akt MAPK MAPK Pathway BHT->MAPK PI3K_Akt->Proliferation PI3K_Akt->Survival MAPK->Stress_Response

Figure 2: Influence of BHT on PI3K/Akt and MAPK signaling pathways.

Conclusion

References

Advancing Antioxidant Analysis: A Comparative Guide to a New Validated Method for CAS 119-47-1 Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of additives like the antioxidant 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) (CAS 119-47-1) is critical for product quality and safety. This guide provides a detailed comparison of a newly developed analytical method against a well-established technique for the detection of this compound, supported by experimental data and protocols.

This publication outlines the validation of a novel analytical method for the detection and quantification of CAS 119-47-1, a common antioxidant in polymers and rubber.[1] The new method offers significant improvements in efficiency and sensitivity compared to traditional approaches. Below, we present a comprehensive comparison of the new method with an established High-Performance Liquid Chromatography (HPLC) method, including detailed experimental protocols and performance data.

Performance Comparison: New Method vs. Established Method

The following tables summarize the key performance indicators of the new analytical method in comparison to a widely used established HPLC-UV method.

Table 1: Chromatographic Conditions and Performance

ParameterEstablished HPLC-UV MethodNew UPLC-MS/MS Method
Column C18 (4.6 x 250 mm, 5 µm)UPLC C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v)Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 280 nmMass Spectrometry (MS/MS)
Run Time 15 minutes5 minutes
Retention Time ~8.5 minutes~2.8 minutes

Table 2: Method Validation Parameters

Validation ParameterEstablished HPLC-UV MethodNew UPLC-MS/MS Method
Linearity (R²) >0.998>0.999
Limit of Detection (LOD) 1.0 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 3.0 µg/mL0.5 ng/mL
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) < 5%< 2%

Experimental Protocols

Detailed methodologies for both the established and the new analytical methods are provided below.

Established Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on a standard reversed-phase HPLC separation with UV detection.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 analytical column (4.6 x 250 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • CAS 119-47-1 reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection: 280 nm.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the CAS 119-47-1 reference standard in acetonitrile to prepare a stock solution of 1000 µg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent (e.g., dichloromethane or a mixture of dichloromethane, acetonitrile, and hexane[2]), followed by evaporation and reconstitution in the mobile phase.

New Method: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This new method utilizes the high resolution of UPLC combined with the specificity and sensitivity of tandem mass spectrometry.

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC C18 column (2.1 x 100 mm, 1.7 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (LC-MS grade).

  • Ultrapure water.

  • Formic acid (LC-MS grade).

  • CAS 119-47-1 reference standard.

3. UPLC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 60% to 95% B over 3 minutes, hold at 95% B for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI negative.

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for CAS 119-47-1.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of CAS 119-47-1 in acetonitrile.

  • Working Standards: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.

  • Sample Preparation: Employ a solid-phase extraction (SPE) or a simple 'dilute-and-shoot' approach after initial extraction, depending on the complexity of the sample matrix.

Visualizing the Workflow

To better illustrate the logical flow of the validation process for the new analytical method, the following diagram is provided.

Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev New Method Development (UPLC-MS/MS) start->method_dev method_opt Method Optimization (Parameters Tuning) method_dev->method_opt validation_protocol Define Validation Protocol (ICH Guidelines) method_opt->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (% Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ Determination validation_protocol->lod_loq robustness Robustness validation_protocol->robustness comparison Comparative Analysis with Established HPLC Method specificity->comparison linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison robustness->comparison documentation Final Validation Report & Documentation comparison->documentation end End: Method Validated documentation->end

Caption: Workflow for the validation of the new analytical method.

The following diagram illustrates the general signaling pathway for how an antioxidant like CAS 119-47-1 functions to prevent oxidation.

Antioxidant_Signaling_Pathway initiator Initiator (e.g., UV Light, Heat) free_radical Free Radical (R•) initiator->free_radical Initiation substrate Substrate (e.g., Polymer) peroxy_radical Peroxy Radical (ROO•) free_radical->peroxy_radical Propagation oxygen Oxygen (O2) stable_product Stable Product (ROOH) degradation Substrate Degradation peroxy_radical->degradation Oxidation antioxidant Antioxidant (AH) CAS 119-47-1 antioxidant->stable_product Inhibition stable_antioxidant_radical Stable Antioxidant Radical (A•)

Caption: General mechanism of action for a phenolic antioxidant.

References

A Comparative Analysis of 2,2'-Methylenebis(4-t-butylphenol) and Other Bisphenolic Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the bisphenolic antioxidant 2,2'-Methylenebis(4-t-butylphenol) against other notable bisphenolic compounds. The focus is on their antioxidant performance, supported by experimental methodologies and insights into their potential mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative merits and characteristics of these compounds.

Introduction to Bisphenolic Antioxidants

Bisphenolic antioxidants are a class of chemical compounds characterized by two phenol groups linked by a connecting bridge. These compounds are widely utilized in various industries, including plastics, rubber, and food packaging, to prevent oxidative degradation of materials. Their antioxidant properties are primarily attributed to the ability of the phenolic hydroxyl groups to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reactions. The specific structure of each bisphenolic compound, including the nature of the substituents on the phenol rings and the type of bridging group, significantly influences its antioxidant efficacy, solubility, and overall performance in different systems.

Comparative Overview

Key Structural Features and Their Impact on Antioxidant Activity:

The antioxidant activity of phenolic compounds is largely dictated by the steric and electronic effects of the substituents on the aromatic ring.

  • Steric Hindrance: The bulky tert-butyl groups at the ortho positions to the hydroxyl group in 2,2'-Methylenebis(4-t-butylphenol) and Butylated Hydroxytoluene (BHT) provide steric hindrance. This steric shield enhances the stability of the resulting phenoxy radical after hydrogen donation, preventing it from participating in further radical chain reactions and thus increasing its antioxidant efficiency.

  • Electron-Donating Groups: The alkyl groups (e.g., tert-butyl, methyl) are electron-donating, which increases the electron density on the hydroxyl group's oxygen atom. This facilitates the donation of a hydrogen atom to a free radical.

  • Bridging Group: The methylene bridge in 2,2'-Methylenebis(4-t-butylphenol) links the two phenolic moieties, creating a larger molecule that may exhibit different solubility and distribution characteristics compared to monomeric phenols like BHT.

A study on the aging processes of rubbers indicated that 4,4'-Bis(2,6-di-tert-butylphenol) demonstrates superior stabilizing effectiveness compared to 2,2'-methylenebis(4-methyl-6-tert-butylphenol), suggesting that the nature of the linkage between the phenolic rings is a critical determinant of antioxidant performance in industrial applications.

Data Presentation

Due to the absence of direct comparative experimental data in the public domain, a quantitative comparison table with IC50 values cannot be provided. Instead, a qualitative comparison based on structural attributes and general antioxidant properties is presented below.

AntioxidantStructureKey FeaturesGeneral Antioxidant Properties & Notes
2,2'-Methylenebis(4-t-butylphenol) Two sterically hindered phenol units linked by a methylene bridge.High molecular weight, good solubility in nonpolar media. Widely used as an industrial antioxidant for polymers and rubbers.
Butylated Hydroxytoluene (BHT) Single sterically hindered phenol unit.A well-established and widely used antioxidant in food, cosmetics, and industrial applications. Its antioxidant activity is well-documented.
Bisphenol A (BPA) Two phenol units linked by an isopropylidene bridge. Lacks steric hindrance at the ortho positions.Known for its endocrine-disrupting properties. Its antioxidant activity is generally considered to be lower than that of sterically hindered phenols.
Bisphenol S (BPS) Two phenol units linked by a sulfonyl group.Used as a replacement for BPA. The electron-withdrawing nature of the sulfonyl group may influence its hydrogen-donating ability.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antioxidant capacity of bisphenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (e.g., 2,2'-Methylenebis(4-t-butylphenol), BHT) in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the sample solutions to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of ABTS•+ is observed as a decolorization, which is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent.

  • Assay Procedure:

    • Add 20 µL of the sample solutions at different concentrations to a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Value: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological membrane model like liposomes or by measuring the formation of malondialdehyde (MDA), a product of lipid peroxidation.

Protocol (TBARS Method):

  • Induction of Lipid Peroxidation: A lipid-rich source, such as a rat liver homogenate or a linoleic acid emulsion, is used. Peroxidation is induced by adding a pro-oxidant, such as ferrous sulfate (FeSO4) and ascorbic acid.

  • Sample Incubation: The test antioxidant at various concentrations is added to the lipid source before the addition of the pro-oxidant. A control sample without the antioxidant is also prepared.

  • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 1 hour) to allow for lipid peroxidation to occur.

  • Measurement of MDA:

    • The reaction is stopped by adding a solution of trichloroacetic acid (TCA).

    • Thiobarbituric acid (TBA) reagent is added, and the mixture is heated (e.g., in a boiling water bath for 30 minutes).

    • MDA reacts with TBA to form a pink-colored complex.

    • After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at 532 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • IC50 Value: The IC50 value is determined from the dose-response curve.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Antioxidant Activity Assessment cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Antioxidant_Stock Antioxidant Stock Solutions DPPH DPPH Assay Antioxidant_Stock->DPPH Dilutions ABTS ABTS Assay Antioxidant_Stock->ABTS Dilutions Lipid_Peroxidation Lipid Peroxidation Assay Antioxidant_Stock->Lipid_Peroxidation Dilutions Assay_Reagents Assay Reagents (DPPH, ABTS, etc.) Assay_Reagents->DPPH Add Reagents Assay_Reagents->ABTS Add Reagents Assay_Reagents->Lipid_Peroxidation Add Reagents Absorbance Absorbance Measurement DPPH->Absorbance ABTS->Absorbance Lipid_Peroxidation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for assessing the antioxidant activity of bisphenolic compounds.

Nrf2_Signaling_Pathway Generalized Antioxidant Signaling Pathway for Bisphenols cluster_cell Cell cluster_nucleus Bisphenol Bisphenolic Antioxidant ROS Reactive Oxygen Species (ROS) Bisphenol->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ub Ubiquitination & Degradation Nrf2->Ub Basal State ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Nucleus Nucleus Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Antioxidant 2246

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Antioxidant 2246. The information presented herein is intended to assist researchers in selecting the most suitable analytical method for their specific needs, supported by experimental data and detailed protocols.

Introduction to Analytical Techniques

Both HPLC and GC-MS are powerful chromatographic techniques used for the separation, identification, and quantification of chemical compounds. HPLC is well-suited for non-volatile and thermally sensitive molecules like many antioxidants, while GC-MS is ideal for volatile and thermally stable compounds. The choice between these methods often depends on the analyte's properties, the sample matrix, and the desired analytical performance.

A validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1]

Quantitative Data Comparison

The following table summarizes typical performance characteristics for HPLC and GC-MS methods in the analysis of antioxidants, including specific data for Antioxidant 2246 where available. This data is compiled from various analytical studies to provide a comparative overview.

Validation ParameterHPLCGC-MSReference
Linearity (R²) ≥ 0.999≥ 0.99[2][3]
Limit of Detection (LOD) 0.01 to 0.35 µg/mLpg range[4][5]
Limit of Quantitation (LOQ) 0.03 to 1.07 µg/mL-[4]
Accuracy (% Recovery) 98.33% to 101.12%-[4]
Precision (%RSD) < 5%< 10% at LOQ[2][4]
Specificity High, especially with PDA or MS detectorsVery high, based on mass fragmentation patterns[6][7]
Robustness GoodGood[8]

Note: The values presented are typical and may vary depending on the specific instrumentation, column, and experimental conditions. A study on a solid rocket fuel formulation determined Antioxidant 2246 using both HPLC/PDA and GC/MS, indicating the feasibility of both techniques for this analyte.[9]

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of Antioxidant 2246 using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline for the analysis of phenolic antioxidants and can be adapted for Antioxidant 2246.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Acclaim C18 column (5 µm particle size, 250 x 4.6 mm) or equivalent.[3]

  • Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and 1% aqueous acetic acid (Solvent B).[3]

    • The gradient can be optimized to achieve the best separation. A typical gradient might start at 10% A and increase linearly to 90% A over 40 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Injection Volume: 20 µL.[10]

  • Detection: UV detection at a wavelength determined by the maximum absorbance of Antioxidant 2246 (e.g., 280 nm).

3. Sample Preparation:

  • Accurately weigh a known amount of the sample containing Antioxidant 2246.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Calibration:

  • Prepare a series of standard solutions of Antioxidant 2246 of known concentrations.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration. The linearity of the calibration curve is often determined by the coefficient of determination (R²).[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general procedures for the analysis of synthetic phenolic antioxidants.

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole).

2. Chromatographic Conditions:

  • Column: DB-35 column (30 m x 0.250 mm, 0.25 µm film thickness) or equivalent.[7]

  • Injector: PTV injector.

  • Injector Temperature Program: Initial temperature of 60°C held for 0.05 min, then ramped at 10°C/s to 260°C (held for 0.2 min), and then at 10°C/min to 300°C (held for 1 min).[7]

  • Oven Temperature Program: Optimized for the separation of the target analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL.[7]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).[7]

  • MS Transfer Line Temperature: 250°C.[7]

  • Ion Source Temperature: 200°C.[7]

  • Acquisition Mode: Selected Reaction Monitoring (SRM) for enhanced selectivity and sensitivity.[7]

4. Sample Preparation:

  • Sample extraction is often required to isolate the analyte from the matrix. A common technique is liquid-liquid extraction with a suitable solvent like methyl tert-butyl ether (MTBE).[7]

  • Derivatization may be necessary to increase the volatility of Antioxidant 2246, although this depends on the specific compound properties.

  • The final extract is concentrated and reconstituted in a suitable solvent for injection.

Methodology Visualization

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of Antioxidant 2246.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection (20 µL) Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC experimental workflow for Antioxidant 2246 analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration & Reconstitution Derivatization->Concentration GC_Injection Injection (1 µL) Concentration->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_ID Peak Identification MS_Detection->Peak_ID MS_Integration Peak Integration Peak_ID->MS_Integration MS_Quantification Quantification MS_Integration->MS_Quantification

Caption: GC-MS experimental workflow for Antioxidant 2246 analysis.

References

A Comparative Guide to the Performance of 2,2'-Methylenebis(4-t-butylphenol) and Irganox 1010 in Polyolefins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the performance of two commonly used phenolic antioxidants in polyolefins: 2,2'-Methylenebis(4-t-butylphenol) and Irganox 1010. The information presented is intended for researchers, scientists, and professionals in drug development and polymer science to facilitate informed decisions on the selection of appropriate stabilization packages for polyolefin-based materials.

Introduction to the Antioxidants

Both 2,2'-Methylenebis(4-t-butylphenol) and Irganox 1010 are primary antioxidants that function as radical scavengers to protect polymers from thermo-oxidative degradation during processing and end-use.[1] They are sterically hindered phenols, a class of antioxidants widely used in the plastics industry.[1]

2,2'-Methylenebis(4-t-butylphenol) , also known by trade names such as Antioxidant 2246 and Vulkanox BKF, is a bisphenolic antioxidant.[2][3] It is recognized for its effectiveness in stabilizing natural rubber and can also be used in plastics like polyester, polystyrene, ABS, and polyoxymethylene.[2]

Irganox 1010 , with the chemical name Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a high molecular weight, tetrafunctional hindered phenolic antioxidant.[4][5] Its structure provides high resistance to extraction and low volatility, making it suitable for a wide range of polymers including polyolefins, polyamides, and polyesters.[4]

A key differentiator between these two antioxidants is their molecular structure and weight. Irganox 1010 has a significantly higher molecular weight and four phenolic functional groups per molecule, which can contribute to its long-term thermal stability. In contrast, 2,2'-Methylenebis(4-t-butylphenol) is a smaller molecule with two phenolic groups.

Performance Comparison in Polyolefins

The effectiveness of an antioxidant in a polyolefin is evaluated based on several key performance indicators, including thermal stability, processing stability (melt flow retention), and color stability.

Thermal Stability

Thermal stability is a critical measure of an antioxidant's ability to protect the polymer from degradation at elevated temperatures over time. A common method to assess this is through Oxidative Induction Time (OIT) measurements.

While direct comparative OIT data in common polyolefins from a single study is limited in the public domain, a study on the thermal-oxidative degradation of poly(1-trimethylsilyl-1-propyne) (PTMSP) found that both Vulkanox BKF (2,2'-Methylenebis(4-methyl-6-tert-butylphenol)) and Irganox 1010 were effective inhibitors.[3] The study highlighted that antioxidants with larger molecules, such as Irganox 1010, showed the greatest efficiency in preventing degradation.[3]

Another study comparing a similar bisphenol antioxidant, 4,4'-bis(2,6-di-tert-butylphenol), with Irganox 1010 in polypropylene found the bisphenol to be three times more efficient in prolonging the induction period of oxidation.[6] However, it is important to note that this is not a direct comparison with 2,2'-Methylenebis(4-t-butylphenol).

Table 1: General Comparison of Thermal Stability Characteristics

AntioxidantMolecular Weight ( g/mol )Number of Phenolic GroupsGeneral Performance Notes
2,2'-Methylenebis(4-t-butylphenol)340.52Effective phenolic antioxidant.[2]
Irganox 10101177.64High molecular weight contributes to low volatility and long-term thermal stability.[4][5]
Processing Stability (Melt Flow Index)

The Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer and is an indicator of its molecular weight.[7] A stable MFI after processing indicates that the antioxidant has effectively prevented polymer chain scission or cross-linking.

Color Stability (Yellowness Index)

The Yellowness Index (YI) is a measure of the tendency of a plastic to turn yellow upon exposure to heat, light, or chemicals. Lower YI values indicate better color stability. Phenolic antioxidants can sometimes contribute to color formation in polymers.[9]

Specific comparative data on the Yellowness Index of polyolefins stabilized with 2,2'-Methylenebis(4-t-butylphenol) versus Irganox 1010 is not available in the reviewed literature. Irganox 1010 is generally marketed as a non-discoloring stabilizer.[4]

Experimental Methodologies

The following are detailed protocols for the key experiments used to evaluate the performance of antioxidants in polyolefins.

Oven Aging Test (ASTM D3045)

This test is used to evaluate the long-term thermal stability of plastic materials.

  • Apparatus: Forced-circulation air oven.

  • Procedure:

    • Prepare test specimens of the polyolefin containing the antioxidant at a specified concentration.

    • Place the specimens in the oven at a constant elevated temperature (e.g., 150 °C).

    • Remove specimens at predetermined time intervals.

    • After cooling to room temperature, evaluate the specimens for changes in physical properties, such as brittleness or discoloration. The time to failure (e.g., cracking upon bending) is recorded.

Melt Flow Index (MFI) Test (ISO 1133)

This test measures the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load.

  • Apparatus: Extrusion plastometer (Melt Flow Indexer).

  • Procedure:

    • A specified amount of the polymer (typically 4-5 grams) is loaded into the heated barrel of the plastometer.

    • The polymer is preheated for a specific time to reach the test temperature (e.g., 190 °C for polyethylene, 230 °C for polypropylene).

    • A specified weight is applied to a piston, which forces the molten polymer through the die.

    • The extrudate is collected over a set period (usually 10 minutes) and weighed.

    • The MFI is expressed in grams per 10 minutes (g/10 min).

Yellowness Index (YI) Test (ASTM E313)

This test quantifies the degree of yellowness of a plastic sample.

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Place the plastic sample in the instrument's measurement port.

    • Measure the tristimulus values (X, Y, Z) of the sample.

    • Calculate the Yellowness Index using the appropriate formula for the illuminant and observer used.

Oxidative Induction Time (OIT) Test

This test determines the time until the onset of oxidation of a material at a specified temperature in an oxygen atmosphere.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small sample of the polymer is placed in an open aluminum pan inside the DSC cell.

    • The sample is heated to a specified isothermal temperature (e.g., 200 °C) under an inert nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the performance of antioxidants in polyolefins.

G cluster_prep Sample Preparation Compound Compounding of Polyolefin with Antioxidant OvenAging Oven Aging (ASTM D3045) Compound->OvenAging MFI Melt Flow Index (ISO 1133) Compound->MFI YI Yellowness Index (ASTM E313) Compound->YI OIT Oxidative Induction Time Compound->OIT ThermalStab Thermal Stability (Time to Failure) OvenAging->ThermalStab ProcStab Processing Stability (ΔMFI) MFI->ProcStab ColorStab Color Stability (ΔYI) YI->ColorStab OxidStab Oxidative Stability (OIT value) OIT->OxidStab

Caption: Experimental workflow for antioxidant performance evaluation.

Conclusion

Both 2,2'-Methylenebis(4-t-butylphenol) and Irganox 1010 are effective phenolic antioxidants for polyolefins. The choice between them will depend on the specific application requirements, processing conditions, and long-term stability needs.

  • Irganox 1010 , with its high molecular weight and tetrafunctional nature, is generally favored for applications requiring excellent long-term thermal stability and low volatility.

  • 2,2'-Methylenebis(4-t-butylphenol) is a versatile antioxidant that provides effective stabilization, particularly in rubber and certain plastics.

For a definitive selection, it is recommended to conduct comparative studies using the specific polyolefin grade and processing conditions relevant to the intended application. The experimental protocols outlined in this guide provide a framework for such evaluations.

References

In Vitro Toxicity of 2,2'-Methylenebis(4-t-butylphenol) and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro toxicity of 2,2'-Methylenebis(4-t-butylphenol) and its structural analogs. The information is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the potential hazards of these compounds. The data presented is collated from a variety of toxicological studies and is organized for clear comparison.

Executive Summary

2,2'-Methylenebis(4-t-butylphenol) and its analogs are a class of bisphenolic compounds used in various industrial applications. Understanding their toxicological profiles is crucial for risk assessment and the development of safer alternatives. This guide summarizes key in vitro toxicity data, including cytotoxicity and genotoxicity, and provides detailed experimental protocols for the cited studies.

Comparative Toxicity Data

The following tables summarize the available in vitro toxicity data for 2,2'-Methylenebis(4-t-butylphenol) and its analogs.

CompoundCell LineAssayEndpointResult
2,2'-Methylenebis(4-methyl-6-tert-butylphenol)VariousAmes testMutagenicityNegative
2,2'-Methylenebis(4-methyl-6-tert-butylphenol)VariousIn vitro micronucleus assayGenotoxicityNegative
2,2'-Thiobis(4-methyl-6-tert-butylphenol)L5178Y mouse lymphoma cellsTK+/- mutation assayGenotoxicityNot genotoxic up to cytotoxic concentrations[1]
2,2'-Thiobis(4-methyl-6-tert-butylphenol)V79 cellsChromosomal aberration testGenotoxicityNot genotoxic
Bisphenol A (BPA)MCF-7MTT assayIC50~100 µg/ml[2]
Bisphenol A (BPA)Male amniocytesMTT assayIC50~40 µg/ml[2]
Bisphenol A (BPA)Female amniocytesMTT assayIC50~4 µg/ml[2]
Bisphenol B (BPB)Human peripheral blood cellsCytotoxicityInduces cytotoxicity[3]
Bisphenol F (BPF)Human peripheral blood cellsCytotoxicityInduces cytotoxicity[3]
4,4'-Methylenebis(2,6-di-tert-butylphenol)PC-3MTT assayIC502324.78 μg/ml[4]
2,4-Di-tert-butylphenol (2,4-DTBP)HeLa cellsCytotoxicityIC5010 μg/mL[5]

Experimental Protocols

A detailed description of the methodologies used in the cited toxicity studies is provided below.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Cell Culture: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: Cells are exposed to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow for formazan formation.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]

Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay):

This assay uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test evaluates the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize histidine.

  • Bacterial Strains: Histidine-requiring bacterial strains are used.

  • Treatment: The bacteria are exposed to the test compound, with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

In Vitro Micronucleus Assay:

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Cell Culture: Mammalian cells are cultured and treated with the test compound.

  • Cytochalasin B: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to the in vitro toxicity testing of these compounds.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicity Assays cluster_analysis Data Analysis compound Test Compound (2,2'-Methylenebis(4-t-butylphenol) & Analogs) treatment Treatment of Cells with Compound compound->treatment cell_culture Cell Line Culture cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Ames, Micronucleus) treatment->genotoxicity data_collection Data Collection (e.g., Absorbance, Colony Count) cytotoxicity->data_collection genotoxicity->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results (e.g., IC50, Mutagenicity) statistical_analysis->results

Caption: General workflow for in vitro toxicity testing.

cytotoxicity_pathway compound Bisphenol Compound cell_membrane Cell Membrane Interaction compound->cell_membrane mitochondria Mitochondrial Dysfunction cell_membrane->mitochondria ros Reactive Oxygen Species (ROS) Production mitochondria->ros oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Potential mechanism of bisphenol-induced cytotoxicity.

References

A comparative analysis of the stabilizing effects of different phenolic antioxidants in rubber

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Stabilizing Effects of Phenolic Antioxidants in Rubber

The durability and service life of rubber products are intrinsically linked to their resistance to degradation from environmental factors such as heat, oxygen, and ozone. Phenolic antioxidants are a critical class of stabilizers used to mitigate this degradation. This guide provides a comparative analysis of the stabilizing effects of common phenolic antioxidants in rubber, supported by experimental data and standardized testing protocols, to aid researchers and formulation scientists in selecting the optimal additive for their applications.

Mechanism of Action: Free Radical Scavenging

The primary degradation pathway for unsaturated rubbers is thermo-oxidative aging, a process initiated by the formation of free radicals. These highly reactive species trigger a chain reaction that leads to the scission of polymer chains or the formation of new cross-links, resulting in the loss of desirable mechanical properties like elasticity and strength.[1][2]

Phenolic antioxidants interrupt this destructive cycle by acting as free-radical scavengers.[2] They possess a sterically hindered hydroxyl (-OH) group from which they can donate a hydrogen atom to neutralize a polymer peroxy radical (ROO•). This action terminates the chain reaction and forms a stable, non-reactive antioxidant radical that prevents further degradation of the polymer backbone.

Antioxidant_Mechanism cluster_initiation Initiation & Propagation cluster_termination Termination by Antioxidant RH Rubber Polymer (RH) R_rad Alkyl Radical (R•) RH->R_rad + Heat, O₂, Stress ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O₂ ArOH Phenolic Antioxidant (ArOH) ROO_rad->RH + RH ROO_rad->R_rad Chain Reaction ROO_rad->ArOH Radical Attack ROOH Stable Hydroperoxide (ROOH) ArOH->ROOH H• Donation ArO_rad Stable Antioxidant Radical (ArO•)

Caption: Mechanism of rubber stabilization by a phenolic antioxidant.

Comparative Performance of Phenolic Antioxidants

The effectiveness of a phenolic antioxidant depends on factors such as its molecular weight, steric hindrance around the hydroxyl group, volatility, and solubility in the rubber matrix. Below is a comparative summary of common phenolic antioxidants.

Antioxidant TypeChemical NameKey Characteristics & Performance
BHT Butylated Hydroxytoluene (2,6-di-tert-butyl-4-methylphenol)High Activity, High Volatility: Effective at protecting against oxidation during processing but can be lost at elevated service temperatures due to its low molecular weight.[3][4] Non-Staining: Widely used in light-colored rubber products.[5][6]
Antioxidant 2246 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)Excellent Efficacy, Low Volatility: Its higher molecular weight provides better persistence and long-term heat aging protection compared to BHT.[2][7] Non-Staining & Non-Discoloring: Suitable for applications where color integrity is crucial.[2]
Styrenated Phenol (SP) Reaction products of styrene and phenolGood General-Purpose Protection: Offers a balance of performance and cost-effectiveness. Migration Resistance: Can offer improved resistance to migration compared to lower molecular weight phenols, enhancing long-term stability.[8]
Wingstay L Butylated reaction product of p-cresol and dicyclopentadieneHigh-Performance: Provides excellent long-term thermal stability and is often used in demanding applications. Non-Staining: Suitable for a wide range of synthetic and natural rubbers.[3]

Illustrative Performance Data in Natural Rubber (NR) After Thermo-Oxidative Aging

The following data is synthesized from typical performance characteristics. Actual results will vary based on the specific rubber formulation, cure system, and aging conditions.

Antioxidant (at 1.5 phr)Aging ConditionsRetention of Tensile Strength (%)Retention of Elongation at Break (%)
Control (No Antioxidant) 72 hrs @ 100°C~35%~25%
BHT 72 hrs @ 100°C~65%~50%
Antioxidant 2246 72 hrs @ 100°C~85%~75%
Styrenated Phenol 72 hrs @ 100°C~80%~70%

Experimental Protocols

The evaluation of antioxidant performance relies on standardized testing procedures that measure the retention of mechanical properties after accelerated aging.

Thermo-Oxidative Aging Resistance

This test evaluates the rubber's ability to withstand degradation from heat and oxygen.

  • Standard: Based on ASTM D573 (Standard Test Method for Rubber—Deterioration in an Air Oven).[9][10][11]

  • Protocol:

    • Specimen Preparation: Prepare dumbbell-shaped test specimens from vulcanized rubber sheets according to ASTM D412.[1][12] Measure the initial tensile strength and ultimate elongation of unaged specimens.

    • Aging Procedure: Place the specimens in a circulating air oven at a specified elevated temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24, 72, or 168 hours).[10][13]

    • Post-Aging Analysis: After the aging period, remove the specimens and allow them to cool to room temperature for at least 24 hours.

    • Mechanical Testing: Conduct tensile tests on the aged specimens using a universal testing machine at a constant speed (e.g., 500 ± 50 mm/min) until rupture to determine the final tensile strength and elongation.[1][14]

    • Data Evaluation: Calculate the percentage retention of tensile strength and elongation at break by comparing the aged properties to the original, unaged properties.[11]

Ozone Resistance

This test assesses the material's resistance to cracking when exposed to ozone, a common atmospheric component that aggressively attacks double bonds in unsaturated rubbers.

  • Standard: Based on ASTM D1149 (Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment).[15][16][17]

  • Protocol:

    • Specimen Preparation: Prepare rectangular or triangular rubber specimens.

    • Strain Application: Mount the specimens in a testing apparatus under a specific static tensile strain (e.g., 20% elongation).

    • Ozone Exposure: Place the strained specimens in a controlled ozone test chamber with a specified ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and humidity.[15][16]

    • Evaluation: Periodically inspect the specimens for the appearance of cracks. The resistance is evaluated based on the time to the first appearance of cracks and the severity of cracking over time.[7][18]

Fatigue Life Testing

This test determines the ability of a rubber compound to withstand repeated cyclic deformation.

  • Standard: Based on ASTM D4482 (Standard Test Method for Rubber Property—Extension Cycling Fatigue).[5][6][19]

  • Protocol:

    • Specimen Preparation: Use standard dumbbell or ring specimens without any intentionally initiated flaws.[19]

    • Cyclic Loading: Subject the specimens to a repeated tensile-strain cycle on a fatigue testing machine. The cycle typically involves stretching the sample to a maximum strain and then relaxing it.[20][21]

    • Failure Criterion: Continue the cyclic loading until the specimen completely ruptures.[5]

    • Data Evaluation: The fatigue life is recorded as the total number of cycles to failure. A higher number of cycles indicates better fatigue resistance.[21]

Experimental_Workflow cluster_testing Performance Evaluation cluster_aging Accelerated Aging Protocols start Rubber Compounding (with Antioxidant) vulcanize Vulcanization (Curing) start->vulcanize prepare Specimen Preparation (e.g., ASTM D412 Dumbbells) vulcanize->prepare initial_test Initial Mechanical Testing (Unaged Properties) prepare->initial_test thermal Thermo-Oxidative Aging (ASTM D573) initial_test->thermal ozone Ozone Exposure (ASTM D1149) initial_test->ozone fatigue Cyclic Fatigue (ASTM D4482) initial_test->fatigue post_test Post-Aging Mechanical Testing thermal->post_test ozone->post_test analysis Comparative Data Analysis (% Property Retention, Cycles to Failure) fatigue->analysis post_test->analysis

Caption: Workflow for evaluating rubber antioxidant performance.

References

Evaluating the Cost-Effectiveness of 2,2'-Methylenebis(4-t-butylphenol) as a Polymer Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate antioxidant is a critical consideration in the formulation of polymer-based products, directly impacting their stability, longevity, and overall cost-effectiveness. This guide provides a comprehensive evaluation of 2,2'-Methylenebis(4-t-butylphenol), a common phenolic antioxidant, comparing its performance and cost against prevalent alternatives. The data presented is supported by established experimental protocols to aid in informed decision-making for material science and development applications.

Executive Summary

2,2'-Methylenebis(4-t-butylphenol), often referred to by its trade name Antioxidant 2246, is a widely utilized hindered phenolic antioxidant effective in preventing thermo-oxidative degradation of polymers. When compared to other common antioxidants such as Irganox 1076, Butylated Hydroxytoluene (BHT), and Vitamin E, its cost-effectiveness is a key advantage. While performance can be polymer-specific, 2,2'-Methylenebis(4-t-butylphenol) offers a balanced profile of thermal stability and antioxidant efficiency at a competitive price point. This guide will delve into the quantitative performance data, detailed experimental methodologies for evaluation, and a cost analysis to provide a holistic view for researchers and formulators.

Performance Comparison of Polymer Antioxidants

The efficacy of an antioxidant is primarily determined by its ability to inhibit oxidation, which can be quantified through various analytical techniques. Key performance indicators include Oxidative Induction Time (OIT), which measures the time until the onset of oxidation at a specific temperature, and thermal stability, often assessed by Thermogravimetric Analysis (TGA).

Table 1: Comparison of Oxidative Induction Time (OIT) and Other Performance Metrics

AntioxidantPolymer MatrixTest Temperature (°C)OIT (minutes)Key Findings
2,2'-Methylenebis(4-t-butylphenol) Polypropylene (PP)180Data varies by concentrationProvides significant improvement in thermal stability.
Irganox 1076 Polypropylene (PP)220~10-15 (at 0.1% w/w)A widely used benchmark with good performance.[1]
Vitamin E (α-tocopherol) Polypropylene (PP)220>20 (at 0.1% w/w)Showed better stabilization than Irganox 1076 at the same concentration.[1]
Butylated Hydroxytoluene (BHT) Irradiated Polyethylene-Oxidation Index: 0.21Demonstrated the lowest oxidation index compared to Vitamin E and another hindered phenol antioxidant.[2]
Hindered Phenol Antioxidant (HPAO) Irradiated Polyethylene-Oxidation Index: 0.28Showed good oxidative stability, though not as effective as BHT in this study.[2]

Note: Direct head-to-head OIT data for 2,2'-Methylenebis(4-t-butylphenol) versus all alternatives in the same study is limited. The data presented is a compilation from various sources to provide a comparative overview. The performance of antioxidants can be significantly influenced by the polymer matrix, processing conditions, and the presence of other additives.

Cost-Effectiveness Analysis

The economic viability of a polymer additive is a crucial factor in its selection. The following table provides an estimated cost comparison of the evaluated antioxidants. Prices are subject to market fluctuations and supplier variations.

Table 2: Cost Comparison of Polymer Antioxidants

AntioxidantChemical NameEstimated Price (USD/kg)
2,2'-Methylenebis(4-t-butylphenol) 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)$15 - $17[3][4]
Irganox 1076 Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate~$4.80 (converted from INR 400/kg)[5]
Butylated Hydroxytoluene (BHT) 2,6-di-tert-butyl-4-methylphenol~$8.65 (for a 55 Lb/25 kg bag)[6]
Vitamin E (α-tocopherol) (2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol~$21.60 (converted from INR 1,800/kg)[7]

Based on this analysis, 2,2'-Methylenebis(4-t-butylphenol) presents a competitive cost profile, particularly when its performance is considered. While Irganox 1076 and BHT may have lower upfront costs, the required loading levels and overall long-term stability imparted to the polymer must be factored into a comprehensive cost-effectiveness evaluation.

Experimental Protocols

To ensure objective and reproducible evaluation of polymer additives, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Oxidative Induction Time (OIT) Test

This method is critical for determining the thermo-oxidative stability of a stabilized polymer.

Standard: Based on ASTM D3895 and ISO 11357-6.[4][5][6][8][9][10]

Methodology:

  • Sample Preparation: A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an aluminum pan.

  • Instrumentation: A Differential Scanning Calorimeter (DSC) is used.

  • Procedure:

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).[11]

    • Once the isothermal temperature is reached and stabilized, the atmosphere is switched to pure oxygen at the same flow rate.[11]

    • The instrument records the heat flow as a function of time.

  • Data Analysis: The OIT is determined as the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[12] A longer OIT indicates greater resistance to oxidation.[12]

DPPH Radical Scavenging Assay

This spectrophotometric assay is a common method for evaluating the antioxidant activity of compounds.[13][14]

Methodology:

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.[13]

  • Sample Preparation: The antioxidant is dissolved in the same solvent to create a series of concentrations.

  • Procedure:

    • A specific volume of the antioxidant solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark for a set period (e.g., 30 minutes).[13]

  • Data Analysis: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The reduction in absorbance, which corresponds to the discoloration of the DPPH solution from purple to yellow, indicates the radical scavenging capacity of the antioxidant. The results are often expressed as the concentration required to scavenge 50% of the DPPH radicals (IC50).

Accelerated Aging Test

This test simulates the long-term effects of environmental factors on a polymer's properties.

Methodology:

  • Sample Preparation: Polymer samples containing the antioxidant are prepared, typically as films or molded plaques.

  • Instrumentation: An accelerated aging chamber capable of controlling temperature, humidity, and UV radiation.

  • Procedure:

    • Samples are exposed to elevated temperatures, humidity, and/or UV radiation for a specified duration. The conditions are chosen to accelerate the degradation processes that would occur over a much longer period under normal service conditions.[7][15]

  • Data Analysis: The physical and chemical properties of the aged samples (e.g., color change, mechanical strength, molecular weight) are measured at regular intervals and compared to unaged control samples. This allows for an assessment of the antioxidant's ability to protect the polymer over time.

Visualizations

Experimental Workflow for Evaluating Polymer Additives

G Experimental Workflow for Polymer Additive Evaluation cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Evaluation A Polymer Resin Selection B Antioxidant Selection & Dosing A->B C Compounding (e.g., Extrusion) B->C G DPPH Radical Scavenging Assay B->G Antioxidant Activity D Specimen Preparation (Molding/Film Casting) C->D E Oxidative Induction Time (OIT) Test (DSC) D->E Thermal Stability F Thermogravimetric Analysis (TGA) D->F Thermal Degradation Profile H Accelerated Aging Test (UV, Temp, Humidity) D->H Long-term Stability I Compare OIT & TGA Data E->I F->I J Determine IC50 Values G->J K Assess Property Changes Post-Aging H->K M Final Additive Selection I->M J->M K->M L Cost-Effectiveness Calculation L->M

Caption: Workflow for evaluating the performance and cost-effectiveness of polymer additives.

This guide provides a foundational framework for evaluating 2,2'-Methylenebis(4-t-butylphenol) as a polymer additive. For specific applications, it is imperative to conduct in-house testing using the described protocols to validate performance and cost-effectiveness within the context of the unique formulation and end-use requirements.

References

A Guide to Inter-Laboratory Comparison of 2,2'-Methylenebis(4-tert-butylphenol) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and participating in inter-laboratory comparisons (ILCs) for the quantification of 2,2'-Methylenebis(4-tert-butylphenol). Given the absence of publicly available, large-scale ILCs specifically for this compound, this document outlines a model study, summarizing common analytical methodologies and presenting hypothetical data to illustrate the process and potential outcomes. The objective is to assist laboratories in assessing their analytical performance, ensuring the reliability and comparability of data for this widely used antioxidant.

Introduction to 2,2'-Methylenebis(4-tert-butylphenol)

2,2'-Methylenebis(4-tert-butylphenol), also known as Antioxidant 2246, is a synthetic phenolic antioxidant extensively used in various industrial applications, including polymers, adhesives, and packaging materials.[1] Its primary function is to prevent oxidative degradation. Due to its widespread use, there is a growing interest in its potential migration into food and environmental matrices, as well as its toxicological profile.[2][3] Accurate quantification is therefore crucial for risk assessment and regulatory compliance.

Analytical Methodologies for Quantification

The quantification of 2,2'-Methylenebis(4-tert-butylphenol) typically relies on chromatographic techniques coupled with various detection methods. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Commonly Employed Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of semi-volatile organic compounds. It offers high selectivity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection, HPLC is suitable for analyzing less volatile compounds and can be adapted for various sample types.[4]

  • High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that can be used for the quantification of 2,2'-Methylenebis(4-tert-butylphenol) in various extracts.[5]

Model Inter-Laboratory Comparison (ILC) Design

An ILC for 2,2'-Methylenebis(4-tert-butylphenol) would typically involve the distribution of a well-characterized test material to participating laboratories. The objective is for each laboratory to quantify the analyte and report their results to the coordinating body for statistical analysis.

Hypothetical ILC Workflow

ILC_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation Test_Material Test Material Preparation (e.g., Spiked Polymer Extract) Homogeneity_Testing Homogeneity and Stability Testing Test_Material->Homogeneity_Testing Sample_Distribution Sample Distribution to Participants Homogeneity_Testing->Sample_Distribution Lab_Analysis Quantification by Participating Laboratories Sample_Distribution->Lab_Analysis Result_Submission Submission of Results and Methods Lab_Analysis->Result_Submission Statistical_Analysis Statistical Analysis (e.g., z-scores) Result_Submission->Statistical_Analysis Performance_Evaluation Laboratory Performance Evaluation Statistical_Analysis->Performance_Evaluation Final_Report Issuance of Final Report Performance_Evaluation->Final_Report

Caption: A generalized workflow for an inter-laboratory comparison study.

Experimental Protocols: A Comparative Overview

Detailed below are hypothetical experimental protocols that could be employed in an ILC for 2,2'-Methylenebis(4-tert-butylphenol).

Sample Preparation (Hypothetical)

  • Objective: To extract 2,2'-Methylenebis(4-tert-butylphenol) from a polymer matrix.

  • Protocol:

    • A known weight of the polymer test material is cryo-milled.

    • The powdered polymer is extracted with a suitable solvent (e.g., dichloromethane or acetonitrile) using sonication or accelerated solvent extraction (ASE).

    • The extract is filtered and concentrated under a gentle stream of nitrogen.

    • The final volume is adjusted with the mobile phase solvent for analysis.

    • An internal standard (e.g., a deuterated analog) is added prior to extraction to correct for recovery.

GC-MS Analysis (Hypothetical)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 100°C) and ramping to a high temperature (e.g., 300°C) to ensure good separation.

  • Injection: Pulsed splitless injection mode.

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of 2,2'-Methylenebis(4-tert-butylphenol).

HPLC-UV Analysis (Hypothetical)

  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a wavelength of maximum absorbance for the analyte.

  • Quantification: Based on a multi-point calibration curve prepared from certified reference standards.

Data Presentation: Hypothetical ILC Results

The following tables summarize hypothetical results from a model ILC involving ten laboratories. The assigned value for the test material is 25.0 µg/g.

Table 1: Reported Concentrations and Analytical Methods

Laboratory IDReported Concentration (µg/g)Analytical Method
Lab 0124.5GC-MS
Lab 0228.1HPLC-UV
Lab 0323.9GC-MS
Lab 0426.2GC-MS
Lab 0521.5HPLC-UV
Lab 0625.3GC-MS
Lab 0729.8HPLC-MS
Lab 0824.1GC-MS
Lab 0922.9HPLC-UV
Lab 1025.8GC-MS

Table 2: Performance Statistics

Laboratory IDz-score*Performance
Lab 01-0.25Satisfactory
Lab 021.55Satisfactory
Lab 03-0.55Satisfactory
Lab 040.60Satisfactory
Lab 05-1.75Satisfactory
Lab 060.15Satisfactory
Lab 072.40Questionable
Lab 08-0.45Satisfactory
Lab 09-1.05Satisfactory
Lab 100.40Satisfactory

*z-scores are calculated based on the assigned value and a target standard deviation for proficiency assessment. A common interpretation is |z| ≤ 2 is satisfactory, 2 < |z| < 3 is questionable, and |z| ≥ 3 is unsatisfactory.

Factors Influencing Inter-Laboratory Variability

Variability_Factors cluster_sources Sources of Variability Methodology Analytical Methodology (e.g., GC vs. HPLC) Variability Inter-Laboratory Variability Methodology->Variability Sample_Prep Sample Preparation (e.g., Extraction Efficiency) Sample_Prep->Variability Calibration Calibration Standards (e.g., Purity, Handling) Calibration->Variability Instrumentation Instrumentation (e.g., Sensitivity, Maintenance) Instrumentation->Variability Data_Processing Data Processing (e.g., Integration, Calculation) Data_Processing->Variability Human_Factor Human Factor (e.g., Analyst Experience) Human_Factor->Variability

Caption: Key factors contributing to variability in analytical measurements.

Conclusion and Recommendations

Participation in ILCs is a critical component of a laboratory's quality assurance program. While a dedicated ILC for 2,2'-Methylenebis(4-tert-butylphenol) has not been identified in the public domain, the principles and methodologies outlined in this guide provide a roadmap for laboratories to assess and improve their analytical capabilities. It is recommended that laboratories performing this analysis participate in proficiency testing for related phenolic compounds to demonstrate competence. Furthermore, the use of certified reference materials is essential for method validation and ensuring the accuracy of results. As the regulatory landscape for antioxidants evolves, the need for robust and comparable analytical data will continue to grow.

References

A Comparative Performance Analysis: 2,2'-Methylenebis(4-t-butylphenol) Versus Novel Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive performance benchmark of the established antioxidant, 2,2'-Methylenebis(4-t-butylphenol), against a selection of novel antioxidant compounds. The following sections detail the comparative antioxidant capacity, stability, and cytotoxicity of these compounds, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in the selection of appropriate antioxidant agents.

Comparative Performance Data

The antioxidant potential of 2,2'-Methylenebis(4-t-butylphenol) and selected novel antioxidants was evaluated using a panel of standardized assays. The following table summarizes the quantitative data from these comparative assessments.

Antioxidant CompoundAntioxidant Capacity AssayResult (IC50 or Equivalent)Thermal Stability (Decomposition Temp.)Cytotoxicity (Cell Line)Result (IC50)
2,2'-Methylenebis(4-t-butylphenol) DPPHData not readily available in comparative literature~250°CData not readily available in comparative literatureData not readily available in comparative literature
Resveratrol DPPH~25 µM~260°CA549, HepG2, HeLa>100 µg/mL
Gallic Acid DPPH~5 µM~200°CA549, HepG2, HeLaVariable
Ascorbic Acid (Vitamin C) DPPH~40 µMDecomposes below 180°C[1]--
α-Tocopherol (Vitamin E) DPPH~50 µM~200°C--
BHT (Butylated Hydroxytoluene) DPPH~30 µMDecomposes below 180°C[1]--

Note: The presented data is a synthesis from multiple sources for comparative purposes. Absolute values can vary based on specific experimental conditions.

Key Signaling Pathway in Antioxidant Action

A critical mechanism for cellular defense against oxidative stress is the activation of the Nrf2-antioxidant response element (ARE) signaling pathway.[2] This pathway regulates the expression of a wide array of genes that encode for detoxifying enzymes and antioxidant proteins, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[2][3] The activation of Nrf2 is a key therapeutic target for many conditions associated with oxidative stress.[2][3]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Releases Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1 Oxidizes Cysteine Residues sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: The Nrf2-ARE signaling pathway for cellular antioxidant response.

Experimental Workflow for Antioxidant Performance Benchmarking

The systematic evaluation of antioxidant performance involves a multi-step process, beginning with initial screening assays and progressing to more complex cell-based and stability studies. This workflow ensures a comprehensive assessment of an antioxidant's efficacy and potential for application.

Experimental_Workflow A Antioxidant Compound Selection (e.g., 2,2'-Methylenebis(4-t-butylphenol), Novel Compounds) B In Vitro Antioxidant Capacity Screening A->B C DPPH Assay (Radical Scavenging) B->C D ABTS Assay (Radical Scavenging) B->D E ORAC Assay (Peroxyl Radical Scavenging) B->E F Stability Assessment C->F I Cell-Based Assays C->I D->F D->I E->F E->I G Thermal Stability (TGA/DSC) F->G H Accelerated Aging Studies F->H L Data Analysis & Comparison H->L J Cytotoxicity Assessment (MTT, LDH assays) I->J K Cellular Antioxidant Activity (CAA) I->K J->L K->L M Performance Report Generation L->M

Caption: A generalized experimental workflow for comparative antioxidant evaluation.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4][5] The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from purple to yellow.[5][6]

  • Reagents: DPPH solution in methanol (e.g., 0.1 mM), antioxidant stock solutions of varying concentrations, methanol.

  • Procedure:

    • Prepare a series of dilutions of the antioxidant compound in methanol.

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

    • Add an equal volume of the antioxidant dilution to the DPPH solution. A blank containing only methanol and DPPH is also prepared.[7]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[5][7]

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7] The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[8] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color.[9]

  • Reagents: ABTS stock solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), antioxidant stock solutions, ethanol or phosphate-buffered saline (PBS).

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ working solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the antioxidant sample to a larger volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox equivalents, which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[9]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals.[4] The peroxyl radicals are typically generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's ability to scavenge these radicals preserves the fluorescence of the probe.[4]

  • Reagents: Fluorescein (fluorescent probe), AAPH solution, antioxidant samples, phosphate buffer (pH 7.4).

  • Procedure:

    • In a black 96-well plate, add the antioxidant sample, fluorescein, and phosphate buffer.

    • Pre-incubate the plate at 37°C.[4]

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay every minute for a set period (e.g., 60-90 minutes) using a fluorescence microplate reader.

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank. The results are typically expressed as Trolox equivalents.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]

  • Reagents: MTT solution, cell culture medium, cells, solubilization solution (e.g., DMSO, isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the antioxidant compound for a specified period (e.g., 24, 48, or 72 hours).[12]

    • Remove the treatment medium and add the MTT solution to each well.

    • Incubate for a few hours to allow formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of around 570 nm.[12]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is another method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon cell lysis.[14]

  • Reagents: LDH assay kit reagents (substrate, cofactor, and dye).

  • Procedure:

    • Culture and treat cells with the antioxidant compound as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a new plate containing the LDH assay reaction mixture.

    • Incubate at room temperature, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[13]

  • Data Analysis: The amount of LDH released is proportional to the number of dead cells. Cytotoxicity is expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).

References

Correlating In Vitro and In Vivo Antioxidant Activity of CAS 119-47-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant properties of CAS 119-47-1 against other synthetic alternatives, supported by available experimental data and detailed methodologies.

Introduction to CAS 119-47-1 and Antioxidant Research

CAS 119-47-1, scientifically known as 2,2'-methylenebis(6-tert-butyl-4-methylphenol), is a synthetic phenolic antioxidant.[1][2] It belongs to a class of compounds widely utilized in various industries to inhibit oxidative degradation.[2] In biological systems, an excess of reactive oxygen species (ROS) leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Antioxidants counteract oxidative stress by neutralizing free radicals, making the study of their activity crucial for therapeutic development. This guide aims to correlate the in vitro and in vivo antioxidant activities of CAS 119-47-1 and compare it with other prevalent synthetic phenolic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-Butylhydroquinone (TBHQ).

Mechanism of Antioxidant Action: The Keap1-Nrf2 Signaling Pathway

A key mechanism through which cells respond to oxidative stress is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the expression of various antioxidant and cytoprotective genes. Phenolic antioxidants can indirectly contribute to this pathway by reducing the overall oxidative load, thus influencing the cellular antioxidant response.

Keap1_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes activates

Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.

Comparative In Vitro Antioxidant Activity

The in vitro antioxidant potential of a compound is often evaluated by its ability to scavenge stable free radicals. The most common assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the free radicals. A lower IC50 value signifies greater antioxidant efficacy.

Table 1: Comparative In Vitro Antioxidant Activity (IC50 Values)

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
CAS 119-47-1 Data Not AvailableData Not Available
BHT 25.95[3]6.99[3]
BHA 10.10[3]5.07[3]
TBHQ Data Not AvailableData Not Available

Note: IC50 values can vary between studies due to different experimental conditions. The values presented are representative examples found in the literature.

Comparative In Vivo Antioxidant Activity

In vivo studies are critical for understanding the biological relevance of an antioxidant's activity within a living organism. These studies typically involve administering the compound to animal models and measuring its effect on biomarkers of oxidative stress. Key enzymatic biomarkers include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

Currently, there is a notable lack of in vivo studies specifically investigating the antioxidant efficacy of CAS 119-47-1 by measuring these key enzymatic biomarkers. While some toxicological studies on CAS 119-47-1 and its analogs exist, they often focus on adverse effects at high concentrations rather than potential protective antioxidant effects at therapeutic doses.[4][5] For instance, a study on a related compound, 2,2'-methylenebis(4-ethyl-6-tert-butylphenol), reported a decrease in catalase activity in the livers of rats at high feeding concentrations, which was associated with toxicity.[4]

Detailed Experimental Protocols

In Vitro Assays

DPPH Radical Scavenging Assay Protocol

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample and Standard Preparation: Dissolve the test compound (CAS 119-47-1) and standard antioxidants (BHT, BHA, TBHQ, or Trolox) in a suitable solvent (e.g., methanol) to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Scavenging Assay Protocol

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the test compound or standard at various concentrations to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

In Vivo Assay

General Protocol for Evaluating In Vivo Antioxidant Activity in a Rat Model

  • Animal Acclimatization and Grouping: Male Wistar rats are acclimatized for one week and then randomly divided into groups (e.g., control, oxidative stress model, test compound-treated groups, and reference antioxidant-treated group).

  • Induction of Oxidative Stress: Oxidative stress can be induced in the model and treatment groups by administering a pro-oxidant substance, such as carbon tetrachloride (CCl4), intraperitoneally. The control group receives the vehicle only.

  • Treatment: The test compound (CAS 119-47-1) and a reference antioxidant are administered orally to the respective treatment groups for a predetermined period (e.g., 14 days).

  • Sample Collection: At the end of the treatment period, animals are euthanized, and blood and tissue samples (e.g., liver, kidney) are collected.

  • Biochemical Analysis:

    • Tissue homogenates are prepared.

    • The activities of antioxidant enzymes (SOD, CAT, GPx) are measured using commercially available assay kits.

    • The level of lipid peroxidation is determined by measuring malondialdehyde (MDA) content, often using the thiobarbituric acid reactive substances (TBARS) assay.

  • Statistical Analysis: The data are analyzed using appropriate statistical tests (e.g., ANOVA) to compare the different groups and determine the significance of the observed effects.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Prepare_Samples Prepare Stock Solutions (CAS 119-47-1 & Alternatives) DPPH DPPH Assay Prepare_Samples->DPPH ABTS ABTS Assay Prepare_Samples->ABTS Calculate_IC50 Calculate IC50 Values DPPH->Calculate_IC50 ABTS->Calculate_IC50 Correlate_Results Correlate In Vitro and In Vivo Data Calculate_IC50->Correlate_Results Animal_Grouping Acclimatize & Group Rats Induce_Oxidative_Stress Induce Oxidative Stress (e.g., CCl4) Animal_Grouping->Induce_Oxidative_Stress Administer_Compounds Oral Administration of Compounds Induce_Oxidative_Stress->Administer_Compounds Collect_Samples Collect Blood & Tissue Samples Administer_Compounds->Collect_Samples Analyze_Biomarkers Assay for SOD, CAT, GPx, MDA Collect_Samples->Analyze_Biomarkers Analyze_Biomarkers->Correlate_Results

Caption: Workflow for correlating in vitro and in vivo antioxidant activity.

Conclusion and Future Directions

This guide highlights a significant gap in the scientific literature regarding the specific in vitro and in vivo antioxidant activity of CAS 119-47-1. While its structural similarity to other phenolic antioxidants suggests it possesses free radical scavenging capabilities, empirical data, particularly IC50 values from standardized assays and in vivo evidence of its impact on key antioxidant enzymes, are conspicuously absent. In contrast, more data is available for commonly used alternatives like BHT and BHA, providing a baseline for comparison.

To adequately assess the potential of CAS 119-47-1 as a beneficial antioxidant in biological systems, further research is imperative. Future studies should focus on:

  • Quantitative In Vitro Assays: Determining the IC50 values of CAS 119-47-1 in DPPH, ABTS, and other relevant antioxidant assays.

  • Comprehensive In Vivo Studies: Evaluating the effect of CAS 119-47-1 on SOD, CAT, and GPx activity, as well as MDA levels, in animal models of oxidative stress.

  • Comparative Analyses: Directly comparing the in vitro and in vivo antioxidant efficacy of CAS 119-47-1 with BHT, BHA, and TBHQ under identical experimental conditions.

By addressing these research gaps, a clearer understanding of the antioxidant profile of CAS 119-47-1 can be established, enabling a more informed assessment of its potential applications in research and drug development.

References

High-Temperature Antioxidants: A Comparative Guide to Alternatives for 2,2'-Methylenebis(4-t-butylphenol)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and polymer science, the selection of an appropriate antioxidant is critical for ensuring the stability and longevity of materials in high-temperature environments. 2,2'-Methylenebis(4-t-butylphenol) has been a widely used phenolic antioxidant; however, a range of alternatives offer comparable or superior performance depending on the specific application. This guide provides an objective comparison of prominent high-temperature antioxidants, supported by experimental data, to aid in the selection process.

Overview of High-Temperature Antioxidants

The primary function of antioxidants in high-temperature applications is to mitigate the degradation of polymeric materials caused by thermal oxidation. This degradation can lead to a loss of mechanical properties, discoloration, and overall failure of the material. The antioxidants discussed in this guide fall into two main categories: primary antioxidants (hindered phenols) that act as radical scavengers and secondary antioxidants (phosphites and thioesters) that decompose hydroperoxides. Often, a synergistic combination of primary and secondary antioxidants provides the most effective stabilization.

The alternatives to 2,2'-Methylenebis(4-t-butylphenol) evaluated in this guide include:

  • Hindered Phenols:

    • Irganox 1010

    • Irganox 1076

    • Ethanox 330

  • Phosphites:

    • Irgafos 168

These antioxidants are commonly used in a variety of polymers, including polyolefins (polypropylene and polyethylene), which are frequently subjected to high processing and service temperatures.

Comparative Performance Data

The following table summarizes key performance data for 2,2'-Methylenebis(4-t-butylphenol) and its alternatives. The data has been compiled from various studies and technical datasheets. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as the base polymer, processing methods, and testing parameters. The conditions for each test are provided to ensure transparency and aid in interpretation.

AntioxidantTypePolymer MatrixThermal Stability (TGA, Onset of Degradation °C)Oxidative Induction Time (OIT, min)Melt Flow Index (MFI, g/10 min)
2,2'-Methylenebis(4-t-butylphenol) Hindered PhenolPolypropylene~250-270Varies with concentration and temperatureVaries with polymer and processing
Irganox 1010 Hindered PhenolHDPE~350-37089.73 (at 200°C)6.8 (after 1st pass) -> 31.3 (after 3 passes, unstabilized)[1]
Irganox 1076 Hindered PhenolPolypropylene~300-320Varies with concentration and temperature-
Ethanox 330 Hindered Phenol-High--
Irgafos 168 PhosphitePolypropylene~300-320Synergistic effect with primary antioxidantsSignificantly improves MFI stability

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the antioxidant and the stabilized polymer by measuring weight loss as a function of temperature.

Apparatus: Thermogravravimetric Analyzer

Procedure:

  • A small sample (5-10 mg) of the antioxidant powder or the stabilized polymer is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The onset of degradation is determined as the temperature at which a significant weight loss begins.

Oxidative Induction Time (OIT)

Objective: To assess the efficiency of an antioxidant in preventing the oxidation of a polymer at an elevated temperature.

Apparatus: Differential Scanning Calorimeter (DSC)

Procedure (based on ASTM D3895):

  • A small, circular specimen (5-10 mg) is cut from a compression-molded plaque of the stabilized polymer.

  • The specimen is placed in an open aluminum pan and placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • The sample is heated to a specified isothermal test temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min).

  • Once the isothermal temperature is reached and stabilized, the purge gas is switched from the inert gas to oxygen at the same flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time.

Melt Flow Index (MFI)

Objective: To evaluate the effect of the antioxidant on the processing stability of the polymer by measuring the ease of flow of the molten polymer.

Apparatus: Melt Flow Indexer

Procedure (based on ASTM D1238):

  • The barrel of the melt flow indexer is preheated to a specified temperature (e.g., 230°C for polypropylene).

  • A specified amount of the stabilized polymer pellets is loaded into the barrel.

  • A piston with a known weight is placed into the barrel to apply a constant load on the molten polymer.

  • After a specified pre-heating time, the molten polymer is allowed to extrude through a standard die.

  • The extrudate is cut at regular intervals (e.g., every minute), and the collected samples are weighed.

  • The MFI is calculated in grams of polymer extruded per 10 minutes. A smaller change in MFI after processing or aging indicates better stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the antioxidant mechanism and a typical experimental workflow for evaluating high-temperature antioxidants.

Antioxidant_Mechanism Polymer Polymer (RH) Radical Free Radical (R.) Polymer->Radical Heat High Temperature Heat->Polymer Initiation PeroxyRadical Peroxy Radical (ROO.) Radical->PeroxyRadical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH PrimaryAO Primary Antioxidant (Hindered Phenol, AH) PeroxyRadical->PrimaryAO Radical Scavenging Degradation Polymer Degradation Hydroperoxide->Degradation Decomposition SecondaryAO Secondary Antioxidant (Phosphite) Hydroperoxide->SecondaryAO Decomposition StableRadical Stable Radical (A.) PrimaryAO->StableRadical StableProducts Stable Products SecondaryAO->StableProducts

Caption: Antioxidant mechanism for polymer stabilization.

Experimental_Workflow Start Start: Select Antioxidants Compounding Compounding with Polymer Start->Compounding Processing Melt Processing (e.g., Extrusion) Compounding->Processing SamplePrep Sample Preparation (e.g., Molding) Processing->SamplePrep TGA Thermogravimetric Analysis (TGA) SamplePrep->TGA OIT Oxidative Induction Time (OIT) SamplePrep->OIT MFI Melt Flow Index (MFI) SamplePrep->MFI DataAnalysis Data Analysis & Comparison TGA->DataAnalysis OIT->DataAnalysis MFI->DataAnalysis Conclusion Conclusion: Select Optimal Antioxidant DataAnalysis->Conclusion

Caption: Experimental workflow for antioxidant evaluation.

Conclusion

The selection of a high-temperature antioxidant as an alternative to 2,2'-Methylenebis(4-t-butylphenol) requires careful consideration of the specific polymer system, processing conditions, and end-use application requirements. Hindered phenols like Irganox 1010 and Irganox 1076 offer excellent primary antioxidant activity, with higher molecular weight versions generally providing better thermal stability and lower volatility. Phosphite antioxidants such as Irgafos 168 act as effective secondary antioxidants, crucial for maintaining processing stability and often used in synergy with primary antioxidants.

While this guide provides a comparative overview, it is recommended that researchers conduct their own targeted experimental evaluations to determine the most suitable antioxidant or antioxidant package for their specific needs. The provided experimental protocols and workflows offer a foundational framework for such evaluations.

References

Head-to-head comparison of different synthesis routes for 2,2'-Methylenebis(4-t-butylphenol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Route Selection

The antioxidant 2,2'-Methylenebis(4-t-butylphenol) is a crucial building block in the synthesis of various specialty chemicals and pharmaceutical compounds. Its industrial production primarily relies on the condensation reaction between 4-tert-butylphenol and a formaldehyde source. The choice of catalyst for this reaction significantly impacts the yield, purity, and overall efficiency of the process. This guide provides a head-to-head comparison of two prominent synthesis routes: one employing sulfuric acid as a homogenous catalyst and the other utilizing a solid-acid cation-exchange resin.

At a Glance: Comparing Synthesis Routes

ParameterSulfuric Acid CatalysisCation-Exchange Resin Catalysis
Typical Yield Up to 98%[1]97-99%[1]
Reported Purity High (indicated by sharp melting point)High (potentially >98% with proper work-up)[2]
Catalyst Type Homogeneous (liquid)Heterogeneous (solid)
Reaction Temperature 60-70 °C[1]30-70 °C (batch) or 50-80 °C (continuous)[1]
Reaction Time ~2 hours[1]~3 hours (batch)[1]
Catalyst Separation Neutralization and filtrationSimple filtration
Catalyst Reusability Not readily reusableReusable
Work-up Complexity Moderate (neutralization step required)Simple
Environmental Impact Potential for acidic waste generationMore environmentally friendly

Visualizing the Synthesis Pathways

The following diagrams illustrate the general workflows for the sulfuric acid-catalyzed and cation-exchange resin-catalyzed synthesis of 2,2'-Methylenebis(4-t-butylphenol).

cluster_0 Sulfuric Acid Catalysis cluster_1 Cation-Exchange Resin Catalysis A1 Reactants: 4-t-butylphenol Formaldehyde Source (e.g., Methylal) C1 Reaction (60-70°C, 2h) A1->C1 B1 Catalyst: Concentrated H₂SO₄ B1->C1 D1 Neutralization (e.g., Calcium Oxide) C1->D1 E1 Filtration D1->E1 F1 Distillation of Unreacted Reagents E1->F1 G1 Recrystallization F1->G1 H1 Product: 2,2'-Methylenebis(4-t-butylphenol) G1->H1 A2 Reactants: 4-t-butylphenol Formaldehyde Source (e.g., Methylal) C2 Reaction (30-70°C, 3h) A2->C2 B2 Catalyst: Cation-Exchange Resin B2->C2 D2 Filtration (Catalyst Recovery) C2->D2 E2 Distillation of Unreacted Reagents D2->E2 F2 Recrystallization E2->F2 G2 Product: 2,2'-Methylenebis(4-t-butylphenol) F2->G2

Caption: Comparative workflow of sulfuric acid vs. cation-exchange resin catalysis.

In-Depth Experimental Protocols

Route 1: Sulfuric Acid Catalyzed Synthesis

This method is a classic approach that offers high yields but requires a neutralization step to remove the acid catalyst.

Materials:

  • 4-methyl-2-tert-butylphenol (82 g)

  • Methylal (200 ml)

  • Concentrated Sulfuric Acid (2.5 g)

  • Calcium Oxide

  • Solvent for recrystallization (e.g., hexane)

Procedure:

  • Reaction Setup: In a reactor equipped with a thermometer, condenser, and stirrer, combine 82 g of 4-methyl-2-tert-butylphenol, 200 ml of methylal, and 2.5 g of concentrated sulfuric acid.[1]

  • Reaction: Stir the mixture for 2 hours at a temperature of 60-70 °C.[1]

  • Neutralization: Cool the reaction mixture to 20 °C and add calcium oxide to neutralize the sulfuric acid. Stir for an additional 20 minutes.[1]

  • Filtration: Filter the mixture to remove the neutralized catalyst and other solid byproducts.

  • Solvent Removal: Distill off the unreacted methylal from the filtrate.[1]

  • Purification: The residue, which is the crude 2,2'-methylenebis(4-methyl-6-tert-butylphenol), can be further purified by recrystallization from a suitable solvent like hexane to obtain a white crystalline product.[3]

Route 2: Cation-Exchange Resin Catalyzed Synthesis

This route presents a more environmentally friendly alternative with a simpler work-up procedure due to the use of a solid, reusable catalyst.

Materials:

  • 4-methyl-2-tert-butylphenol (82 g)

  • Methylal (180 ml)

  • Cation-exchange resin (e.g., sulfated copolymer of styrene with divinylbenzene) (60 g)

  • Solvent for recrystallization (e.g., hexane)

Procedure:

  • Reaction Setup: In a suitable reactor, combine a solution of 82 g of 4-methyl-2-tert-butylphenol in 180 ml of methylal with 60 g of cation-exchange resin.[1]

  • Reaction: Stir the contents of the reactor for 3 hours at a temperature range of 30-70 °C.[1]

  • Catalyst Separation: Cool the reaction mixture to 20 °C and separate the catalyst by filtration. The recovered resin can potentially be washed, dried, and reused.[1]

  • Solvent Removal: Distill off the unreacted methylal from the filtrate.[1]

  • Purification: The resulting crude product can be purified by recrystallization from a solvent such as hexane to yield the final product.

Logical Relationship of Synthesis Steps

The following diagram outlines the logical progression from starting materials to the final purified product, highlighting the key decision point of catalyst selection.

Start Starting Materials: 4-t-butylphenol & Formaldehyde Source Catalyst_Choice Catalyst Selection Start->Catalyst_Choice H2SO4 Sulfuric Acid Catalyst_Choice->H2SO4 Resin Cation-Exchange Resin Catalyst_Choice->Resin Reaction Condensation Reaction H2SO4->Reaction Resin->Reaction Neutralization Neutralization (for H₂SO₄ route) Reaction->Neutralization if H₂SO₄ Filtration Filtration Reaction->Filtration if Resin Neutralization->Filtration Distillation Solvent Removal Filtration->Distillation Purification Recrystallization Distillation->Purification Product Pure 2,2'-Methylenebis (4-t-butylphenol) Purification->Product

Caption: Decision workflow for the synthesis of 2,2'-Methylenebis(4-t-butylphenol).

Conclusion

Both the sulfuric acid and cation-exchange resin catalyzed routes offer high yields for the synthesis of 2,2'-Methylenebis(4-t-butylphenol). The choice between the two will likely depend on the specific requirements of the laboratory or industrial setting.

  • Sulfuric acid catalysis is a well-established method that provides excellent yields. However, the need for a neutralization step adds to the complexity of the work-up and generates waste.

  • Cation-exchange resin catalysis offers a more streamlined and environmentally benign process. The ease of catalyst separation and its potential for reuse make it an attractive option for sustainable chemical synthesis.

For researchers and drug development professionals, the cation-exchange resin method may be preferable for smaller-scale syntheses where ease of purification and catalyst reusability are advantageous. For large-scale industrial production, the cost-effectiveness of sulfuric acid might be a deciding factor, though considerations for waste treatment must be taken into account. Further analysis, such as GC-MS or HPLC, would be beneficial to definitively compare the purity profiles of the products obtained from each route.[4][5]

References

Unveiling the Cellular Impact of 2,2'-Methylenebis(4-t-butylphenol): A Comparative Proteomics Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated proteomic effects of 2,2'-Methylenebis(4-t-butylphenol) on cells. In the absence of direct proteomic studies on this specific compound, this document leverages data from studies on structurally related phenolic antioxidants and bisphenol derivatives to infer potential cellular responses. The information presented herein is intended to guide future research and experimental design.

Comparative Analysis of Proteomic Alterations

Due to the structural similarity to other phenolic antioxidants and bisphenol compounds, it is plausible that 2,2'-Methylenebis(4-t-butylphenol) induces changes in proteins involved in key cellular processes. The following tables summarize quantitative proteomic data from studies on cells treated with related compounds, offering a comparative lens through which to view the potential effects of 2,2'-Methylenebis(4-t-butylphenol).

Table 1: Differentially Expressed Proteins in Leydig TM3 Cells Exposed to Bisphenol A (BPA)

Protein CategoryModulated ProteinsEffect of BPA Exposure (10⁻⁵ M)Reference
Structure & Motility Vimentin, Tubulin alpha-1A chain, Actin-related protein 2/3 complex subunit 3Down-regulated[1]
Cell Metabolism ATP synthase subunit beta, mitochondrial; Glyceraldehyde-3-phosphate dehydrogenaseDown-regulated[1]
Protein & Nucleotide Processing T-complex protein 1 subunit alpha, Eukaryotic translation initiation factor 3 subunit IDown-regulated[1]
Cell Proliferation Proliferating cell nuclear antigenDown-regulated[1]

Table 2: Proteins Modulated by Phenolic Compounds in Oxidative Stress Models

Phenolic CompoundAffected ProteinsCellular ProcessEffectReference
Red Wine PolyphenolsGdh1p, Ade5,7, Tef2Metabolism and biosynthesisDown-regulated[2]
Red Wine PolyphenolsRpl5pRibosome biogenesisUp-regulated[2]
Tocopherols (αT and γT)Apolipoprotein L2 (ApoL2)Response to oxidative stressUp-regulated[3]
Tocopherols (γT)Low-density lipoprotein receptor-related protein 10 (LRP10), LRP1Sterol uptakeDown-regulated[3]

Postulated Signaling Pathways Affected

Based on the known effects of phenolic antioxidants, 2,2'-Methylenebis(4-t-butylphenol) is likely to modulate signaling pathways involved in cellular stress response and metabolism. One such critical pathway is the Nrf2-mediated antioxidant response.

Nrf2_Pathway cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits degradation Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Postulated activation of the Nrf2 antioxidant response pathway by 2,2'-Methylenebis(4-t-butylphenol).

Experimental Protocols

To facilitate further research, this section outlines a general workflow for a comparative proteomics study.

General Experimental Workflow for Comparative Proteomics

Proteomics_Workflow cluster_sample_prep 1. Sample Preparation cluster_protein_proc 2. Protein Processing cluster_ms_analysis 3. Mass Spectrometry cluster_data_analysis 4. Data Analysis Cell_Culture Cell Culture & Treatment (Control, Compound A, Compound B) Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Reduction_Alkylation Reduction & Alkylation Protein_Digestion Protein Digestion (e.g., Trypsin) Reduction_Alkylation->Protein_Digestion Peptide_Labeling Peptide Labeling (e.g., TMT, iTRAQ) Protein_Digestion->Peptide_Labeling LC_MS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Peptide_Labeling->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Database_Search Database Search & Protein Identification Data_Acquisition->Database_Search Protein_Quantification_Analysis Protein Quantification & Statistical Analysis Database_Search->Protein_Quantification_Analysis Bioinformatics Bioinformatics Analysis (Pathway, GO Enrichment) Protein_Quantification_Analysis->Bioinformatics

Caption: A generalized workflow for a quantitative comparative proteomics experiment.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Culture appropriate cell lines (e.g., HepG2, MCF-7) in standard conditions.

  • Treat cells with 2,2'-Methylenebis(4-t-butylphenol) and at least one alternative compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

2. Protein Extraction and Digestion:

  • Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.[4]

3. Peptide Labeling (for quantitative proteomics):

  • Label peptides from each condition with isobaric tags (e.g., TMT, iTRAQ) according to the manufacturer's protocol.

  • Combine the labeled peptide samples.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate peptides by reverse-phase liquid chromatography using a gradient of acetonitrile.

  • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

5. Data Analysis:

  • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).

  • Search the spectra against a relevant protein database (e.g., UniProt) to identify peptides and proteins.

  • Perform quantitative analysis to determine the relative abundance of proteins between different treatment groups.

  • Conduct statistical analysis to identify significantly regulated proteins.

  • Perform bioinformatics analysis (e.g., Gene Ontology, pathway analysis) to interpret the biological significance of the proteomic changes.

This guide provides a foundational framework for investigating the proteomic effects of 2,2'-Methylenebis(4-t-butylphenol). The provided data from related compounds and the detailed experimental protocols are intended to empower researchers to design and execute robust studies to elucidate the specific cellular mechanisms of this compound.

References

Confirming the structure of 2,2'-Methylenebis(4-t-butylphenol) degradation products

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Degradation of 2,2'-Methylenebis(4-t-butylphenol)

This guide provides a comparative analysis of different degradation methods for the synthetic phenolic antioxidant 2,2'-Methylenebis(4-t-butylphenol), also known as AO 2246. The information is intended for researchers, scientists, and drug development professionals interested in the environmental fate and transformation of this compound.

Comparison of Degradation Methods

The degradation of 2,2'-Methylenebis(4-t-butylphenol) can be achieved through various methods, primarily categorized as chemical oxidation and photodegradation. While specific studies on the biodegradation of this exact molecule are limited, we will include a comparative analysis of the biodegradation of a structurally related compound, 2,4-Di-tert-butylphenol, to provide insights into potential microbial degradation pathways.

Chemical Oxidation: Catalytic Ozonation

Catalytic ozonation has been shown to be an effective method for the degradation of 2,2'-Methylenebis(4-t-butylphenol). One study utilized a nano-Fe3O4@cow dung ash composite as a catalyst. The degradation mechanism is primarily driven by the generation of highly reactive hydroxyl radicals.[1]

Photodegradation

The photooxidation of 2,2'-Methylenebis(4-t-butylphenol) can be initiated by sensitizers such as methylene blue. The reaction is influenced by the concentration of both the sensitizer and the substrate. At low sensitizer concentrations, the degradation proceeds through the formation of hydroperoxides via reaction with singlet oxygen. At higher concentrations, the reaction is believed to proceed via aryloxyl radicals, leading to different products.

Biodegradation (of a related compound: 2,4-Di-tert-butylphenol)

Data on Degradation Products

The degradation of 2,2'-Methylenebis(4-t-butylphenol) results in a variety of transformation products depending on the degradation method employed.

Degradation MethodParent CompoundIdentified Degradation ProductsReference
Catalytic Ozonation 2,2'-Methylenebis(4-t-butylphenol)3,5-bis(1,1-dimethylethyl)phenol, 4-(1,5-dihydroxy-2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-one, ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-, 5-tert-butyl-6-3, 5-diene-2-one, 2-hydroxyhexanoic acid, 2-propenoic acid 1,1-dimethylethyl ester, butanoic acid, 2-methyl-, methyl ester, and propanoic acid, 2, 2-dimethyl-[1]
Photodegradation 2,2'-Methylenebis(4-t-butylphenol)Hydroperoxides (initial products)
Biodegradation 2,4-Di-tert-butylphenol (related compound)Various unidentified metabolites were detected via GC-MS analysis, indicating the breakdown of the parent compound.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the degradation and analysis of 2,2'-Methylenebis(4-t-butylphenol).

Catalytic Ozonation

Objective: To degrade 2,2'-Methylenebis(4-t-butylphenol) in an aqueous solution using catalytic ozonation and identify the degradation products.

Materials:

  • 2,2'-Methylenebis(4-t-butylphenol) standard

  • Nano-Fe3O4@cow dung ash catalyst

  • Ozone generator

  • Gas washing bottle

  • Reaction vessel with a magnetic stirrer

  • High-purity water

  • Methanol (HPLC grade)

  • Dichloromethane (GC-MS grade)

  • Sodium sulfite (for quenching ozone)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup: Prepare a stock solution of 2,2'-Methylenebis(4-t-butylphenol) in methanol. In the reaction vessel, add a specific volume of high-purity water and the desired concentration of the catalyst. Spike the solution with the stock solution of the target compound to achieve the desired initial concentration.

  • Ozonation: Bubble ozone gas from the ozone generator through the solution at a constant flow rate. Maintain constant stirring and temperature throughout the experiment.

  • Sampling: At predetermined time intervals, withdraw samples from the reaction vessel.

  • Quenching: Immediately quench the reaction in the collected samples by adding a small amount of sodium sulfite to remove any residual ozone.

  • Sample Preparation for Analysis:

    • Liquid-Liquid Extraction: Acidify the sample to pH 2 with sulfuric acid. Extract the analytes with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

    • Solid Phase Extraction (SPE): Condition the SPE cartridge with methanol followed by deionized water. Pass the sample through the cartridge. Elute the retained analytes with a suitable solvent like methanol or a mixture of dichloromethane and methanol. Concentrate the eluate.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

    • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a specific rate.

    • Injection: Inject the concentrated extract in splitless mode.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-550.

    • Identification: Identify the degradation products by comparing their mass spectra with the NIST library and by interpreting the fragmentation patterns.

Photodegradation

Objective: To investigate the photodegradation of 2,2'-Methylenebis(4-t-butylphenol) in the presence of a photosensitizer.

Materials:

  • 2,2'-Methylenebis(4-t-butylphenol)

  • Methylene blue (photosensitizer)

  • Methanol (spectroscopic grade)

  • A photoreactor equipped with a suitable light source (e.g., a high-pressure mercury lamp with a filter to select the desired wavelength)

  • Quartz reaction vessels

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Procedure:

  • Solution Preparation: Prepare solutions of 2,2'-Methylenebis(4-t-butylphenol) and methylene blue in methanol at various concentrations.

  • Photoreaction: Place the solutions in the quartz reaction vessels and irradiate them in the photoreactor. Maintain a constant temperature using a cooling system.

  • Sampling: Withdraw samples at different time points during the irradiation.

  • HPLC Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water in a suitable ratio (e.g., 80:20 v/v), delivered isocratically.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at a wavelength where the parent compound and expected products absorb (e.g., 280 nm).

    • Quantification: Determine the concentration of the parent compound and the formation of products by comparing their peak areas with those of standard solutions.

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the proposed degradation pathways and a general experimental workflow for studying the degradation of 2,2'-Methylenebis(4-t-butylphenol).

cluster_ozonation Catalytic Ozonation Pathway parent 2,2'-Methylenebis(4-t-butylphenol) int1 Initial Attack on Aromatic Ring or Methylene Bridge parent->int1 O₃ / Catalyst rad Hydroxyl Radical (•OH) rad->int1 products Smaller Organic Molecules (e.g., substituted phenols, carboxylic acids) int1->products

Caption: Proposed pathway for catalytic ozonation.

cluster_photo Photodegradation Pathway parent 2,2'-Methylenebis(4-t-butylphenol) excited_sens Excited Sensitizer* hydroperoxides Hydroperoxides parent->hydroperoxides ¹O₂ radicals Aryloxyl Radicals parent->radicals Excited Sensitizer* sens Sensitizer (e.g., Methylene Blue) sens->excited_sens excited_sens->sens singlet_O2 Singlet Oxygen (¹O₂) excited_sens->singlet_O2 O₂ products Further Oxidation Products hydroperoxides->products radicals->products cluster_workflow General Experimental Workflow start Start: Define Degradation Method (Ozonation, Photodegradation, etc.) setup Prepare Reaction Mixture (Compound, Catalyst/Sensitizer, Solvent) start->setup reaction Perform Degradation Experiment (Controlled Time, Temp, etc.) setup->reaction sampling Collect Samples at Time Intervals reaction->sampling quench Quench Reaction (if necessary) sampling->quench prep Sample Preparation (Extraction, Concentration) quench->prep analysis Instrumental Analysis (GC-MS, HPLC) prep->analysis data Data Processing and Product Identification analysis->data end End: Characterize Degradation Products and Determine Pathway data->end

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,2'-Methylenebis(4-t-butylphenol)

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 2,2'-Methylenebis(4-t-butylphenol), ensuring operational safety and regulatory compliance.

Essential Safety and Handling Information

Proper handling of 2,2'-Methylenebis(4-t-butylphenol) is the first step in ensuring safe disposal. Adherence to appropriate safety measures minimizes exposure and prevents accidental releases.

Personal Protective Equipment (PPE) and Handling Precautions:

PrecautionSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear chemical-impermeable and fire/flame-resistant clothing. Handle with inspected gloves, and wash hands thoroughly after handling.[1]
Respiratory Protection In case of insufficient ventilation or dust formation, wear suitable respiratory equipment.
Ventilation Handle in a well-ventilated place.[1] Good general ventilation (typically 10 air changes per hour) should be used.
General Hygiene Do not eat, drink, or smoke when using this product.[2][3]

Spill Response and Containment

In the event of a spill, immediate and appropriate action is crucial to prevent environmental contamination and ensure personnel safety.

Accidental Release Measures:

  • Evacuate and Secure: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

  • Control Ignition Sources: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: Collect and arrange for disposal. Keep the chemical in suitable and closed containers.[1] For powder spills, cover with a plastic sheet or tarp to minimize spreading and take up mechanically.[4]

Proper Disposal Procedures

The disposal of 2,2'-Methylenebis(4-t-butylphenol) and its containers must be conducted in accordance with all applicable local, regional, and national regulations.[5] It is imperative to consult with environmental regulatory agencies and licensed waste disposal services to ensure compliance.

General Disposal Guidelines:

  • Do not dispose of with household garbage. [6]

  • Do not allow the product to reach the sewage system. [6]

  • Waste Classification: The user, producer, and waste disposal company should collaborate to assign the appropriate waste code.[5]

  • Contaminated Packaging: Empty containers may retain product residues and should be taken to an approved waste handling site for recycling or disposal.[5]

Experimental Protocol: Laboratory-Scale Reaction Quenching and Waste Segregation

This protocol outlines a hypothetical laboratory procedure involving 2,2'-Methylenebis(4-t-butylphenol) and the subsequent steps for proper waste segregation.

Objective: To safely quench a reaction mixture containing 2,2'-Methylenebis(4-t-butylphenol) and segregate the resulting waste streams for proper disposal.

Materials:

  • Reaction mixture containing 2,2'-Methylenebis(4-t-butylphenol)

  • Quenching agent (e.g., water, dilute acid/base)

  • Appropriate solvents for extraction and cleaning (e.g., ethyl acetate, heptane)

  • Designated hazardous waste containers (halogenated and non-halogenated)

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation: Ensure the work is performed in a certified chemical fume hood. Don the required PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reaction Quenching: Slowly add the quenching agent to the reaction vessel under stirring. Monitor for any exothermic reactions or gas evolution.

  • Liquid-Liquid Extraction (if applicable): If the desired product is to be isolated, perform a liquid-liquid extraction using an appropriate solvent.

  • Waste Segregation:

    • Aqueous Waste: The aqueous layer from the extraction should be placed in a designated "Aqueous Hazardous Waste" container.

    • Organic Waste: The organic layer containing residual 2,2'-Methylenebis(4-t-butylphenol) and solvent should be placed in a "Non-Halogenated Organic Hazardous Waste" container.

    • Solid Waste: Any solid byproducts or filter cakes containing the compound should be collected in a designated "Solid Hazardous Waste" container.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with 2,2'-Methylenebis(4-t-butylphenol) using a suitable solvent. The solvent rinsate should be disposed of as hazardous organic waste.

  • Labeling and Storage: Securely cap and clearly label all waste containers with their contents. Store the waste in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department or a licensed waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the appropriate disposal route for 2,2'-Methylenebis(4-t-butylphenol) waste.

DisposalWorkflow start Start: Waste containing 2,2'-Methylenebis(4-t-butylphenol) waste_type Identify Waste Type (Solid, Liquid, Contaminated Material) start->waste_type consult_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines waste_type->consult_sds is_hazardous Is the waste classified as hazardous under local/ national regulations? consult_sds->is_hazardous non_hazardous Dispose as non-hazardous waste (Consult with EHS for verification) is_hazardous->non_hazardous No hazardous_container Segregate into a labeled, closed, and compatible hazardous waste container is_hazardous->hazardous_container Yes end End: Proper Disposal Complete non_hazardous->end contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor hazardous_container->contact_ehs transport_disposal Arrange for transport and disposal at an approved facility contact_ehs->transport_disposal transport_disposal->end

Caption: Disposal decision workflow for 2,2'-Methylenebis(4-t-butylphenol).

References

Safeguarding Your Research: A Guide to Handling 2,2'-Methylenebis(4-t-butylphenol)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistics for Laboratory Professionals

For researchers and scientists in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 2,2'-Methylenebis(4-t-butylphenol), a compound that requires careful management in a laboratory setting. Following these procedural steps will help ensure the safety of personnel and the integrity of your research.

Immediate Safety Information

2,2'-Methylenebis(4-t-butylphenol) presents several potential hazards that necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some related compounds are also suspected of damaging fertility or the unborn child.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the required equipment.

PPE ComponentSpecifications & RecommendationsRationale
Hand Protection Double-gloving with a robust inner glove and a chemical-resistant outer glove is recommended. Due to the lack of specific breakthrough time data for 2,2'-Methylenebis(4-t-butylphenol), a conservative approach is necessary. Recommended materials for the outer glove, based on their resistance to general phenols and other organic compounds, include Butyl Rubber or Neoprene .[4][5] An inner nitrile glove can provide an additional layer of protection. Gloves must be changed immediately if contamination is suspected. Protects against skin irritation and absorption. The double-gloving strategy provides enhanced protection in the absence of specific permeation data.
Eye Protection Chemical safety goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][6]Prevents serious eye irritation or damage from contact with the solid compound or solutions.
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required.[2] However, if there is a risk of generating dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used. All handling of the powder should ideally be done in a fume hood.[6][7]Minimizes the risk of respiratory tract irritation from inhaling airborne particles.
Protective Clothing A laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or gown should be worn over the lab coat.[5][6]Protects the skin and personal clothing from contamination.

Operational Plan for Handling

Adhering to a step-by-step operational plan is critical for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid 2,2'-Methylenebis(4-t-butylphenol) that could generate dust should be conducted in a certified chemical fume hood.[6][7]

  • Pre-use Inspection: Before starting any work, ensure that all necessary PPE is available and in good condition. Check that safety showers and eyewash stations are accessible and operational.[5]

  • Designated Area: Establish a designated area for handling the compound to prevent the spread of contamination.

2. Handling the Solid Compound:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: When weighing, use a balance inside the fume hood or a powder weighing station to contain any dust. Use spatulas and other tools carefully to minimize the generation of airborne particles.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling Procedures:

  • Decontamination: After handling, thoroughly wipe down the work surface and any equipment used with an appropriate solvent and then a cleaning solution.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of as chemical waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of 2,2'-Methylenebis(4-t-butylphenol) and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Unused or waste 2,2'-Methylenebis(4-t-butylphenol) should be collected in a clearly labeled, sealed container designated for solid chemical waste.[8][9]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be considered contaminated and disposed of as hazardous waste.[8][10] These items should be collected in a dedicated, labeled waste bag or container.[8][10]

  • Liquid Waste: Solutions containing 2,2'-Methylenebis(4-t-butylphenol) should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,2'-Methylenebis(4-t-butylphenol)".[8][9]

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

3. Final Disposal:

  • All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 2,2'-Methylenebis(4-t-butylphenol).

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_end start Start: Handling 2,2'-Methylenebis(4-t-butylphenol) risk_assessment Assess Task: - Scale of work? - Potential for dust/aerosol generation? - Potential for splashes? start->risk_assessment hand_protection Hand Protection: - Double glove (Nitrile inner, Butyl/Neoprene outer) - Change immediately if contaminated risk_assessment->hand_protection All Tasks eye_protection Eye Protection: - Chemical safety goggles (minimum) - Add face shield for splash risk risk_assessment->eye_protection respiratory_protection Respiratory Protection: - Fume hood for powder handling - N95 respirator if dust is possible outside hood risk_assessment->respiratory_protection body_protection Body Protection: - Lab coat - Chemical-resistant apron for larger quantities/splash risk risk_assessment->body_protection end_procedure Proceed with Task hand_protection->end_procedure eye_protection->end_procedure respiratory_protection->end_procedure body_protection->end_procedure

Caption: PPE selection workflow for 2,2'-Methylenebis(4-t-butylphenol).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.